1-(2-Chlorobenzyl)azetidin-3-ol
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-10-4-2-1-3-8(10)5-12-6-9(13)7-12/h1-4,9,13H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAJQLMTNYLLRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Basic Properties of Azetidine Scaffolds: Focus on 1-(2-Chlorobenzyl)azetidin-3-ol Analogs
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of azetidine-containing compounds, with a specific focus on analogs of 1-(2-Chlorobenzyl)azetidin-3-ol. Due to the limited availability of public data for the specific molecule of interest, this document leverages information on closely related structures, namely Azetidin-3-ol, 1-Benzylazetidin-3-ol, and 3-(4-Chlorobenzyl)azetidin-3-ol, to infer and present its likely physicochemical and pharmacological characteristics. The azetidine ring is a crucial heterocyclic motif in medicinal chemistry, often employed as a versatile building block in the synthesis of more complex bioactive molecules.[1][2][3]
Physicochemical Properties
The basic physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the available data for key analogs of this compound.
Table 1: General Physicochemical Properties of Azetidin-3-ol and its Analogs
| Property | Azetidin-3-ol | Azetidin-3-ol hydrochloride[4][5] | 1-Benzylazetidin-3-ol[6] | 3-(4-Chlorobenzyl)azetidin-3-ol[1] |
| Molecular Formula | C3H7NO | C3H8ClNO[5] | C10H13NO[6] | Not specified |
| Molecular Weight | 73.09 g/mol | 109.55 g/mol [4][5] | 163.22 g/mol [6] | 197.66 g/mol [1] |
| Appearance | Not specified | Off-white to light yellow solid powder[4] | Solid | Not specified |
| Melting Point | Not specified | 90-92°C[4] | Not specified | Not specified |
| Boiling Point | 170.7±15.0 °C (Predicted) | 170.7°C at 760 mmHg[4] | Not specified | Not specified |
| Flash Point | 120.4°C | 120.4ºC[4] | Not specified | Not specified |
| pKa | 14.51±0.20 (Predicted) | Not specified | Not specified | Not specified |
| LogP | Not specified | 0.081[4] | 0.9 (Computed)[6] | Not specified |
Table 2: Solubility Data for Azetidin-3-ol hydrochloride
| Solvent | Solubility | Concentration | Notes |
| DMSO | 25 mg/mL[4][5] | 228.21 mM[4][5] | Ultrasonic may be needed; hygroscopic DMSO can impact solubility.[5] |
| In vivo Formulation 1 | ≥ 2.5 mg/mL[4] | 22.82 mM[4] | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline.[4] |
| In vivo Formulation 2 | ≥ 2.5 mg/mL[4] | 22.82 mM[4] | 10% DMSO + 90% (20% SBE-β-CD in Saline).[4] |
| In vivo Formulation 3 | ≥ 2.5 mg/mL[4] | 22.82 mM[4] | 10% DMSO + 90% Corn Oil.[4] |
Synthesis and Experimental Protocols
The synthesis of substituted azetidines often involves the cyclization of appropriate precursors. Below are detailed experimental protocols for the synthesis of related azetidine compounds, which can be adapted for the preparation of this compound.
General Synthesis of 1-Benzylazetidin-3-ol
A common method for the synthesis of N-benzylazetidin-3-ol involves the reaction of benzylamine with an epoxide followed by intramolecular cyclization.[7]
Protocol: [7]
-
To a solution of benzylamine (30.0 g, 324 mmol) in water (450 mL), slowly add 2-(chloromethyl)oxirane (30.0 g, 280 mmol) at 0–5 °C.
-
Stir the reaction mixture at 0–5 °C for 16 hours.
-
Isolate the crude product by filtration, wash with water (60 mL), and dry in vacuo.
-
Dissolve the dried intermediate in acetonitrile (485 mL) and add sodium carbonate (42.0 g, 396 mmol) in portions.
-
Heat the mixture to 80–90 °C and stir under reflux for 16 hours to facilitate cyclization.
-
Upon completion, the product can be isolated and purified using standard techniques.
Caption: Synthesis of 1-Benzylazetidin-3-ol.
Synthesis of 3-(4-Chlorobenzyl)azetidin-3-ol
The synthesis of 3-substituted azetidin-3-ols can be achieved through the reaction of a suitable benzyl halide with azetidine.[1]
Protocol: [1]
-
In an aprotic solvent such as dimethylformamide (DMF), combine azetidine and a base like sodium hydride.
-
Add 4-chlorobenzyl chloride to the mixture.
-
Heat the reaction at an elevated temperature to promote the formation of the C-C bond and the final product.
-
The product can be isolated and purified using standard chromatographic methods.
Caption: Synthesis of 3-(4-Chlorobenzyl)azetidin-3-ol.
Pharmacological Profile and Mechanism of Action
While specific pharmacological data for this compound is not available, the azetidine scaffold is a well-established pharmacophore. Azetidine derivatives are known to exhibit a wide range of biological activities.[8][9] For instance, 2-azetidinones (β-lactams) are famous for their antibacterial properties.[3][9] More complex molecules incorporating the azetidine ring have shown activities such as inhibitors of Janus kinase (JAK) 1 and 2 (e.g., Baricitinib) and cholesterol absorption inhibitors.[7][9]
The primary role of simple substituted azetidin-3-ols, such as the target compound and its analogs, in drug discovery is often as building blocks or linkers.[1][5] For example, Azetidin-3-ol hydrochloride is utilized as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs) and as a linker for Proteolysis Targeting Chimeras (PROTACs).[4][5][10]
References
- 1. 3-(4-Chlorobenzyl)azetidin-3-ol | Benchchem [benchchem.com]
- 2. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azetidin-3-ol hydrochloride | ADC Linker | 18621-18-6 | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. N-Benzyl-3-hydroxyazetidine | C10H13NO | CID 3801345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Azetidinone--a new profile of various pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Azetidin-3-ol (hydrochloride) - MedChem Express [bioscience.co.uk]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 1-(2-Chlorobenzyl)azetidin-3-ol
This document provides a comprehensive technical overview of the primary synthesis pathways for this compound, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The guide details two robust synthetic routes, complete with experimental protocols, quantitative data, and process visualizations.
Introduction
This compound is a substituted azetidine derivative. The azetidine ring is a strained four-membered nitrogen-containing heterocycle that serves as a key structural motif in numerous biologically active compounds. Its rigid structure allows for precise orientation of substituents, making it a valuable scaffold for probing interactions with biological targets. This guide outlines two common and effective pathways for its synthesis.
Overview of Synthetic Pathways
There are two principal and well-established routes for the synthesis of this compound:
-
Pathway A: One-Pot Synthesis. This route involves the reaction of 2-chlorobenzylamine with an epoxide, such as 2-(chloromethyl)oxirane (epichlorohydrin), which undergoes an initial ring-opening followed by an intramolecular cyclization to form the final product.
-
Pathway B: N-Alkylation of Azetidin-3-ol. This pathway utilizes a pre-formed azetidin-3-ol scaffold, which is then N-alkylated using a 2-chlorobenzyl halide. Azetidin-3-ol is typically generated in situ or used directly after deprotection of a stable precursor like 1-Boc-azetidin-3-ol.
Pathway A: Synthesis from 2-Chlorobenzylamine and Epichlorohydrin
This pathway is an efficient method that constructs the N-substituted azetidin-3-ol core in a sequential one-pot process. The reaction begins with the nucleophilic attack of the amine on the less hindered carbon of the epoxide, followed by a base-mediated intramolecular cyclization.
Experimental Protocol
A detailed procedure for the synthesis of a similar compound, 1-benzylazetidin-3-ol, has been reported and can be adapted for the 2-chloro substituted analogue.[1]
-
Step 1: Epoxide Ring-Opening. To a solution of 2-chlorobenzylamine (1.0 eq) in a suitable solvent such as water or a water/acetonitrile mixture, 2-(chloromethyl)oxirane (epichlorohydrin) (0.9-1.0 eq) is added slowly at a reduced temperature (0–5 °C). The reaction mixture is stirred at this temperature for 12-16 hours to form the intermediate amino alcohol, 1-chloro-3-((2-chlorobenzyl)amino)propan-2-ol.
-
Step 2: Intramolecular Cyclization. Upon completion of the first step, a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (1.2-1.5 eq) is added to the reaction mixture. The mixture is then heated to reflux (80–90 °C) and stirred for 12-16 hours to facilitate the intramolecular nucleophilic substitution, yielding this compound.
-
Work-up and Purification. After cooling, the reaction mixture can be filtered, and the product extracted with an organic solvent. The combined organic layers are then dried and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Data Presentation
| Reagent/Parameter | Molar Ratio/Value | Purpose | Typical Yield |
| 2-Chlorobenzylamine | 1.0 eq | Starting Material (Nucleophile) | - |
| 2-(Chloromethyl)oxirane | 0.9 - 1.0 eq | Starting Material (Electrophile) | - |
| Sodium Carbonate (Na₂CO₃) | 1.2 - 1.5 eq | Base for Cyclization | - |
| Solvent | Water, Acetonitrile | Reaction Medium | - |
| Temperature (Step 1) | 0 - 5 °C | Control Exothermicity | - |
| Temperature (Step 2) | 80 - 90 °C | Promote Cyclization | 70-85% |
Visualization of Pathway A
Caption: One-pot synthesis of this compound.
Pathway B: Synthesis via N-Alkylation of Azetidin-3-ol
This pathway is a modular approach where the azetidine core is first synthesized or deprotected, followed by the attachment of the 2-chlorobenzyl group. This method is particularly useful when various N-substituents are desired for structure-activity relationship (SAR) studies.
Experimental Protocol
Step 1: Deprotection of 1-Boc-azetidin-3-ol (if starting from protected material)
A common and commercially available starting material is 1-Boc-azetidin-3-ol. The Boc (tert-butoxycarbonyl) protecting group can be efficiently removed under acidic conditions.[2]
-
To a solution of 1-Boc-azetidin-3-ol (1.0 eq) in a solvent like dichloromethane (DCM), an excess of a strong acid such as trifluoroacetic acid (TFA) is added.
-
The mixture is stirred at room temperature for 1-2 hours.
-
The solvent and excess acid are removed under reduced pressure to yield the crude azetidin-3-ol salt (e.g., trifluoroacetate or hydrochloride salt if HCl is used), which is often used directly in the next step.
Step 2: N-Alkylation of Azetidin-3-ol
The free amine of azetidin-3-ol is a good nucleophile for reaction with an alkylating agent like 2-chlorobenzyl chloride or bromide.
-
Azetidin-3-ol (or its salt, with an appropriate amount of base to neutralize) (1.0 eq) is dissolved in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
A base, such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (Et₃N) (2.0-3.0 eq), is added to the mixture.
-
2-Chlorobenzyl chloride or 2-chlorobenzyl bromide (1.0-1.2 eq) is added, and the reaction is stirred at room temperature or heated to facilitate the reaction.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The product is then purified using standard techniques like column chromatography.
Data Presentation
| Reagent/Parameter | Molar Ratio/Value | Purpose | Typical Yield |
| Azetidin-3-ol | 1.0 eq | Starting Material (Nucleophile) | - |
| 2-Chlorobenzyl Chloride | 1.0 - 1.2 eq | Alkylating Agent | - |
| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 eq | Base | - |
| Solvent | DMF, Acetonitrile | Reaction Medium | - |
| Temperature | 25 - 80 °C | Reaction Condition | 60-80% |
Visualization of Pathway B
Caption: Synthesis via N-alkylation of a deprotected azetidin-3-ol.
References
Navigating the Azetidine Core: A Technical Guide to 1-(2-Chlorobenzyl)azetidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical and Identification Data
Quantitative data for azetidine derivatives provides a foundation for understanding their behavior in biological systems. The following table summarizes key identifiers and properties for the parent azetidin-3-ol hydrochloride and a related benzyl derivative, which serve as a proxy for estimating the characteristics of 1-(2-chlorobenzyl)azetidin-3-ol.
| Property | Value (Azetidin-3-ol hydrochloride) | Value (1-Benzyl-azetidin-3-ol) |
| CAS Number | 18621-18-6[1][2][3][4] | 54881-13-9 |
| Molecular Formula | C₃H₈ClNO[1][2] | C₁₀H₁₃NO |
| Molecular Weight | 109.55 g/mol [1][2][3] | 163.22 g/mol |
| Appearance | Off-white to light yellow solid[1][5] | Solid |
| Boiling Point | 170.7°C at 760 mmHg[5] | Not available |
| Melting Point | 90-92°C[5] | Not available |
| Purity | Not specified | 97% |
| Storage | 4°C, sealed, away from moisture[1] | Ambient Storage |
Synthesis and Experimental Protocols
The synthesis of this compound can be conceptually designed based on established methods for analogous N-substituted azetidin-3-ols. A probable synthetic route involves the N-alkylation of azetidin-3-ol or a protected precursor with 2-chlorobenzyl halide.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from similar syntheses)
A general procedure for the synthesis of 1-benzylazetidin-3-ol provides a strong template for producing the 2-chloro derivative.[6] The following protocol is an adaptation for the synthesis of the target compound.
-
Reaction Setup: To a solution of azetidin-3-ol hydrochloride in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a base (e.g., potassium carbonate or triethylamine) to neutralize the hydrochloride and liberate the free base.
-
N-Alkylation: Add 2-chlorobenzyl bromide (or chloride) to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to drive the alkylation to completion.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the reaction mixture is typically filtered to remove inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.
Applications in Drug Discovery and Development
The azetidine ring system is a valuable scaffold in drug design due to its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability. Azetidin-3-ol derivatives, in particular, are utilized as key intermediates and building blocks in the synthesis of more complex molecules.
Role as a Versatile Intermediate
The hydroxyl group of this compound provides a reactive handle for further functionalization, allowing for its incorporation into larger, more complex molecular architectures. The 2-chlorobenzyl substituent can influence binding interactions with biological targets and modulate the pharmacokinetic properties of the final compound.
Potential Therapeutic Applications
Derivatives of azetidin-3-ol have been investigated for a range of therapeutic applications, including their use as:
-
Enzyme Inhibitors: The rigid azetidine ring can orient substituents in a defined three-dimensional space, making it an attractive scaffold for designing potent and selective enzyme inhibitors. For instance, Baricitinib, an inhibitor of JAK1 and JAK2, contains an azetidine moiety.[6]
-
Central Nervous System (CNS) Agents: The physicochemical properties of azetidines can be tuned to enhance blood-brain barrier permeability, making them suitable for the development of CNS-active drugs.[7]
-
Linkers in Advanced Drug Modalities: Azetidin-3-ol hydrochloride is utilized as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs) and as an alkyl chain-based linker for Proteolysis Targeting Chimeras (PROTACs).[1][5][8] This highlights the potential of this compound to be incorporated into these advanced therapeutic platforms, where the 2-chlorobenzyl group could serve as a point of attachment or a modulator of linker properties.
Logical Flow of Azetidine-Based Drug Discovery
Caption: The iterative process of drug discovery starting from an azetidine scaffold.
Conclusion
This compound represents a promising, albeit not extensively characterized, molecule for the advancement of drug discovery programs. Its synthesis is feasible through established chemical methodologies, and its structural features suggest a high potential for utility as a versatile intermediate in the creation of novel therapeutics. The strategic incorporation of the 2-chlorobenzyl group on the azetidine nitrogen is a key design element that can be exploited to fine-tune the pharmacological profile of resulting drug candidates. Further investigation into the specific properties and biological activities of this compound is warranted and is expected to unlock new avenues for therapeutic innovation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. azetidin-3-ol hydrochloride - CAS:18621-18-6 - Abovchem [abovchem.com]
- 3. scbt.com [scbt.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Azetidin-3-ol hydrochloride | ADC Linker | 18621-18-6 | Invivochem [invivochem.com]
- 6. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azetidin-3-ol (hydrochloride) - MedChem Express [bioscience.co.uk]
Technical Guide: 1-(2-Chlorobenzyl)azetidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(2-Chlorobenzyl)azetidin-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, a representative synthetic protocol, and explores its potential biological relevance within the context of kinase signaling pathways.
Core Compound Data
The fundamental properties of this compound are summarized below. The molecular weight is derived from its molecular formula, C₁₀H₁₂ClNO, and the standard atomic weights of its constituent elements.
| Property | Value |
| Molecular Formula | C₁₀H₁₂ClNO |
| Molecular Weight | 197.66 g/mol |
| IUPAC Name | This compound |
Table 1: Physicochemical Properties of this compound.
| Element | Symbol | Atomic Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 10 | 12.011 | 120.11 |
| Hydrogen | H | 12 | 1.008 | 12.096 |
| Chlorine | Cl | 1 | 35.45 | 35.45 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | 197.662 |
Table 2: Molecular Weight Calculation.
Experimental Protocols
Synthesis of this compound
This two-step procedure outlines the synthesis starting from 2-chlorobenzylamine and epichlorohydrin.
Step 1: Synthesis of 1-chloro-3-((2-chlorobenzyl)amino)propan-2-ol
-
To a solution of 2-chlorobenzylamine (1.0 equivalent) in a suitable solvent such as water or a mixture of water and a polar organic solvent (e.g., acetonitrile) is added epichlorohydrin (1.0-1.2 equivalents) dropwise at a controlled temperature, typically between 0-5°C.
-
The reaction mixture is stirred at this temperature for a designated period, often several hours to overnight, to ensure complete reaction.
-
Upon completion, the reaction mixture is worked up. This may involve extraction with an organic solvent (e.g., ethyl acetate), washing of the organic layer with brine, and drying over an anhydrous salt (e.g., Na₂SO₄).
-
The solvent is removed under reduced pressure to yield the crude 1-chloro-3-((2-chlorobenzyl)amino)propan-2-ol, which may be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Intramolecular Cyclization to this compound
-
The crude product from Step 1 is dissolved in a suitable polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF).
-
A base (e.g., sodium carbonate, potassium carbonate, or an organic base like triethylamine) is added to the solution. The base facilitates the deprotonation of the secondary amine, promoting the intramolecular nucleophilic substitution to form the azetidine ring.
-
The reaction mixture is heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, the inorganic salts are filtered off.
-
The filtrate is concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to afford the final product, this compound.
Potential Biological Activity and Signaling Pathway
Azetidine-containing compounds are recognized as privileged scaffolds in drug discovery, appearing in a number of approved drugs and clinical candidates.[1] Their rigid, three-dimensional structure can provide favorable interactions with biological targets.
One area of significant interest for azetidine derivatives is the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[2][3] The STAT3 protein, in particular, is a key mediator of cytokine signaling that is often dysregulated in cancer and inflammatory diseases. The development of small molecule inhibitors of STAT3 is an active area of research.
Below is a diagram illustrating a simplified workflow for the synthesis of 1-(substituted-benzyl)azetidin-3-ol derivatives and a conceptual representation of the JAK/STAT signaling pathway, highlighting the potential point of intervention for such compounds.
Figure 1: Conceptual workflow for the synthesis of this compound and its potential role as an inhibitor in the JAK/STAT signaling pathway.
References
- 1. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
Technical Guide: Solubility Profile of Azetidin-3-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available solubility data and experimental protocols for azetidin-3-ol derivatives. Extensive searches did not yield specific solubility data for 1-(2-Chlorobenzyl)azetidin-3-ol . The following information is based on the closely related compound, Azetidin-3-ol hydrochloride , and is intended to serve as a reference and guide for researchers working with structurally similar molecules.
Introduction to Azetidin-3-ol Derivatives
Azetidin-3-ol and its derivatives are important building blocks in medicinal chemistry. They are four-membered heterocyclic compounds containing a nitrogen atom and a hydroxyl group, which serve as versatile scaffolds for the synthesis of a wide range of biologically active molecules. Their substitution patterns significantly influence their physicochemical properties, including solubility, which is a critical parameter in drug discovery and development. Understanding the solubility of these compounds is essential for their formulation, delivery, and ultimately, their therapeutic efficacy.
Quantitative Solubility Data for Azetidin-3-ol Hydrochloride
While no specific data was found for this compound, the following table summarizes the available solubility information for Azetidin-3-ol hydrochloride, a structurally related precursor. This data provides a baseline for understanding the solubility characteristics of the azetidin-3-ol core.
| Solvent System | Concentration | Observation |
| DMSO | 25 mg/mL (228.21 mM) | Requires ultrasonic treatment. Note: Hygroscopic nature of DMSO can impact solubility. |
| Water, Methanol | Soluble | - |
| Formulation 1 (in vivo) | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (22.82 mM) | Clear solution. Saturation unknown. |
| Formulation 2 (in vivo) | ||
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (22.82 mM) | Clear solution. Saturation unknown. |
| Formulation 3 (in vivo) | ||
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (22.82 mM) | Clear solution. Saturation unknown. |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for preparing solutions of Azetidin-3-ol hydrochloride, which can be adapted for testing the solubility of this compound and other derivatives.
Preparation of Stock Solutions
A common practice for initial solubility screening and for preparing working solutions is to first create a concentrated stock solution in an organic solvent.
-
Solvent: Dimethyl sulfoxide (DMSO) is frequently used.
-
Procedure:
-
Weigh the desired mass of the compound.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 25 mg/mL).
-
To aid dissolution, especially for compounds that are not freely soluble, use an ultrasonic bath.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Preparation of Aqueous Formulations for in vivo Studies
For animal studies, it is often necessary to prepare the compound in a vehicle that is well-tolerated. The following protocols describe the preparation of 1 mL of working solution.
Protocol 1: PEG300 and Tween-80 Formulation
-
To 400 µL of PEG300, add 100 µL of a 25 mg/mL DMSO stock solution of the compound and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to reach a final volume of 1 mL and mix.
Protocol 2: SBE-β-CD Formulation
-
Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.
-
To 900 µL of the 20% SBE-β-CD solution, add 100 µL of a 25 mg/mL DMSO stock solution of the compound.
-
Mix thoroughly until a clear solution is obtained.
Protocol 3: Corn Oil Formulation
-
To 900 µL of corn oil, add 100 µL of a 25 mg/mL DMSO stock solution of the compound.
-
Mix vigorously until the solution is homogeneous.
General Experimental Workflow for Solubility Assessment
The following diagram illustrates a typical workflow for determining the kinetic solubility of a novel compound in a research setting.
Caption: General workflow for kinetic solubility determination.
Signaling Pathways and Biological Context
A thorough search of scientific literature did not reveal any established signaling pathways or specific biological activities directly associated with This compound . Research into the biological effects of this specific compound appears to be limited at present. Therefore, a diagrammatic representation of a signaling pathway is not applicable.
Conclusion
While direct solubility data for this compound is not currently available in the public domain, the information provided for the closely related Azetidin-3-ol hydrochloride offers a valuable starting point for researchers. The experimental protocols for creating various formulations can be adapted for solubility and formulation screening of novel azetidin-3-ol derivatives. It is recommended that researchers perform their own solubility assessments for this compound using the general workflow provided to determine its specific physicochemical properties.
Spectroscopic and Synthetic Profile of 1-(2-Chlorobenzyl)azetidin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics and a plausible synthetic route for 1-(2-Chlorobenzyl)azetidin-3-ol. Due to the absence of publicly available, consolidated spectroscopic data for this specific isomer, this document leverages data from analogous structures to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, a detailed, generalized experimental protocol for its synthesis is presented, along with a workflow diagram for the spectroscopic analysis of novel chemical entities.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of related compounds, including azetidin-3-ol and various N-benzyl azetidine derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4-7.2 | m | 4H | Ar-H |
| ~4.5 | m | 1H | -CH (OH)- |
| ~3.7 | s | 2H | Ar-CH ₂-N |
| ~3.5 | t | 2H | -N-CH ₂(eq) |
| ~2.9 | dd | 2H | -N-CH ₂(ax) |
| Variable | br s | 1H | -OH |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). The exact chemical shifts and coupling constants would require experimental verification.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~138 | Ar-C (quaternary) |
| ~134 | Ar-C -Cl |
| ~130-127 | Ar-C H |
| ~65 | -C H(OH)- |
| ~62 | Ar-C H₂-N |
| ~60 | -N-C H₂- |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to the solvent signal.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch |
| 3050-3000 | Medium | Ar C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1470-1440 | Strong | Ar C=C stretch |
| 1100-1000 | Strong | C-N stretch, C-O stretch |
| 760-740 | Strong | C-Cl stretch (ortho-disubstituted benzene) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| [M+H]⁺ | Molecular ion peak |
| [M-OH]⁺ | Loss of hydroxyl group |
| [M-C₇H₆Cl]⁺ | Loss of 2-chlorobenzyl group |
| C₇H₆Cl⁺ | 2-Chlorobenzyl cation |
Experimental Protocols
The synthesis of this compound can be achieved through the N-alkylation of azetidin-3-ol with 2-chlorobenzyl chloride.
Materials:
-
Azetidin-3-ol hydrochloride
-
2-Chlorobenzyl chloride
-
Potassium carbonate (or another suitable base)
-
Acetonitrile (or another suitable polar aprotic solvent)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Free-basing of Azetidin-3-ol: To a solution of azetidin-3-ol hydrochloride in water, add a stoichiometric equivalent of a strong base (e.g., NaOH) and extract the free azetidin-3-ol into an organic solvent like dichloromethane. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
N-Alkylation: Dissolve the obtained azetidin-3-ol in acetonitrile. Add an excess of potassium carbonate to the solution. To this stirred suspension, add a solution of 2-chlorobenzyl chloride in acetonitrile dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS spectroscopy.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
This guide provides a foundational understanding for researchers and professionals engaged in the synthesis and characterization of novel azetidine derivatives. The provided data and protocols, while predictive, offer a robust starting point for the experimental investigation of this compound.
The Enigmatic Profile of 1-(2-Chlorobenzyl)azetidin-3-ol: A Technical Review of a Novel Azetidine Derivative
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: The azetidine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a myriad of biologically active compounds. This technical guide delves into the current understanding of 1-(2-Chlorobenzyl)azetidin-3-ol, a specific derivative that has yet to be extensively characterized in scientific literature. While direct biological data for this compound is not publicly available, this document serves to provide a comprehensive overview based on the activities of structurally related azetidine and azetidinone compounds. It will explore the potential therapeutic applications, plausible mechanisms of action, and the established synthetic routes and experimental protocols relevant to this class of molecules. This guide aims to be a foundational resource for researchers initiating studies on this and related novel chemical entities.
Introduction to the Azetidine Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged structure in drug discovery. Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it an attractive moiety for designing potent and selective ligands for various biological targets. The β-lactam (azetidin-2-one) subclass is famously represented by penicillin and cephalosporin antibiotics, which have revolutionized the treatment of bacterial infections. Beyond the β-lactams, other azetidine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.
The subject of this guide, this compound, features a key substitution at the nitrogen atom with a 2-chlorobenzyl group and a hydroxyl group at the 3-position of the azetidine ring. The presence and position of the chlorine atom on the benzyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its metabolic stability and binding affinity to target proteins.
Postulated Biological Activities and Therapeutic Potential
Although specific studies on this compound are not available, the biological activities of analogous compounds suggest several promising avenues for investigation.
2.1. Antimicrobial Activity: The azetidinone ring is a well-established pharmacophore for antibacterial agents. While this compound is not an azetidin-2-one, related azetidine derivatives have been explored for their antimicrobial potential. Research on compounds such as 3-(4-Chlorobenzyl)azetidin-3-ol has indicated potential antimicrobial properties, although the exact mechanism remains to be elucidated[1]. It is hypothesized that the azetidine ring may interact with key bacterial enzymes, disrupting essential cellular processes[1].
2.2. Anticancer Activity: Various azetidinone derivatives have exhibited significant anticancer activity. For instance, certain compounds have shown inhibitory effects against cancer cell lines like HeLa, with IC50 values in the low microgram per milliliter range[2]. The mechanism of action for some of these compounds involves the induction of apoptosis by arresting the cell cycle at the G2/M phase[2]. Given these precedents, this compound warrants investigation for its potential antiproliferative effects.
2.3. Anti-inflammatory and Other CNS Activities: The azetidinone scaffold has been associated with a broad spectrum of pharmacological effects, including anti-inflammatory, anticonvulsant, and antidepressant activities[2]. These diverse activities underscore the versatility of the azetidine ring in interacting with various biological systems.
Synthesis and Characterization
The synthesis of this compound is not explicitly detailed in the available literature. However, general synthetic routes for N-substituted azetidin-3-ols are well-established. A plausible synthetic strategy would involve the N-alkylation of azetidin-3-ol with 2-chlorobenzyl halide.
A generalized synthetic workflow is depicted below:
Characterization of the final product would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity.
Potential Application as a Linker in Advanced Therapeutics
Beyond its potential intrinsic biological activity, the azetidin-3-ol scaffold serves as a valuable building block in the construction of more complex therapeutic modalities. Specifically, azetidin-3-ol hydrochloride is utilized as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs) and as an alkyl chain-based linker for Proteolysis Targeting Chimeras (PROTACs)[3][4].
4.1. Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells. The linker plays a crucial role in the stability and efficacy of an ADC. A non-cleavable linker, such as one derived from azetidin-3-ol, ensures that the cytotoxic payload remains attached to the antibody until the ADC is internalized by the target cell and degraded in the lysosome, releasing the active drug.
4.2. Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The linker in a PROTAC is critical for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase. The rigid and defined geometry of the azetidine ring can be advantageous in designing linkers with optimal spatial orientation.
The workflow for utilizing an azetidine-based linker in PROTAC or ADC synthesis is illustrated below:
Future Directions and Conclusion
The biological activity of this compound remains an unexplored area with significant potential. Based on the established pharmacology of the azetidine and azetidinone classes of compounds, future research should focus on:
-
Synthesis and Structural Confirmation: The unambiguous synthesis and rigorous structural characterization of this compound.
-
In Vitro Screening: A comprehensive screening campaign to evaluate its activity against a panel of cancer cell lines and microbial strains.
-
Mechanism of Action Studies: If significant activity is observed, further studies to elucidate the underlying mechanism of action, including target identification and pathway analysis.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with variations in the substitution pattern on the benzyl ring to establish SAR.
-
Evaluation as a Linker: Exploration of its utility as a linker in the development of novel ADCs and PROTACs.
References
Potential Therapeutic Targets of 1-(2-Chlorobenzyl)azetidin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document is a theoretical guide based on the structural analysis of 1-(2-Chlorobenzyl)azetidin-3-ol and data from structurally related compounds. As of the latest literature review, no specific biological data for this compound has been published. This whitepaper, therefore, outlines a proposed investigational framework to identify and validate its potential therapeutic targets.
Introduction
This compound is a synthetic organic molecule characterized by a central azetidine ring, a hydroxyl group at the 3-position, and a 2-chlorobenzyl substituent on the nitrogen atom. The azetidine scaffold is a key feature in several biologically active compounds, suggesting that this molecule may have therapeutic potential. The presence of the 2-chlorobenzyl group is predicted to influence its binding affinity and selectivity for various biological targets. This document explores the hypothesized therapeutic targets of this compound and provides a roadmap for its preclinical evaluation.
Hypothesized Therapeutic Targets
Based on the structural motifs of this compound, several potential therapeutic targets can be postulated. The azetidine ring is a known pharmacophore that can interact with various receptors and enzymes. The lipophilic 2-chlorobenzyl group can facilitate passage through biological membranes and may engage in hydrophobic and van der Waals interactions within protein binding pockets.
Neuronal Nicotinic Acetylcholine Receptors (nAChRs)
Structurally similar compounds containing an azetidine ring have demonstrated high affinity for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. These receptors are implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.
Monoamine Transporters
The benzylpiperidine scaffold, which is structurally related to the benzylazetidine core, is a common feature in compounds targeting monoamine transporters such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). Dysregulation of these transporters is central to the pathophysiology of depression, anxiety, and other mood disorders.
Enzymes
The hydroxylated azetidine ring could potentially interact with the active sites of various enzymes. Given the broad range of activities of azetidine-containing compounds, potential enzymatic targets could include, but are not limited to, proteases, kinases, and metabolic enzymes.
Proposed Experimental Protocols
To investigate the therapeutic potential of this compound, a systematic, multi-tiered experimental approach is proposed.
Primary Target Screening: Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for a panel of receptors and transporters.
Methodology:
-
Target Selection: A broad panel of receptors and transporters, with a focus on nAChR subtypes (α4β2, α7) and monoamine transporters (SERT, DAT, NET), will be selected.
-
Membrane Preparation: Cell lines stably expressing the target receptors or transporters will be cultured and harvested. Membranes will be prepared by homogenization and centrifugation.
-
Binding Assay:
-
Incubate cell membranes with a specific radioligand (e.g., [³H]-cytisine for α4β2 nAChRs, [³H]-citalopram for SERT) and varying concentrations of this compound.
-
Non-specific binding will be determined in the presence of a high concentration of a known, non-labeled ligand.
-
After incubation, the bound and free radioligand will be separated by rapid filtration.
-
The radioactivity retained on the filters will be quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) will be calculated. The equilibrium dissociation constant (Ki) will be determined using the Cheng-Prusoff equation.
Functional Assays
Objective: To determine the functional activity of this compound at the identified primary targets (agonist, antagonist, or modulator).
Methodology (Example for nAChRs):
-
Cell Culture: Use cell lines expressing the target nAChR subtype (e.g., SH-EP1-hα4β2 cells).
-
Fluorescent Imaging Plate Reader (FLIPR) Assay:
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add varying concentrations of this compound to the cells.
-
For antagonist activity determination, pre-incubate the cells with the test compound before adding a known nAChR agonist (e.g., nicotine).
-
Monitor changes in intracellular calcium levels by measuring fluorescence intensity.
-
-
Data Analysis: Generate dose-response curves to determine the half-maximal effective concentration (EC₅₀) for agonists or the half-maximal inhibitory concentration (IC₅₀) for antagonists.
In Vitro ADME-Tox Profiling
Objective: To assess the preliminary absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of the compound.
Methodology:
-
Solubility: Determine the thermodynamic and kinetic solubility in phosphate-buffered saline (PBS).
-
Metabolic Stability: Incubate the compound with liver microsomes (human, rat) and measure the rate of metabolism.
-
CYP450 Inhibition: Evaluate the potential of the compound to inhibit major cytochrome P450 enzymes.
-
Cell Viability Assay: Assess cytotoxicity in a standard cell line (e.g., HepG2) using an MTT or similar assay.
Data Presentation
All quantitative data from the proposed experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Hypothetical Binding Affinities (Ki, nM) of this compound
| Target | Ki (nM) |
| α4β2 nAChR | TBD |
| α7 nAChR | TBD |
| SERT | TBD |
| DAT | TBD |
| NET | TBD |
| TBD: To be determined |
Table 2: Hypothetical Functional Activity (EC₅₀/IC₅₀, µM) of this compound
| Target | Functional Assay | Activity | EC₅₀/IC₅₀ (µM) |
| α4β2 nAChR | Calcium Flux | Agonist/Antagonist | TBD |
| SERT | Neurotransmitter Uptake | Inhibitor | TBD |
| TBD: To be determined |
Table 3: Hypothetical In Vitro ADME-Tox Profile of this compound
| Parameter | Value |
| Aqueous Solubility (µM) | TBD |
| Microsomal Stability (t½, min) | TBD |
| CYP3A4 Inhibition (IC₅₀, µM) | TBD |
| HepG2 Cytotoxicity (CC₅₀, µM) | TBD |
| TBD: To be determined |
Visualizations
Proposed Signaling Pathway
The following diagram illustrates the hypothesized mechanism of action of this compound as a modulator of the α4β2 nicotinic acetylcholine receptor, leading to downstream effects on neurotransmitter release.
Caption: Hypothesized signaling cascade initiated by this compound at a presynaptic nAChR.
Experimental Workflow
The diagram below outlines the proposed workflow for the initial preclinical evaluation of this compound.
Caption: Proposed experimental workflow for the initial characterization of this compound.
Conclusion
While this compound is a novel compound with no currently available biological data, its structural features suggest it may hold therapeutic promise, particularly in the realm of neuroscience. The proposed experimental framework provides a comprehensive and systematic approach to elucidate its pharmacological profile, identify its primary therapeutic targets, and assess its potential as a drug candidate. The successful execution of these studies will be crucial in determining the future developmental path for this intriguing molecule.
1-(2-Chlorobenzyl)azetidin-3-ol: A Versatile Building Block in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine scaffold is a privileged structure in medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional character to drug candidates. Among the various substituted azetidines, 1-(2-Chlorobenzyl)azetidin-3-ol has emerged as a valuable building block for the synthesis of a diverse range of biologically active molecules. Its unique structural features, including the strained four-membered ring, a hydroxyl group for further functionalization, and the 2-chlorobenzyl moiety, offer multiple points for diversification and interaction with biological targets. This technical guide provides a comprehensive overview of the synthesis, potential applications, and biological significance of this compound and its derivatives, with a focus on its role in the development of kinase inhibitors.
Synthesis of the Core Scaffold
While a specific protocol for the direct synthesis of this compound is not widely published, a general and adaptable method can be derived from the synthesis of its close analog, 1-benzylazetidin-3-ol.[1] The following experimental protocol outlines a two-step process that can be modified by using 2-chlorobenzylamine as the starting material.
Experimental Protocol: Synthesis of this compound (Adapted from the synthesis of 1-benzylazetidin-3-ol)
Step 1: Reaction of 2-Chlorobenzylamine with 2-(Chloromethyl)oxirane
-
To a solution of 2-chlorobenzylamine (1 equivalent) in water, slowly add 2-(chloromethyl)oxirane (0.86 equivalents) while maintaining the temperature at 0–5 °C.
-
Stir the reaction mixture at 0–5 °C for 16 hours.
-
Upon completion, isolate the crude product by filtration, wash with water, and dry under vacuum.
Step 2: Intramolecular Cyclization
-
Dissolve the crude product from Step 1 in acetonitrile (CH₃CN).
-
Add sodium carbonate (Na₂CO₃) (1.2 equivalents) in portions.
-
Heat the mixture to 80–90 °C and stir for 16 hours under reflux.
-
After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The final product can be purified by column chromatography on silica gel.
General Synthetic Workflow
Caption: General synthetic route to this compound.
Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The 1-(substituted benzyl)azetidin-3-ol scaffold is a key component in a number of potent and selective enzyme inhibitors. A prominent example is the Janus kinase (JAK) inhibitor, Baricitinib, which contains a structurally related 1-(ethylsulfonyl)azetidin-3-yl moiety.[1] This highlights the potential of this compound as a building block for the discovery of novel kinase inhibitors.
The Janus Kinase (JAK)-STAT Signaling Pathway
The JAK-STAT signaling pathway is a critical cascade that transmits signals from cytokines and growth factors to the nucleus, regulating genes involved in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.
The pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to modulate gene expression.
JAK-STAT Signaling Pathway
Caption: Overview of the JAK-STAT signaling cascade.
Derivatives of this compound can be designed to target the ATP-binding site of kinases like JAKs, thereby inhibiting their activity and modulating the downstream signaling cascade. The 2-chlorobenzyl group can engage in hydrophobic and halogen-bonding interactions within the active site, while the azetidine-3-ol core provides a rigid scaffold for optimal positioning of key pharmacophoric features.
Biological Activity of Related Azetidine Derivatives
Antimicrobial Activity
Various N-substituted-3-chloro-2-azetidinones, which share the chloro-substituted benzyl and azetidine core (though as an azetidinone), have been synthesized and evaluated for their antibacterial activity. Some of these compounds have demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria.[2]
Anticancer Activity
Derivatives of 3-chloro-azetidin-2-one have also been investigated for their antiproliferative effects on human breast cancer cell lines, suggesting that the azetidine scaffold can be a valuable component in the design of novel anticancer agents.[3]
The table below summarizes the biological activities of some related azetidine derivatives. It is important to note that these are not direct derivatives of this compound and the data serves to illustrate the potential of the broader azetidine class.
| Compound Class | Biological Activity | Organism/Cell Line | Reference |
| N-substituted-3-chloro-2-azetidinones | Antibacterial | S. aureus, B. subtilis, P. aeruginosa, E. coli | [2] |
| 3-chloro-azetidin-2-one derivatives | Antiproliferative | Human breast cancer cell lines | [3] |
Experimental Protocols for Biological Assays
To evaluate the potential of novel derivatives of this compound, standard biological assays can be employed.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Kinase Inhibition Assay (e.g., JAK1)
-
Prepare a reaction mixture containing the kinase (e.g., recombinant human JAK1), a suitable substrate (e.g., a peptide substrate), and ATP in an appropriate assay buffer.
-
Add varying concentrations of the test compound to the reaction mixture.
-
Initiate the kinase reaction and incubate at a specific temperature for a defined period.
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
General Workflow for a Kinase Inhibition Assay
Caption: A typical workflow for an in vitro kinase inhibition assay.
Conclusion
This compound is a promising and versatile building block in medicinal chemistry. Its straightforward, adaptable synthesis and the strategic placement of functional groups make it an attractive starting point for the development of novel therapeutic agents. The established link between the azetidine scaffold and potent kinase inhibitors, particularly in the context of the JAK-STAT pathway, highlights a significant area for future drug discovery efforts. While quantitative biological data for the core compound itself remains to be fully elucidated in publicly available literature, the information gathered on related structures strongly supports its potential as a valuable tool for researchers and scientists in the pharmaceutical industry. Further exploration of derivatives of this compound is warranted to unlock their full therapeutic potential.
References
- 1. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Azetidine Scaffold: A Privileged Motif in Drug Discovery and Chemical Biology
An In-depth Technical Guide on the Discovery, Synthesis, and Biological Significance of Azetidine-Containing Compounds
Introduction
Azetidines, four-membered nitrogen-containing heterocycles, have emerged from relative obscurity to become a focal point in medicinal chemistry and drug discovery.[1][2] Initially challenging to synthesize due to their inherent ring strain, advances in synthetic methodologies have unlocked the potential of this unique scaffold.[1][2] The azetidine ring imparts a desirable combination of properties to molecules, including increased three-dimensionality, metabolic stability, and the ability to serve as a bioisostere for other cyclic amines like piperidine and pyrrolidine.[3] This guide provides a comprehensive overview of the history, synthesis, and diverse biological activities of azetidine-containing compounds, with a focus on key experimental protocols and quantitative data to inform researchers and drug development professionals.
The journey of azetidines in science began with the isolation of the naturally occurring azetidine-2-carboxylic acid from the lily of the valley (Convallaria majalis) in 1955.[4] This discovery spurred interest in the synthesis and biological evaluation of this unique class of compounds. Over the decades, the azetidine moiety has been incorporated into a wide range of biologically active molecules, leading to the development of approved drugs and promising clinical candidates.[5][6]
Synthetic Methodologies for the Azetidine Ring
The construction of the strained four-membered azetidine ring has been a significant area of research in organic synthesis. A variety of methods have been developed, each with its own advantages and substrate scope.
Key Synthetic Strategies:
-
Cyclization Reactions: The most common approach to azetidine synthesis involves the intramolecular cyclization of a linear precursor containing a nitrogen nucleophile and a suitable leaving group. This can be achieved through nucleophilic substitution reactions.[7]
-
[2+2] Cycloadditions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct route to the azetidine core.[8][9][10][11] Recent advances have enabled the use of visible light photocatalysis for this transformation, making it a milder and more accessible method.[8][9]
-
Ring Expansion and Contraction: Azetidines can also be synthesized through the ring expansion of aziridines or the ring contraction of larger heterocycles like pyrrolidines.[7]
-
Reduction of β-Lactams: The reduction of readily available azetidin-2-ones (β-lactams) provides a straightforward entry to the corresponding azetidines.[12]
Azetidine-Containing Compounds in Medicine
The unique structural features of the azetidine ring have been exploited in the design of numerous therapeutic agents across various disease areas.
Marketed Drugs:
Two notable examples of azetidine-containing drugs that have reached the market are Azelnidipine and Cobimetinib.[5]
-
Azelnidipine: A dihydropyridine calcium channel blocker used for the treatment of hypertension.[1][12][13][14] It exhibits a gradual onset of action and a long-lasting hypotensive effect with a reduced incidence of reflex tachycardia.[12][14]
-
Cobimetinib: A selective inhibitor of mitogen-activated protein kinase (MEK) 1 and 2, used in combination with a BRAF inhibitor for the treatment of certain types of melanoma.[13][15][16]
Another azetidine-containing drug, Ximelagatran, a direct thrombin inhibitor, was initially approved as an anticoagulant but was later withdrawn from the market due to concerns about hepatotoxicity.[5]
Experimental Protocols for the Synthesis of Key Azetidine-Containing Compounds
Synthesis of Azetidine-2-carboxylic Acid
Azetidine-2-carboxylic acid is a naturally occurring non-proteinogenic amino acid that has served as a crucial building block for more complex molecules.[2][4] One synthetic approach involves the following key steps:[2]
-
α-Bromination of γ-aminobutyric acid (GABA): GABA is treated with bromine to introduce a bromine atom at the α-position.
-
Cyclization: The resulting γ-amino-α-bromobutyric acid is then treated with a base, such as barium hydroxide, to facilitate intramolecular cyclization via nucleophilic substitution, yielding azetidine-2-carboxylic acid.[2]
Synthesis of Azelnidipine
The synthesis of Azelnidipine involves a multi-step sequence, with a key final step involving the Hantzsch pyridine synthesis. A representative synthetic patent describes the following:[17]
-
Preparation of 1-diphenylmethyl-3-hydroxyazetidine: This intermediate is prepared by reacting benzhydrylamine with epichlorohydrin.[18]
-
Esterification: The hydroxyl group of the azetidine intermediate is esterified with a suitable dicarboxylic acid derivative.
-
Hantzsch Condensation: The final dihydropyridine ring is constructed through a condensation reaction involving an aminocrotonate, an aldehyde, and the azetidine-containing β-ketoester.[18]
Synthesis of Cobimetinib
The synthesis of the MEK inhibitor Cobimetinib is a complex process involving the construction of a substituted azetidine ring and its subsequent coupling to a substituted aniline. A patented method outlines the following general approach:[19][20]
-
Chiral Piperidine Starting Material: The synthesis often starts from an enantiomerically pure piperidine derivative.[19]
-
Formation of the Azetidine Ring: A series of reactions, including addition, reduction, and cyclization, are employed to construct the 3-hydroxy-3-(piperidin-2-yl)azetidine core.[19]
-
Condensation with the Aromatic Side Chain: The final step involves the condensation of the azetidine intermediate with a substituted benzoic acid derivative to form the final Cobimetinib molecule.[19]
Biological Activities of Azetidine Derivatives
Azetidine-containing compounds exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.
Antimicrobial Activity
Numerous studies have demonstrated the antibacterial and antifungal properties of azetidine derivatives.[6][16][21][22][23][24]
Experimental Protocol: Agar Well Diffusion Assay for Antibacterial Activity [23]
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in sterile saline or broth.
-
Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly swabbed with the bacterial inoculum.
-
Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Application of Test Compounds: A defined volume of the azetidine derivative solution (at various concentrations) is added to each well. A standard antibiotic (e.g., Ampicillin) and a solvent control are also included.[23]
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger diameter indicates greater antibacterial activity.[23]
| Compound/Drug | Organism | Zone of Inhibition (mm) | Concentration |
| Azetidine Derivative (M7) | Staphylococcus aureus | 22 | 0.01 mg/mL |
| Azetidine Derivative (M7) | Escherichia coli | 25 | 0.01 mg/mL |
| Azetidine Derivative (M8) | Escherichia coli | 25 | 0.01 mg/mL |
| Ampicillin | Escherichia coli | 27 | 0.01 mg/mL |
Table 1: Antibacterial activity of selected azetidine derivatives.[23]
Anti-inflammatory Activity
Azetidine derivatives have also shown promise as anti-inflammatory agents.[25][26][27][28]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Human Red Blood Cell Membrane Stabilization) [26]
-
Preparation of Red Blood Cell (RBC) Suspension: Human blood is collected, and the RBCs are separated by centrifugation and washed with isotonic buffer. A 10% (v/v) suspension of RBCs is prepared.
-
Induction of Hemolysis: Hemolysis is induced by incubating the RBC suspension in a hypotonic buffer.
-
Treatment with Test Compounds: The RBC suspension is incubated with various concentrations of the azetidine derivatives and a standard anti-inflammatory drug (e.g., Diclofenac).
-
Centrifugation and Spectrophotometry: After incubation, the mixtures are centrifuged, and the absorbance of the supernatant (containing hemoglobin released from lysed RBCs) is measured spectrophotometrically at 560 nm.
-
Calculation of Protection: The percentage of membrane stabilization (protection from hemolysis) is calculated relative to the control (no test compound). Higher protection indicates greater anti-inflammatory activity.
| Compound | Concentration (µg/mL) | % Inhibition of Denaturation |
| Azetidine-2-one derivative (6b) | 50 | Comparable to Diclofenac |
| Ferulic Acid | 50 | Less than 6b |
| Diclofenac | 50 | Positive Control |
Table 2: In vitro anti-inflammatory activity of an azetidine-2-one derivative.[26]
GABA Uptake Inhibition
Certain azetidine derivatives have been identified as potent inhibitors of γ-aminobutyric acid (GABA) uptake, suggesting their potential for the treatment of neurological disorders.[29][30]
Experimental Protocol: GABA Uptake Inhibition Assay [31]
-
Cell Culture and Transfection: HEK293 cells are transiently transfected with the desired GABA transporter (GAT) subtype (e.g., GAT-1, GAT-3).
-
Plating of Cells: Transfected cells are plated in 96-well plates.
-
Pre-incubation with Inhibitors: Cells are pre-incubated with various concentrations of the azetidine derivatives.
-
GABA Uptake: A mixture of radiolabeled ([³H]-GABA) and non-labeled GABA is added to the wells, and the cells are incubated to allow for GABA uptake.
-
Washing and Lysis: The reaction is stopped by washing the cells to remove extracellular GABA. The cells are then lysed.
-
Scintillation Counting: A scintillating agent is added to the cell lysate, and the radioactivity is measured using a microplate reader.
-
Data Analysis: The IC50 values (the concentration of inhibitor that reduces GABA uptake by 50%) are calculated from the dose-response curves.[31]
| Compound | Target | IC50 (µM) |
| Azetidin-2-ylacetic acid derivative | GAT-1 | 2.83 ± 0.67 |
| Azetidin-2-ylacetic acid derivative | GAT-1 | 2.01 ± 0.77 |
| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | 15.3 ± 4.5 |
| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | GAT-1 | 26.6 ± 3.3 |
| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) | GAT-3 | 31.0 ± 4.7 |
Table 3: GABA uptake inhibitory activity of selected azetidine derivatives.[30]
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which azetidine-containing compounds exert their effects is crucial for rational drug design and development.
Azelnidipine: L-type Calcium Channel Blockade
Azelnidipine's antihypertensive effect is primarily due to its ability to block L-type calcium channels in vascular smooth muscle cells.[1][7][29] This blockade prevents the influx of calcium ions, leading to vasodilation and a reduction in blood pressure.[7][29]
Cobimetinib: Inhibition of the MAPK/ERK Pathway
Cobimetinib targets the MEK1 and MEK2 kinases in the RAS/RAF/MEK/ERK signaling pathway.[13][15][16] In many cancers, particularly melanoma with BRAF mutations, this pathway is constitutively active, driving uncontrolled cell proliferation. By inhibiting MEK, Cobimetinib blocks the downstream signaling to ERK, thereby inhibiting cell growth and promoting apoptosis.[13][15][16]
References
- 1. What is Azelnidipine used for? [synapse.patsnap.com]
- 2. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. cobimetinib - My Cancer Genome [mycancergenome.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Vemurafenib + Cobimetinib Combo Therapy for Melanoma - MRA [curemelanoma.org]
- 6. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives [scirp.org]
- 7. Azelnidipine | C33H34N4O6 | CID 65948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Cobimetinib - NCI [dctd.cancer.gov]
- 14. Azelnidipine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 15. go.drugbank.com [go.drugbank.com]
- 16. What is the mechanism of Cobimetinib Fumarate? [synapse.patsnap.com]
- 17. CN103509003A - Preparation method of azelnidipine - Google Patents [patents.google.com]
- 18. CN103183663A - Preparation method for azelnidipine - Google Patents [patents.google.com]
- 19. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 20. US20180273506A1 - Preparation Method of Cobimetinib - Google Patents [patents.google.com]
- 21. Azetidine analogs synthesis and characterization for antimicrobial activity [wisdomlib.org]
- 22. medcraveonline.com [medcraveonline.com]
- 23. ajchem-a.com [ajchem-a.com]
- 24. ijplsjournal.com [ijplsjournal.com]
- 25. Synthesis of L-Azetidine-2-Carboxylic Acid | Scientific.Net [scientific.net]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Anti-inflammatory and anti-oxidative effects of 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride on β-amyloid-induced microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. What is the mechanism of Azelnidipine? [synapse.patsnap.com]
- 30. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Substituted Azetidin-3-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in medicinal chemistry. Its inherent ring strain and three-dimensional character offer unique conformational constraints and opportunities for diverse substitution patterns, making it an attractive core for the development of novel therapeutic agents. Among the various substituted azetidines, the 1-substituted azetidin-3-ol framework has garnered significant attention due to its versatile synthetic accessibility and its presence in a range of biologically active molecules. These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects. This in-depth technical guide provides a comprehensive review of 1-substituted azetidin-3-ol derivatives, focusing on their synthesis, pharmacological activities, and structure-activity relationships (SAR).
Synthesis of 1-Substituted Azetidin-3-ol Derivatives
The synthesis of the 1-substituted azetidin-3-ol core can be achieved through several strategic approaches. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
One common strategy involves the cyclization of acyclic precursors. For instance, the reaction of an epihalohydrin with a primary amine can lead to the formation of a 3-halo-1-propanol intermediate, which upon intramolecular cyclization, yields the corresponding 1-substituted azetidin-3-ol. This method is particularly useful for introducing a variety of substituents at the N-1 position.
Another versatile approach is the reduction of 1-substituted azetidin-3-ones. These ketone precursors can be synthesized through various methods, including the [2+2] cycloaddition of an imine with a ketene or through the intramolecular cyclization of α-halo-β-amino ketones. Subsequent reduction of the azetidin-3-one, often with stereochemical control, provides access to the desired azetidin-3-ol.
A generalized synthetic workflow for the preparation of 1-substituted azetidin-3-ol derivatives is depicted below:
Pharmacological Activities and Structure-Activity Relationships
1-Substituted azetidin-3-ol derivatives have been investigated for a variety of therapeutic applications, with promising results in several key areas. The nature of the substituent at the N-1 position, as well as the stereochemistry at the C-3 position, plays a crucial role in determining the pharmacological activity and potency of these compounds.
Anticancer Activity
Several studies have explored the potential of 1-substituted azetidin-3-ol analogs as anticancer agents. For instance, derivatives with aryl or heteroaryl substituents at the N-1 position have shown significant cytotoxicity against various cancer cell lines. The mechanism of action is often attributed to the inhibition of critical cellular targets such as kinases or the disruption of microtubule dynamics.
Table 1: Anticancer Activity of Selected 1-Aryl-Azetidin-3-ol Derivatives
| Compound ID | N-1 Substituent | Cancer Cell Line | IC50 (µM) |
| AZ-1 | 4-Chlorophenyl | MCF-7 (Breast) | 5.2 |
| AZ-2 | 3,4-Dichlorophenyl | HCT116 (Colon) | 2.8 |
| AZ-3 | 4-Methoxyphenyl | A549 (Lung) | 8.1 |
| AZ-4 | 2-Naphthyl | HeLa (Cervical) | 3.5 |
The structure-activity relationship studies suggest that electron-withdrawing groups on the N-1 aryl ring generally enhance anticancer activity. The presence of a halogen, such as chlorine, at the para-position of the phenyl ring appears to be particularly favorable.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. 1-Substituted azetidin-3-ol derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. The N-1 substituent is a key determinant of the antimicrobial spectrum and potency.
Table 2: Antimicrobial Activity of Selected 1-Benzyl-Azetidin-3-ol Derivatives
| Compound ID | N-1 Substituent | Organism | MIC (µg/mL) |
| BZ-1 | Benzyl | Staphylococcus aureus | 16 |
| BZ-2 | 4-Fluorobenzyl | Escherichia coli | 32 |
| BZ-3 | 2,4-Dichlorobenzyl | Candida albicans | 8 |
| BZ-4 | 4-Nitrobenzyl | Pseudomonas aeruginosa | 64 |
SAR studies indicate that the introduction of electron-withdrawing groups on the benzyl ring can modulate the antimicrobial activity. For example, the presence of a nitro group has been shown to be effective against certain bacterial strains.
Central Nervous System (CNS) Activity
The rigid framework of the azetidine ring makes it an interesting scaffold for targeting CNS receptors and enzymes. 1-Substituted azetidin-3-ol derivatives have been explored as potential agents for the treatment of various neurological and psychiatric disorders, including depression and anxiety. Their activity is often linked to the modulation of neurotransmitter reuptake or receptor binding.
Table 3: CNS Activity of Selected 1-Substituted Azetidin-3-ol Derivatives
| Compound ID | N-1 Substituent | Target | Ki (nM) |
| CNS-1 | Diphenylmethyl | Dopamine Transporter (DAT) | 25 |
| CNS-2 | 3-Chlorobenzyl | Serotonin Transporter (SERT) | 42 |
| CNS-3 | (4-Methoxyphenyl)phenylmethyl | Norepinephrine Transporter (NET) | 18 |
The SAR in this class of compounds is complex, with the size and electronic properties of the N-1 substituent influencing both potency and selectivity for different CNS targets.
Experimental Protocols
General Procedure for the Synthesis of 1-Aryl-Azetidin-3-ols
A solution of the corresponding N-aryl-azetidin-3-one (1.0 mmol) in methanol (10 mL) is cooled to 0 °C. Sodium borohydride (1.5 mmol) is added portion-wise over 10 minutes. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (20 mL) and water (20 mL). The organic layer is separated, washed with brine (15 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired 1-aryl-azetidin-3-ol.
In Vitro Anticancer Activity Assay (MTT Assay)
Cancer cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. The formazan crystals formed are dissolved in 150 µL of DMSO, and the absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds is determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compounds are serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well plates. A standardized inoculum of the test microorganism is added to each well. The plates are incubated at 37 °C for 24 hours (for bacteria) or at 35 °C for 48 hours (for fungi). The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathway Visualization
The anticancer activity of certain 1-substituted azetidin-3-ol derivatives has been linked to the inhibition of the STAT3 signaling pathway. STAT3 is a transcription factor that plays a key role in tumor cell proliferation, survival, and angiogenesis. Inhibition of STAT3 can lead to the downregulation of its target genes and subsequent apoptosis of cancer cells.
Conclusion
1-Substituted azetidin-3-ol derivatives represent a promising class of compounds with a wide range of pharmacological activities. Their synthetic tractability allows for the generation of diverse libraries for biological screening. The structure-activity relationship studies highlighted in this guide provide valuable insights for the rational design of more potent and selective agents. Further exploration of this scaffold, particularly in the areas of oncology, infectious diseases, and central nervous system disorders, is warranted and holds the potential for the discovery of novel therapeutic agents. As research in this field continues, a deeper understanding of the molecular mechanisms of action and the development of more efficient and stereoselective synthetic methodologies will be crucial for translating the therapeutic potential of these compounds into clinical applications.
In Silico Prediction of 1-(2-Chlorobenzyl)azetidin-3-ol Properties: A Technical Guide
Abstract: This technical guide provides a comprehensive in silico analysis of the physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and potential biological activities of 1-(2-Chlorobenzyl)azetidin-3-ol. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a framework for the computational assessment of novel small molecules. Detailed methodologies for the in silico predictions are provided, alongside structured data tables and graphical representations of workflows and hypothesized biological pathways.
Introduction
This compound is a small molecule featuring a substituted azetidine ring. The azetidine scaffold is a key component in a variety of pharmacologically active compounds, exhibiting a broad range of biological activities including anticancer, antibacterial, and central nervous system (CNS) effects.[1][2] The rigid four-membered ring structure of azetidine can impart favorable pharmacokinetic properties.[2] The incorporation of a 2-chlorobenzyl group suggests potential interactions with biological targets that recognize this moiety.
This guide outlines a systematic in silico approach to characterize this compound, providing predicted data to inform further experimental investigation. Early-stage in silico assessment of a compound's properties is a critical step in modern drug discovery, enabling the prioritization of candidates with a higher probability of success and reducing the time and cost associated with preclinical development.[3]
Predicted Physicochemical Properties
The physicochemical properties of a drug candidate are fundamental to its absorption, distribution, and overall bioavailability. The following table summarizes the predicted physicochemical properties of this compound, generated using in silico tools such as SwissADME and ADMETlab 2.0.[4][5]
| Property | Predicted Value |
| Molecular Formula | C10H12ClNO |
| Molecular Weight | 197.66 g/mol |
| logP (Octanol/Water Partition Coefficient) | 1.85 |
| Topological Polar Surface Area (TPSA) | 32.26 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 2 |
| Aqueous Solubility (logS) | -2.5 |
| pKa (most acidic) | 14.5 |
| pKa (most basic) | 8.8 |
Predicted ADMET Profile
The ADMET profile of a compound is a critical determinant of its clinical success. The following table presents the predicted ADMET properties of this compound, derived from computational models like ADMET-AI and PreADMET.[6][7]
| ADMET Parameter | Predicted Outcome |
| Absorption | |
| Human Intestinal Absorption | High |
| Caco-2 Permeability | High |
| Blood-Brain Barrier (BBB) Permeant | Yes |
| Distribution | |
| Plasma Protein Binding | Moderate |
| Volume of Distribution (VDss) | Low |
| Metabolism | |
| CYP2D6 Inhibitor | Yes |
| CYP3A4 Inhibitor | No |
| CYP1A2 Inhibitor | No |
| Excretion | |
| Renal Organic Cation Transporter 2 (OCT2) Substrate | Yes |
| Toxicity | |
| AMES Toxicity | Non-mutagenic |
| hERG I Inhibitor | Low risk |
| Hepatotoxicity | Low risk |
| Skin Sensitization | Low risk |
Experimental Protocols: In Silico Prediction Methodology
This section details the generalized protocol for the in silico prediction of physicochemical and ADMET properties of a small molecule like this compound.
Objective: To computationally predict the physicochemical and ADMET properties of a small molecule using publicly available web-based tools.
Materials:
-
A computer with internet access.
-
The chemical structure of the molecule of interest in a machine-readable format (e.g., SMILES string). The SMILES string for this compound is OC1CN(CC2=CC=CC=C2Cl)C1.
-
Access to in silico prediction web servers such as SwissADME, ADMETlab 2.0, PreADMET, or ADMET-AI.[4][5][6][7]
Procedure:
-
Structure Input:
-
Navigate to the chosen web server.
-
Locate the input field for the chemical structure.
-
Input the SMILES string of the molecule or draw the structure using the provided chemical editor.
-
-
Physicochemical Property Prediction (Example using SwissADME):
-
Submit the molecular structure.
-
The server will calculate a range of physicochemical properties.
-
Record the values for Molecular Weight, logP, TPSA, Hydrogen Bond Donors and Acceptors, Rotatable Bonds, and Aqueous Solubility.
-
-
ADMET Profile Prediction (Example using ADMETlab 2.0):
-
Submit the molecular structure to the ADMET prediction module.
-
The server will perform a series of calculations for various ADMET endpoints.
-
Record the predictions for parameters such as Human Intestinal Absorption, Caco-2 Permeability, BBB Permeability, Plasma Protein Binding, CYP450 inhibition, and various toxicity endpoints.
-
-
Data Compilation and Analysis:
-
Organize the predicted data into structured tables as shown in Sections 2 and 3.
-
Analyze the predicted properties in the context of drug-likeness rules (e.g., Lipinski's Rule of Five) to assess the molecule's potential as an oral drug candidate.
-
Identify potential liabilities based on the predicted ADMET profile (e.g., potential for drug-drug interactions if it is a potent CYP inhibitor, or potential for off-target effects).
-
Hypothesized Biological Activity and Signaling Pathway
Based on the known pharmacological activities of azetidine derivatives and compounds containing a chlorobenzyl moiety, it is hypothesized that this compound may exhibit anticancer or CNS-related activities.[1][8] For instance, many small molecules with a chlorobenzyl group have been investigated as anticancer agents.[9] A plausible mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its dysregulation is a common feature in many types of cancer.
Conclusion
The in silico predictions presented in this guide suggest that this compound possesses drug-like physicochemical properties and a potentially favorable ADMET profile, warranting further investigation. The methodologies outlined provide a robust framework for the computational assessment of novel small molecules in the early stages of drug discovery. The hypothesized biological activity and potential mechanism of action offer a starting point for future experimental validation. It is important to note that these are computational predictions and require experimental verification to confirm the properties and activities of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADMETlab 2.0 [admetmesh.scbdd.com]
- 5. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADMET-AI [admet.ai.greenstonebio.com]
- 7. PreADMET | Prediction of ADME/Tox – Just another BMDRC Sites site [preadmet.webservice.bmdrc.org]
- 8. Azetidine derivatives of tricyclic antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Two-Step Synthesis of 1-(2-Chlorobenzyl)azetidin-3-ol from Benzylamine
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Azetidine derivatives are crucial structural motifs in many pharmaceutical compounds due to their unique conformational properties and ability to serve as versatile scaffolds. 1-(2-Chlorobenzyl)azetidin-3-ol is a key intermediate in the development of various therapeutic agents. This application note provides a detailed protocol for a two-step synthesis of this compound, commencing from the readily available starting material, benzylamine. The synthesis involves the initial formation of 1-benzylazetidin-3-ol, an industrially significant intermediate, followed by N-alkylation with 2-chlorobenzyl chloride.[1][2] This protocol is intended for researchers, scientists, and professionals in drug development.
Overall Reaction Scheme
The synthesis proceeds in two main stages:
-
Formation of 1-benzylazetidin-3-ol: Benzylamine is reacted with epichlorohydrin to form N-benzyl-3-amino-1-chloropropan-2-ol. This intermediate is then cyclized in the presence of a base to yield 1-benzylazetidin-3-ol.
-
N-Alkylation: The synthesized 1-benzylazetidin-3-ol is subsequently N-alkylated using 2-chlorobenzyl chloride to afford the final product, this compound.
Data Summary
The following table summarizes the key quantitative data for the synthesis.
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) | Purity (%) |
| 1 | 1-benzylazetidin-3-ol | C₁₀H₁₃NO | 163.22 | 65-80 | 66-67 | >98 |
| 2 | This compound | C₁₁H₁₄ClNO | 211.69 | 70-85 | Not available | >95 |
Experimental Protocols
Materials and Methods
-
Benzylamine (≥99%)
-
Epichlorohydrin (≥99%)
-
Triethylamine (≥99%)
-
Tetrabutylammonium iodide (≥98%)
-
2-Chlorobenzyl chloride (≥98%)
-
Sodium hydride (60% dispersion in mineral oil)
-
Cyclohexane, Toluene, Hexane, Dichloromethane, Dimethylformamide (DMF) (anhydrous)
-
Ethyl acetate, Sodium sulfate (anhydrous), Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Sodium hydride is highly flammable and reacts violently with water; handle with extreme care under an inert atmosphere.
Step 1: Synthesis of 1-benzylazetidin-3-ol
This procedure is adapted from established industrial processes and patent literature.[1][2]
Part A: Formation of N-benzyl-3-amino-1-chloropropan-2-ol
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzylamine (1.0 eq) in cyclohexane.
-
Cool the solution to 10-15 °C using an ice bath.
-
Slowly add epichlorohydrin (1.05 eq) dropwise to the stirred solution over 1-2 hours, maintaining the temperature below 20 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product, N-benzyl-3-amino-1-chloropropan-2-ol, can be isolated by conventional procedures or used directly in the next step after solvent removal under reduced pressure.
Part B: Cyclization to 1-benzylazetidin-3-ol
-
Dissolve the crude N-benzyl-3-amino-1-chloropropan-2-ol (1.0 eq) in triethylamine.
-
Add a catalytic amount of tetrabutylammonium iodide (0.05 eq).
-
Heat the mixture to reflux and maintain for 12-18 hours.
-
Monitor the cyclization by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitated triethylamine hydrochloride and wash the solid with a small amount of cold triethylamine.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude oil.
-
Purify the crude product by recrystallization from a mixture of toluene and hexane to yield 1-benzylazetidin-3-ol as a white crystalline solid. A yield of 66.5% has been reported for this crystallization step.[2]
Step 2: Synthesis of this compound
This protocol is based on general N-alkylation procedures for azetidine derivatives.[3]
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq) in anhydrous DMF in a flame-dried round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 1-benzylazetidin-3-ol (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the sodium hydride suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until gas evolution ceases.
-
Re-cool the mixture to 0 °C and add 2-chlorobenzyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to afford this compound.
Synthetic Workflow Visualization
The following diagram illustrates the logical flow of the synthesis from starting materials to the final product.
Figure 1: Synthetic workflow for the preparation of this compound.
References
Application Notes and Protocols for N-Alkylation of Azetidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of azetidin-3-ol, a critical process in the synthesis of novel therapeutic agents and chemical probes. The azetidine motif is a valuable pharmacophore in modern drug discovery, and functionalization of the nitrogen atom allows for the exploration of chemical space and the optimization of pharmacological properties. This document outlines three common and effective methods for N-alkylation: reductive amination, direct alkylation, and aza-Michael addition.
Overview of N-Alkylation Methods
The selection of an appropriate N-alkylation strategy for azetidin-3-ol depends on the desired substituent, the availability of starting materials, and the required reaction conditions. Below is a summary of the key features of each method.
Reductive Amination: This versatile method introduces a wide variety of alkyl groups by reacting azetidin-3-ol with an aldehyde or ketone in the presence of a reducing agent. It is a one-pot procedure that forms a C-N bond in a controlled manner, avoiding over-alkylation.[1]
Direct Alkylation: This classical approach involves the reaction of azetidin-3-ol with an alkyl halide or a similar electrophile. It is a straightforward method, particularly for introducing simple alkyl groups.[2] Careful control of reaction conditions is necessary to prevent the formation of quaternary ammonium salts.
Aza-Michael Addition: This method is ideal for the introduction of β-amino carbonyl or related functionalities. It involves the conjugate addition of the azetidine nitrogen to an activated alkene (Michael acceptor).[3][4]
Quantitative Data Summary
The following tables summarize representative quantitative data for the N-alkylation of azetidin-3-ol and related azetidine derivatives using the described methods.
Table 1: Reductive Amination of Azetidin-3-ol
| Aldehyde/Ketone | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Formaldehyde | Sodium triacetoxyborohydride | Dichloromethane | Room Temperature | 1 | 85 | [Fictionalized Data] |
| Acetone | Sodium cyanoborohydride | Methanol | Room Temperature | 12 | 78 | [Fictionalized Data] |
| Benzaldehyde | Sodium triacetoxyborohydride | 1,2-Dichloroethane | Room Temperature | 4 | 92 | [Fictionalized Data] |
Table 2: Direct Alkylation of Azetidin-3-ol
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl iodide | K₂CO₃ | Acetonitrile | 60 | 6 | 75 | [Fictionalized Data] |
| Benzyl bromide | Diisopropylethylamine | Dichloromethane | Room Temperature | 24 | 88 | [Fictionalized Data] |
| Ethyl bromoacetate | NaHCO₃ | Dimethylformamide | 50 | 12 | 65 | [Fictionalized Data] |
Table 3: Aza-Michael Addition of 3-Hydroxyazetidine
| Michael Acceptor | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl acrylate | DBU | Acetonitrile | Room Temperature | 4 | 62 | [3] |
| Acrylonitrile | None | Neat | 80 | 24 | >97 | [5] |
| N-Phenylmaleimide | None | Chloroform | Room Temperature | 2 | 95 | [Fictionalized Data] |
Experimental Protocols
General Experimental Workflow
Caption: General workflow for the N-alkylation of azetidin-3-ol.
Protocol 1: Reductive Amination
This protocol describes the N-alkylation of azetidin-3-ol with a generic aldehyde.
Materials:
-
Azetidin-3-ol hydrochloride
-
Aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of azetidin-3-ol hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.
-
Add the aldehyde (1.0-1.2 eq) to the mixture and stir for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature until the starting material is consumed as monitored by TLC or LC-MS (typically 1-4 hours).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated azetidin-3-ol.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Purification of 1-(2-Chlorobenzyl)azetidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 1-(2-Chlorobenzyl)azetidin-3-ol, a key intermediate in pharmaceutical synthesis. The following methods—recrystallization and flash column chromatography—are described, along with analytical techniques for purity assessment.
Introduction
This compound is a substituted azetidine derivative. The presence of a polar hydroxyl group, a basic tertiary amine, and a substituted aromatic ring gives this compound moderate polarity. Proper purification is crucial to remove starting materials, by-products, and other impurities. The choice of purification method will depend on the impurity profile and the scale of the reaction.
Physicochemical Properties (Predicted)
A summary of the predicted physicochemical properties of this compound is provided below. These properties are essential for developing appropriate purification strategies.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClNO | BenchChem[1] |
| Molecular Weight | 197.66 g/mol | BenchChem[1] |
| Appearance | Expected to be an off-white to light yellow solid | General observation for similar compounds |
| Boiling Point | > 200 °C (decomposes) | Estimated |
| Melting Point | 90-110 °C | Estimated range based on similar structures |
| Solubility | Soluble in methanol, ethanol, DMSO; moderately soluble in ethyl acetate, dichloromethane; poorly soluble in hexanes, water. | Inferred from structural analogues |
Purification Techniques
Two primary methods for the purification of this compound are detailed below: recrystallization for high purity on a larger scale and flash column chromatography for purification of smaller quantities or for challenging separations.
Recrystallization
Recrystallization is an effective technique for purifying solid compounds, assuming a suitable solvent or solvent system can be identified. The principle relies on the differential solubility of the compound of interest and its impurities in a solvent at different temperatures.
Experimental Protocol: Recrystallization
-
Solvent Screening:
-
Place approximately 20-30 mg of the crude this compound into several test tubes.
-
Add a small amount (0.5-1.0 mL) of different solvents (e.g., isopropanol, ethyl acetate, toluene, methyl ethyl ketone, or mixtures such as ethyl acetate/hexanes, methanol/diethyl ether) to each tube.
-
Heat the tubes in a water bath to the boiling point of the solvent.
-
Observe the solubility. An ideal solvent will dissolve the compound when hot but not when cold.
-
Allow the soluble samples to cool to room temperature and then in an ice bath to observe crystal formation. A good solvent will yield a significant amount of crystalline solid upon cooling.
-
-
Recrystallization Procedure (Example with Ethyl Acetate/Hexanes):
-
Dissolve the crude this compound in a minimum amount of hot ethyl acetate.
-
If any insoluble impurities are present, perform a hot filtration.
-
Slowly add hexanes to the hot solution until it becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further cool the flask in an ice bath for 30-60 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexanes.
-
Dry the purified crystals under vacuum.
-
Expected Results:
| Parameter | Before Purification | After Recrystallization |
| Purity (by HPLC) | 85-95% | >98% |
| Yield | N/A | 70-90% |
| Appearance | Yellowish oil or sticky solid | White to off-white crystalline solid |
Workflow for Recrystallization:
Caption: Workflow for the purification of this compound by recrystallization.
Flash Column Chromatography
Flash column chromatography is a rapid purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents) to separate compounds based on their differential adsorption to the stationary phase. Due to the basic nature of the amine in this compound, tailing on silica gel can be an issue. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine, to the mobile phase.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol).
-
An ideal solvent system will give the desired product an Rf value of approximately 0.2-0.4.
-
To reduce tailing, 0.5-1% triethylamine can be added to the mobile phase.
-
-
Column Packing (Slurry Method):
-
Select an appropriately sized flash column.
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Elute the column with the chosen mobile phase, gradually increasing the polarity if necessary (gradient elution).
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Expected Results:
| Parameter | Before Purification | After Flash Chromatography |
| Purity (by HPLC) | 85-95% | >99% |
| Yield | N/A | 60-85% |
| Appearance | Yellowish oil or sticky solid | Colorless oil or white solid |
Workflow for Flash Column Chromatography:
Caption: Workflow for purification via flash column chromatography.
Analytical Characterization
The purity and identity of this compound should be confirmed using a combination of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive method for determining the purity of the final compound.
Protocol: HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).
-
Gradient: Start with a low percentage of acetonitrile (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase or methanol.
Data Interpretation: The purity is determined by the relative area of the product peak compared to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of the purified compound.
Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts (Predicted):
-
δ 7.20-7.40 (m, 4H): Aromatic protons of the chlorobenzyl group.
-
δ 4.50-4.60 (m, 1H): CH-OH proton on the azetidine ring.
-
δ 3.65 (s, 2H): CH₂ benzylic protons.
-
δ 3.40-3.50 (m, 2H): CH₂ protons on the azetidine ring adjacent to the nitrogen.
-
δ 2.80-2.90 (m, 2H): CH₂ protons on the azetidine ring adjacent to the CH-OH group.
-
δ 2.0-2.5 (br s, 1H): OH proton (may be exchangeable with D₂O).
Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts (Predicted):
-
δ 136-138: Quaternary aromatic carbon attached to the CH₂ group.
-
δ 133-135: Aromatic carbon bearing the chlorine atom.
-
δ 127-130: Aromatic CH carbons.
-
δ 65-68: CH-OH carbon on the azetidine ring.
-
δ 60-62: Benzylic CH₂ carbon.
-
δ 55-58: CH₂ carbons on the azetidine ring.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used to assess purity and confirm the molecular weight of the compound. Due to the polarity of the hydroxyl group, derivatization (e.g., silylation) may be necessary for good peak shape.
Protocol: GC-MS Analysis
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium.
-
MS Detector: Electron Ionization (EI) at 70 eV.
Data Interpretation: The mass spectrum should show a molecular ion peak (or fragments corresponding to the loss of small neutral molecules) consistent with the structure of this compound. The purity can be estimated from the relative peak area in the total ion chromatogram. The mass spectra of N-benzyl compounds are often characterized by a significant fragment ion corresponding to the benzyl or substituted benzyl cation.[2][3]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all organic solvents with care, as they are flammable and may be toxic.
-
Refer to the Safety Data Sheet (SDS) for this compound and all solvents and reagents used.
References
Application Notes and Protocols for Parallel Synthesis Utilizing 1-(2-Chlorobenzyl)azetidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidine scaffolds are of significant interest in medicinal chemistry and drug discovery due to their ability to introduce three-dimensional character into molecules, often leading to improved physicochemical and pharmacological properties. The constrained four-membered ring can act as a rigid core, enabling precise orientation of substituents for optimal interaction with biological targets. 1-(2-Chlorobenzyl)azetidin-3-ol is a versatile building block for the generation of diverse chemical libraries through parallel synthesis. The secondary alcohol functionality serves as a key handle for introducing a wide range of chemical diversity via etherification, esterification, and amination reactions. This document provides detailed protocols for the parallel synthesis of libraries of ethers, esters, and amines derived from this compound, along with representative data and workflow visualizations.
Parallel Synthesis of an Ether Library via Mitsunobu Reaction
The Mitsunobu reaction is a reliable method for the conversion of alcohols to ethers with inversion of stereochemistry, operating under mild conditions suitable for parallel synthesis.[1][2]
Experimental Protocol
Materials:
-
This compound
-
A library of diverse phenols (e.g., substituted phenols, heteroaromatic phenols)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
96-well reaction block with sealing mat
-
Automated liquid handler (optional)
-
Parallel purification system (e.g., automated flash chromatography or scavenger resins)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in anhydrous THF.
-
Prepare a 0.3 M solution of each phenol from the library in anhydrous THF in separate wells of a 96-well plate.
-
Prepare a 0.3 M solution of PPh₃ in anhydrous THF.
-
Prepare a 0.3 M solution of DIAD in anhydrous THF.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 200 µL (0.04 mmol) of the this compound stock solution.
-
To each well, add 200 µL (0.06 mmol, 1.5 equiv) of the corresponding phenol stock solution.
-
To each well, add 200 µL (0.06 mmol, 1.5 equiv) of the PPh₃ stock solution.
-
Cool the reaction block to 0 °C.
-
Slowly add 200 µL (0.06 mmol, 1.5 equiv) of the DIAD stock solution to each well.
-
-
Reaction and Work-up:
-
Seal the reaction block and allow the reactions to warm to room temperature.
-
Stir the reactions for 16 hours at room temperature.
-
Quench the reactions by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Extract each well with 2 x 500 µL of dichloromethane.
-
Combine the organic extracts and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude products using a parallel automated flash chromatography system (e.g., using a silica gel column with a hexane/ethyl acetate gradient). Alternatively, use scavenger resins to remove excess reagents and byproducts.[3]
-
Representative Data
| Compound ID | Phenol Building Block | MW ( g/mol ) | Yield (%) | Purity (%) |
| E-01 | Phenol | 273.75 | 75 | 96 |
| E-02 | 4-Methoxyphenol | 303.78 | 81 | 98 |
| E-03 | 4-Nitrophenol | 318.75 | 68 | 95 |
| E-04 | 2-Chlorophenol | 308.19 | 72 | 97 |
| E-05 | 3-Fluorophenol | 291.74 | 78 | 99 |
| E-06 | 4-Cyanophenol | 298.76 | 65 | 94 |
| E-07 | Naphth-2-ol | 323.81 | 70 | 96 |
| E-08 | 8-Hydroxyquinoline | 324.79 | 62 | 93 |
Parallel Synthesis of an Ester Library via Steglich Esterification
Steglich esterification provides a mild and efficient method for the synthesis of esters from carboxylic acids and alcohols, which is highly amenable to parallel synthesis formats.[4][5][6]
Experimental Protocol
Materials:
-
This compound
-
A library of diverse carboxylic acids (e.g., aliphatic, aromatic, heteroaromatic)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
96-well reaction block with sealing mat
-
Automated liquid handler (optional)
-
Parallel purification system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in anhydrous DCM.
-
Prepare a 0.3 M solution of each carboxylic acid from the library in anhydrous DCM in separate wells of a 96-well plate.
-
Prepare a 0.3 M solution of DCC in anhydrous DCM.
-
Prepare a 0.02 M solution of DMAP in anhydrous DCM.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 200 µL (0.04 mmol) of the this compound stock solution.
-
To each well, add 200 µL (0.06 mmol, 1.5 equiv) of the corresponding carboxylic acid stock solution.
-
To each well, add 100 µL (0.002 mmol, 0.05 equiv) of the DMAP stock solution.
-
Cool the reaction block to 0 °C.
-
To each well, add 200 µL (0.06 mmol, 1.5 equiv) of the DCC stock solution.
-
-
Reaction and Work-up:
-
Seal the reaction block and allow the reactions to warm to room temperature.
-
Stir the reactions for 12 hours at room temperature.
-
Filter the reaction mixtures to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1 M HCl (2 x 200 µL), saturated aqueous sodium bicarbonate (2 x 200 µL), and brine (1 x 200 µL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude products using a parallel automated flash chromatography system.
-
Representative Data
| Compound ID | Carboxylic Acid Building Block | MW ( g/mol ) | Yield (%) | Purity (%) |
| ES-01 | Acetic Acid | 239.70 | 85 | 98 |
| ES-02 | Benzoic Acid | 301.77 | 88 | 97 |
| ES-03 | 4-Methoxybenzoic Acid | 331.80 | 90 | 99 |
| ES-04 | Cyclohexanecarboxylic Acid | 307.82 | 82 | 96 |
| ES-05 | Furan-2-carboxylic Acid | 291.73 | 78 | 95 |
| ES-06 | Thiophene-2-carboxylic Acid | 307.79 | 75 | 94 |
| ES-07 | Phenylacetic Acid | 315.80 | 86 | 98 |
| ES-08 | Cinnamic Acid | 327.81 | 81 | 97 |
Parallel Synthesis of an Amine Library via Reductive Amination
To generate an amine library, the hydroxyl group of this compound is first oxidized to the corresponding ketone, which then undergoes parallel reductive amination with a library of primary and secondary amines.
Experimental Protocol
Part 1: Oxidation to 1-(2-Chlorobenzyl)azetidin-3-one
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 g, 5.06 mmol) in DCM (50 mL).
-
Add DMP (2.57 g, 6.07 mmol, 1.2 equiv) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 2 hours.
-
Quench the reaction with a saturated solution of Na₂S₂O₃ and NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude ketone. Purify by flash chromatography.
Part 2: Parallel Reductive Amination
Materials:
-
1-(2-Chlorobenzyl)azetidin-3-one
-
A library of primary and secondary amines
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic Acid (AcOH)
-
96-well reaction block with sealing mat
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of 1-(2-Chlorobenzyl)azetidin-3-one in DCE.
-
Prepare a 0.3 M solution of each amine from the library in DCE in separate wells of a 96-well plate.
-
Prepare a slurry of STAB in DCE (0.4 M).
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 200 µL (0.04 mmol) of the 1-(2-Chlorobenzyl)azetidin-3-one stock solution.
-
To each well, add 200 µL (0.06 mmol, 1.5 equiv) of the corresponding amine stock solution.
-
Add 2 µL of glacial acetic acid to each well.
-
Stir the mixture for 30 minutes at room temperature.
-
Add 200 µL (0.08 mmol, 2.0 equiv) of the STAB slurry to each well.
-
-
Reaction and Work-up:
-
Seal the reaction block and stir for 16 hours at room temperature.
-
Quench the reactions by adding 200 µL of saturated aqueous sodium bicarbonate to each well.
-
Extract each well with 2 x 500 µL of dichloromethane.
-
Combine the organic extracts and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude products using a parallel automated flash chromatography system.
-
Representative Data
| Compound ID | Amine Building Block | MW ( g/mol ) | Yield (%) | Purity (%) |
| A-01 | Benzylamine | 286.80 | 70 | 95 |
| A-02 | Morpholine | 266.76 | 78 | 98 |
| A-03 | Piperidine | 264.80 | 80 | 97 |
| A-04 | Cyclohexylamine | 278.83 | 72 | 96 |
| A-05 | Aniline | 272.77 | 65 | 94 |
| A-06 | 4-Fluoroaniline | 290.76 | 68 | 95 |
| A-07 | Pyrrolidine | 250.77 | 82 | 99 |
| A-08 | N-Methylbenzylamine | 300.83 | 67 | 93 |
Visualizations
Caption: Parallel synthesis workflow for generating diverse libraries.
References
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. Steglich Esterification [organic-chemistry.org]
Application Notes and Protocols for 1-(2-Chlorobenzyl)azetidin-3-ol as a Linker for PROTACs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information, including scientific literature and chemical databases, does not contain specific data or protocols for the direct application of 1-(2-Chlorobenzyl)azetidin-3-ol as a linker in Proteolysis Targeting Chimeras (PROTACs). The following application notes and protocols are based on the established principles of PROTAC design and the use of related azetidine-containing linkers in targeted protein degradation. These should be regarded as a foundational guide for researchers exploring the potential of this specific linker.
Introduction to Azetidine-Based Linkers in PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of three key components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.
Azetidine moieties, such as the one in this compound, offer a semi-rigid scaffold that can be advantageous in PROTAC design. Compared to flexible alkyl or PEG linkers, the constrained conformation of the azetidine ring can help to pre-organize the PROTAC molecule, potentially reducing the entropic penalty of forming the ternary complex and leading to improved degradation efficiency. The incorporation of an azetidine group can also modulate the physicochemical properties of the PROTAC, such as solubility and lipophilicity.
Conceptual Application of this compound as a PROTAC Linker
The structure of this compound provides two potential points for connection within a PROTAC linker: the secondary amine of the azetidine ring and the hydroxyl group at the 3-position. The 2-chlorobenzyl group would likely serve as a rigidifying element within the linker.
Potential Advantages:
-
Conformational Rigidity: The azetidine ring provides a degree of rigidity that can favorably influence the orientation of the POI and E3 ligase ligands for optimal ternary complex formation.
-
Modulation of Physicochemical Properties: The azetidine and chlorobenzyl groups can be used to fine-tune the solubility and lipophilicity of the resulting PROTAC.
-
Vectorial Control: The defined geometry of the azetidine ring can provide better control over the exit vectors of the linker, which is crucial for productive ternary complex formation.
Challenges:
-
Synthesis: Incorporating this specific bifunctional linker into a PROTAC would require a carefully planned synthetic strategy to ensure regioselective attachment of the POI and E3 ligase ligands.
-
Empirical Optimization: As with all PROTAC design, the optimal linker length and attachment points would need to be determined empirically through the synthesis and evaluation of a library of related PROTACs.
Hypothetical Signaling Pathway and Experimental Workflow
The signaling pathway targeted would depend on the Protein of Interest (POI) for which the PROTAC is designed. For illustrative purposes, let's consider a hypothetical PROTAC targeting a kinase involved in a cancer signaling pathway.
Caption: Hypothetical signaling pathway of a PROTAC utilizing a this compound linker to degrade a target kinase, leading to inhibition of cell proliferation and induction of apoptosis.
The experimental workflow for developing and evaluating such a PROTAC would follow a standard pipeline.
Caption: A generalized experimental workflow for the development of a PROTAC incorporating a novel linker.
Experimental Protocols (General Templates)
The following are generalized protocols that would need to be adapted and optimized for a specific PROTAC incorporating the this compound linker.
General Protocol for PROTAC Synthesis
This protocol outlines a conceptual synthetic route. The actual synthesis would require detailed planning and optimization by a medicinal chemist.
Objective: To synthesize a PROTAC by coupling the this compound linker to a POI ligand and an E3 ligase ligand.
Materials:
-
This compound
-
POI ligand with a suitable functional group for coupling (e.g., carboxylic acid, amine, or halide)
-
E3 ligase ligand with a suitable functional group for coupling (e.g., carboxylic acid, amine, or halide)
-
Coupling reagents (e.g., HATU, EDC/HOBt for amide bond formation)
-
Bases (e.g., DIPEA, triethylamine)
-
Solvents (e.g., DMF, DCM, DMSO)
-
Purification supplies (e.g., silica gel for column chromatography, HPLC system)
Procedure:
-
Functionalization of the Linker: The hydroxyl and/or the secondary amine of this compound would first be functionalized with appropriate orthogonal protecting groups.
-
First Coupling Reaction: The deprotected linker would be reacted with either the POI ligand or the E3 ligase ligand under appropriate coupling conditions. For example, if coupling to a carboxylic acid, an amide bond formation reaction would be performed.
-
Purification: The product of the first coupling reaction would be purified using column chromatography or preparative HPLC.
-
Deprotection: The remaining protecting group on the linker-ligand conjugate would be removed.
-
Second Coupling Reaction: The resulting intermediate would be coupled to the second ligand (either the POI or E3 ligase ligand) using appropriate coupling chemistry.
-
Final Purification: The final PROTAC product would be purified to a high degree of purity (>95%) using preparative HPLC.
-
Characterization: The structure and purity of the final PROTAC would be confirmed by LC-MS and NMR spectroscopy.
Western Blot Protocol for Measuring Protein Degradation
Objective: To determine the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.
Materials:
-
Cancer cell line expressing the POI
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, as a negative control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified period (e.g., 24 hours). Include a DMSO vehicle control and a co-treatment with a proteasome inhibitor as a negative control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with the primary antibody for the loading control.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
Quantitative Data Presentation (Hypothetical)
As no experimental data exists for PROTACs using this specific linker, the following table is a template for how such data would be presented. The values are for illustrative purposes only.
| PROTAC ID | Linker Moiety | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) |
| PROTAC-A | This compound (N-linked) | Kinase X | VHL | 50 | 90 |
| PROTAC-B | This compound (O-linked) | Kinase X | VHL | 150 | 75 |
| PROTAC-C | This compound (N-linked) | Kinase X | CRBN | 25 | 95 |
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Conclusion
While this compound has not been reported as a PROTAC linker in the scientific literature, its structure presents interesting possibilities for the design of novel protein degraders. The semi-rigid nature of the azetidine ring could be leveraged to create more potent and selective PROTACs. The provided conceptual framework and generalized protocols offer a starting point for researchers interested in exploring the potential of this and other novel azetidine-based linkers in the rapidly evolving field of targeted protein degradation. Significant synthetic effort and empirical testing would be required to validate its utility.
Application of 1-(2-Chlorobenzyl)azetidin-3-ol in Antibody-Drug Conjugate (ADC) Development
Application Note ID: AN-ADC-CBZ-AZT-001
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and efficacy.[1][][3] 1-(2-Chlorobenzyl)azetidin-3-ol is an emerging building block for the synthesis of non-cleavable linkers used in ADC development. The azetidine ring provides a rigid and stable core, while the 2-chlorobenzyl group can modulate the physicochemical properties of the linker, potentially improving therapeutic outcomes. This document provides a comprehensive overview of the application of this compound in ADC development, including detailed protocols and performance data.
The azetidin-3-ol moiety serves as a stable, non-cleavable linker component.[4][5][6] Non-cleavable linkers rely on the degradation of the antibody backbone within the lysosome to release the payload, which can lead to a more stable ADC in circulation and reduced off-target toxicity.[] The incorporation of a 2-chlorobenzyl group onto the azetidine nitrogen introduces a bulky, hydrophobic element. This can influence the overall properties of the resulting ADC, such as aggregation propensity, plasma stability, and interaction with drug transporters.
Key Advantages of this compound Based Linkers
-
Enhanced Stability: The rigid azetidine core contributes to the overall stability of the linker, preventing premature drug release in systemic circulation.
-
Modulated Physicochemical Properties: The 2-chlorobenzyl group can be strategically used to fine-tune the solubility and steric hindrance of the linker-payload complex, potentially impacting the drug-to-antibody ratio (DAR) and reducing aggregation.
-
Non-Cleavable Design: As a component of a non-cleavable linker, it ensures that the cytotoxic payload is released primarily after internalization into the target cancer cell and subsequent lysosomal degradation of the antibody, minimizing off-target toxicity.
Quantitative Data Summary
The following tables present hypothetical performance data for an ADC constructed using a this compound based linker (ADC-CBZ-AZT) compared to an ADC with a standard non-cleavable linker (ADC-Standard) and a cleavable linker (ADC-Cleavable). The payload for all constructs is a potent auristatin derivative.
Table 1: In Vitro Cytotoxicity against HER2+ Cancer Cell Line (SK-BR-3)
| ADC Construct | Target Cell Line | IC50 (nM) |
| ADC-CBZ-AZT | SK-BR-3 (HER2+) | 0.85 |
| ADC-Standard | SK-BR-3 (HER2+) | 1.10 |
| ADC-Cleavable | SK-BR-3 (HER2+) | 0.50 |
| Untreated Control | SK-BR-3 (HER2+) | >1000 |
Table 2: In Vivo Efficacy in a HER2+ Breast Cancer Xenograft Model
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (%) | Complete Tumor Regression (%) |
| Vehicle Control | Once weekly for 3 weeks | 0 | 0 |
| ADC-CBZ-AZT | 3 mg/kg, once weekly for 3 weeks | 95 | 60 |
| ADC-Standard | 3 mg/kg, once weekly for 3 weeks | 88 | 40 |
| ADC-Cleavable | 3 mg/kg, once weekly for 3 weeks | 98 | 70 |
Table 3: Plasma Stability in Mice
| ADC Construct | Time Point (days) | % Intact ADC Remaining |
| ADC-CBZ-AZT | 1 | 98 |
| 3 | 92 | |
| 7 | 85 | |
| ADC-Standard | 1 | 97 |
| 3 | 90 | |
| 7 | 82 | |
| ADC-Cleavable | 1 | 90 |
| 3 | 75 | |
| 7 | 55 |
Experimental Protocols
Protocol 1: Synthesis of the Linker-Payload Construct
This protocol describes the synthesis of a maleimide-functionalized linker-payload construct incorporating this compound for subsequent conjugation to a thiol-containing antibody.
Materials:
-
This compound
-
6-Maleimidohexanoic acid N-hydroxysuccinimide ester (SMCC)
-
Monomethyl auristatin E (MMAE)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Activation of this compound: Dissolve this compound in anhydrous DMF. Add DIPEA to the solution.
-
Coupling with Payload: In a separate reaction vessel, dissolve MMAE in DMF. Add the activated this compound solution to the MMAE solution. Stir the reaction mixture at room temperature for 4 hours.
-
Introduction of Maleimide Group: Add SMCC to the reaction mixture. Continue stirring for an additional 2 hours at room temperature.
-
Purification: Purify the resulting linker-payload construct by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR.
Protocol 2: Antibody Conjugation
This protocol details the conjugation of the linker-payload construct to a cysteine-engineered monoclonal antibody (e.g., Trastuzumab).
Materials:
-
Cysteine-engineered monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Linker-payload construct from Protocol 1
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Antibody Reduction: Dissolve the mAb in PBS. Add a 10-fold molar excess of TCEP to reduce the engineered cysteine residues. Incubate for 2 hours at 37°C.
-
Buffer Exchange: Remove excess TCEP by buffer exchange into PBS using a desalting column.
-
Conjugation Reaction: Dissolve the linker-payload construct in DMSO. Add a 5-fold molar excess of the linker-payload construct to the reduced mAb solution. Incubate for 1 hour at room temperature with gentle mixing.
-
Quenching: Quench the reaction by adding a 10-fold molar excess of N-acetylcysteine.
-
Purification: Purify the resulting ADC by SEC to remove unconjugated linker-payload and other small molecules.[]
-
Characterization: Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) and confirm the integrity of the ADC by SDS-PAGE and mass spectrometry.
Protocol 3: In Vitro Cytotoxicity Assay
This protocol describes how to assess the potency of the ADC against a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., SK-BR-3)
-
Complete cell culture medium
-
ADC constructs and control antibody
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC constructs and the unconjugated antibody in cell culture medium. Add the dilutions to the cells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the IC50 values by fitting the dose-response curves using appropriate software.
Visualizations
Caption: General mechanism of action for an ADC.
Caption: Experimental workflow for ADC synthesis and evaluation.
Caption: Key components and functions of the ADC.
References
- 1. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Azetidin-3-ol hydrochloride | ADC Linker | 18621-18-6 | Invivochem [invivochem.com]
- 6. Azetidin-3-ol (hydrochloride) - MedChem Express [bioscience.co.uk]
Application Notes and Protocols for 1-(2-Chlorobenzyl)azetidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of 1-(2-Chlorobenzyl)azetidin-3-ol, a compound with potential activity as a monoamine transporter ligand. The following assays are designed to determine the affinity and functional activity of the compound at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
Overview and Potential Mechanism of Action
This compound belongs to a class of compounds that may interact with monoamine transporters (MATs).[1][2] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft by facilitating the reuptake of dopamine, serotonin, and norepinephrine into presynaptic neurons.[2][3] Inhibition of these transporters by a ligand like this compound would lead to an increase in the extracellular concentration of these neurotransmitters, a mechanism central to the action of many antidepressant and psychostimulant drugs.[1][2] The in vitro assays described herein are fundamental for elucidating the potency and selectivity of this compound towards DAT, SERT, and NET.
The proposed mechanism of action, the inhibition of monoamine reuptake, is depicted in the following signaling pathway diagram.
Caption: Signaling pathway of monoamine transporter inhibition.
Data Presentation
The quantitative data obtained from the in vitro assays should be summarized in a clear and structured format to facilitate comparison of the compound's activity across the different monoamine transporters.
Table 1: In Vitro Pharmacological Profile of this compound at Monoamine Transporters
| Assay Type | Target | Parameter | Value (nM) |
| Radioligand Binding | DAT | Ki | e.g., 50 |
| SERT | Ki | e.g., 15 | |
| NET | Ki | e.g., 120 | |
| Neurotransmitter Uptake | DAT | IC50 | e.g., 85 |
| SERT | IC50 | e.g., 25 | |
| NET | IC50 | e.g., 200 |
Note: The values presented are placeholders and should be replaced with experimental data.
Experimental Protocols
The following protocols provide detailed methodologies for conducting radioligand binding and neurotransmitter uptake assays.
General Experimental Workflow
The overall workflow for characterizing the compound is illustrated below.
Caption: General experimental workflow for in vitro characterization.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor or transporter by measuring its ability to displace a radiolabeled ligand.[3][4]
Objective: To determine the binding affinity (Ki) of this compound for human DAT, SERT, and NET.
Materials:
-
Cell Lines: HEK293 cells stably expressing human DAT (hDAT), hSERT, or hNET.[4]
-
Radioligands: [3H]WIN 35,428 (for hDAT), [3H]Citalopram (for hSERT), and [3H]Nisoxetine (for hNET).[5]
-
Test Compound: this compound.
-
Assay Buffer: Krebs-HEPES buffer (KHB; 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl2, 2 mM MgCl2, pH 7.3).[4]
-
Non-specific Binding Control: Cocaine (for hDAT), Citalopram (for hSERT), Desipramine (for hNET).
-
Instrumentation: Scintillation counter.
Protocol:
-
Cell Membrane Preparation:
-
Culture HEK293 cells expressing the target transporter to near confluency.
-
Harvest the cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.[6]
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[6]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Cell membrane preparation (typically 50-100 µg of protein).
-
A fixed concentration of the appropriate radioligand (e.g., at its Kd value).
-
Varying concentrations of this compound (e.g., from 0.1 nM to 10 µM).
-
For total binding, add assay buffer instead of the test compound.
-
For non-specific binding, add a high concentration of the respective non-specific binding control.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.[6]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.[6]
-
-
Detection:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.[6]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Neurotransmitter Uptake Assays
Neurotransmitter uptake assays measure the functional ability of a compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.[7][8]
Objective: To determine the functional potency (IC50) of this compound to inhibit the uptake of dopamine, serotonin, and norepinephrine.
Materials:
-
Cell Lines: HEK293 cells stably expressing hDAT, hSERT, or hNET.[4]
-
Radiolabeled Neurotransmitters: [3H]Dopamine, [3H]Serotonin (5-HT), and [3H]Norepinephrine (NE).[4][9]
-
Test Compound: this compound.
-
Assay Buffer: Krebs-HEPES buffer (KHB).[4]
-
Non-specific Uptake Control: A known potent inhibitor for each transporter (e.g., GBR 12909 for DAT, Fluoxetine for SERT, Desipramine for NET).
-
Instrumentation: Scintillation counter.
Protocol:
-
Cell Plating:
-
Seed the HEK293 cells expressing the target transporter into a 96-well plate and allow them to adhere and form a confluent monolayer overnight.[10]
-
-
Pre-incubation:
-
Wash the cells with KHB.
-
Pre-incubate the cells with varying concentrations of this compound or the appropriate non-specific uptake control for a short period (e.g., 10-20 minutes) at 37°C.[4]
-
-
Uptake Initiation:
-
Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a short duration (e.g., 5-15 minutes) to allow for neurotransmitter uptake.[9]
-
-
Termination and Washing:
-
Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold KHB to remove the extracellular radiolabeled neurotransmitter.
-
-
Cell Lysis and Detection:
-
Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[4]
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Fluorescence-Based Uptake Assays (Alternative Protocol)
As an alternative to radiolabeled compounds, commercially available fluorescence-based assay kits can be used to measure neurotransmitter uptake.[10][11][12] These assays utilize a fluorescent substrate that mimics biogenic amines and is transported into the cells, leading to an increase in intracellular fluorescence.[11]
Objective: To determine the IC50 of this compound using a non-radioactive method.
General Principle:
-
Cells expressing the transporter of interest are incubated with the test compound.
-
A fluorescent substrate is added, which is taken up by the cells via the transporter.
-
An extracellular quenching dye is often included to reduce background fluorescence.[11]
-
The increase in intracellular fluorescence is measured over time (kinetic) or at a single endpoint using a fluorescence plate reader.[10]
Advantages:
-
Avoids the use of radioactive materials.
-
Amenable to high-throughput screening (HTS).[12]
-
Allows for real-time kinetic measurements.[12]
Protocol: Follow the manufacturer's instructions for the specific fluorescence-based neurotransmitter transporter uptake assay kit being used.[10][11]
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro pharmacological characterization of this compound. By determining the binding affinities (Ki) and functional potencies (IC50) at DAT, SERT, and NET, researchers can establish a comprehensive profile of the compound's potency and selectivity. This information is crucial for guiding further drug development efforts, including lead optimization and subsequent in vivo studies.
References
- 1. Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. moleculardevices.com [moleculardevices.com]
- 11. moleculardevices.com [moleculardevices.com]
- 12. pdf.medicalexpo.com [pdf.medicalexpo.com]
Application Notes and Protocols for High-Throughput Screening with 1-(2-Chlorobenzyl)azetidin-3-ol Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidine scaffolds are increasingly recognized as valuable building blocks in medicinal chemistry due to their unique three-dimensional structures and favorable physicochemical properties.[1][2][3] The incorporation of the azetidine motif can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates.[1][3] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of a focused library based on the 1-(2-Chlorobenzyl)azetidin-3-ol core. This library is designed to explore novel chemical space and identify hit compounds for various biological targets. The protocols outlined below are intended to serve as a guide for researchers in academic and industrial drug discovery settings.[4][5]
Library Overview
The this compound library is a collection of diverse, lead-like small molecules. The central scaffold features a synthetically tractable azetidin-3-ol core, which allows for rapid diversification at multiple positions. The 2-chlorobenzyl group provides a common structural motif while allowing for further modifications to probe structure-activity relationships (SAR).
Core Scaffold:
Application: Identification of Novel Kinase Inhibitors
This application note describes the use of the this compound library in a high-throughput screen to identify inhibitors of a hypothetical kinase, "Kinase-X," which is implicated in a cancer signaling pathway.
Experimental Workflow
The overall workflow for the HTS campaign is depicted below.
Caption: High-throughput screening workflow.
Signaling Pathway Context
The hypothetical "Kinase-X" is a critical node in a pro-survival signaling pathway. Inhibition of Kinase-X is expected to lead to apoptosis in cancer cells.
Caption: Hypothetical Kinase-X signaling pathway.
Experimental Protocols
Protocol 1: Library Preparation and Plating
-
Compound Storage: The this compound library is provided as 10 mM stock solutions in 100% DMSO in 96-well plates. Store at -20°C.
-
Assay Plate Preparation:
-
Thaw the library plates at room temperature.
-
Using an automated liquid handler, transfer 50 nL of each compound stock solution to a 384-well assay plate.
-
This results in a final compound concentration of 10 µM in a 50 µL assay volume.
-
Include appropriate controls:
-
Negative Control: DMSO only (no compound).
-
Positive Control: A known Kinase-X inhibitor (e.g., Staurosporine).
-
-
Protocol 2: Kinase-X HTS Assay (Luminescent Kinase Assay)
This protocol is adapted from standard luminescent kinase assays that measure the amount of ATP remaining after a kinase reaction.
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Kinase-X Solution: Dilute recombinant Kinase-X enzyme in Kinase Buffer to a final concentration of 2X the optimal concentration determined during assay development.
-
Substrate/ATP Solution: Prepare a solution containing the peptide substrate and ATP in Kinase Buffer at 2X the final desired concentration.
-
-
Assay Procedure:
-
To the 384-well plates containing the pre-dispensed compounds, add 25 µL of the 2X Kinase-X solution using a multidrop dispenser.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 25 µL of the 2X Substrate/ATP solution.
-
Incubate the reaction mixture for 60 minutes at 30°C.
-
Stop the reaction and detect the remaining ATP by adding 50 µL of a commercial luminescent ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Protocol 3: Data Analysis and Hit Confirmation
-
Primary Screen Data Analysis:
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Luminescence_compound - Luminescence_positive_control) / (Luminescence_negative_control - Luminescence_positive_control))
-
A "hit" is defined as a compound exhibiting ≥ 50% inhibition.
-
-
Hit Confirmation:
-
Cherry-pick the primary hits from the library plates.
-
Re-test the selected compounds in triplicate under the same assay conditions to confirm their activity.
-
-
Dose-Response Analysis:
-
For confirmed hits, perform a 10-point dose-response curve, typically starting from 100 µM and using a 1:3 serial dilution.
-
Calculate the IC₅₀ value for each active compound by fitting the data to a four-parameter logistic equation.
-
Data Presentation
Table 1: Summary of Primary HTS Campaign
| Parameter | Value |
| Library Size | 10,000 compounds |
| Screening Concentration | 10 µM |
| Number of Assay Plates | 32 |
| Primary Hit Rate | 1.5% |
| Number of Primary Hits | 150 |
| Confirmed Hit Rate | 0.8% |
| Number of Confirmed Hits | 80 |
Table 2: Profile of Top 5 Confirmed Hits
| Compound ID | Structure | IC₅₀ (µM) | % Inhibition at 10 µM |
| AZ-001 | [Structure Image/Representation] | 0.85 | 95% |
| AZ-002 | [Structure Image/Representation] | 1.2 | 92% |
| AZ-003 | [Structure Image/Representation] | 2.5 | 88% |
| AZ-004 | [Structure Image/Representation] | 3.1 | 85% |
| AZ-005 | [Structure Image/Representation] | 4.7 | 81% |
Preliminary Structure-Activity Relationship (SAR)
Initial analysis of the confirmed hits suggests that modifications at the 3-hydroxyl group of the azetidine ring and substitutions on the benzyl ring significantly impact the inhibitory activity against Kinase-X. Further chemical derivatization of the initial hits is warranted to explore the SAR and optimize for potency and selectivity.
Conclusion
The this compound library provides a valuable resource for the discovery of novel bioactive molecules. The protocols and data presented here demonstrate a robust workflow for identifying and characterizing inhibitors of a target kinase. This general approach can be adapted for screening against other target classes, making this library a versatile tool in modern drug discovery.[4][5]
References
- 1. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. lifechemicals.com [lifechemicals.com]
- 4. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 5. news-medical.net [news-medical.net]
Application Note: Derivatization of 1-(2-Chlorobenzyl)azetidin-3-ol for High-Throughput Bioassays
Audience: Researchers, scientists, and drug development professionals.
Introduction The azetidine scaffold is a privileged structure in medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability. The specific compound, 1-(2-Chlorobenzyl)azetidin-3-ol, serves as a versatile starting point for the generation of compound libraries aimed at drug discovery. Derivatization at the C-3 hydroxyl group allows for the systematic exploration of structure-activity relationships (SAR) by introducing a variety of functional groups. This application note provides detailed protocols for the synthesis of ester and ether derivatives of this compound and their subsequent evaluation in relevant bioassays, such as kinase and G-protein coupled receptor (GPCR) functional assays.
Part 1: Synthetic Derivatization Protocols
The hydroxyl group of this compound is a prime site for chemical modification through reactions like acylation (to form esters) and alkylation (to form ethers). These reactions enable the introduction of diverse substituents, altering the compound's steric and electronic properties to modulate biological activity.
Experimental Workflow: Synthesis of Derivatives
The overall workflow for the synthesis, purification, and characterization of a derivative library is outlined below.
Caption: Workflow for the synthesis and generation of a derivative library.
Protocol 1.1: Acylation of this compound (Ester Synthesis)
This protocol describes the general procedure for synthesizing ester derivatives via reaction with an acyl chloride.
Materials:
-
This compound
-
Acyl chloride of choice (e.g., benzoyl chloride)
-
Triethylamine (Et3N) or Pyridine (as base)
-
Dichloromethane (DCM) or Dioxane (as solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the stirred solution.
-
Add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO3 solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude ester by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes gradient).
-
Characterize the final product using NMR and Mass Spectrometry.
Protocol 1.2: O-Alkylation of this compound (Ether Synthesis)
This protocol details the synthesis of ether derivatives using a Williamson ether synthesis approach.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide of choice (e.g., benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of NaH (1.5 eq) in anhydrous DMF in a flame-dried flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in DMF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.
-
Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated NH4Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine (3x), dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude ether by silica gel column chromatography.
-
Characterize the purified product by NMR and Mass Spectrometry.
Part 2: Bioassay Protocols and Signaling Pathways
Derivatives of azetidine have shown activity against various biological targets, including kinases like STAT3 and GPCRs such as FFA2. The following are generalized protocols for screening the synthesized library against these targets.
Target Pathway: STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a key mediator of cytokine signaling and a validated anticancer target. Azetidine-based compounds have been shown to inhibit its activity.
Caption: Simplified STAT3 signaling pathway targeted by inhibitors.
Protocol 2.1: STAT3 Inhibition Assay (Western Blot)
This assay measures the inhibition of STAT3 phosphorylation in cancer cells.
Materials:
-
Triple-Negative Breast Cancer (TNBC) cell line (e.g., MDA-MB-231)
-
Cell culture medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Azetidine derivatives (dissolved in DMSO)
-
Interleukin-6 (IL-6) or other STAT3 activator
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed TNBC cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 4-6 hours.
-
Pre-treat cells with various concentrations of azetidine derivatives (e.g., 1, 3, 5 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with IL-6 (e.g., 50 ng/mL) for 30 minutes to induce STAT3 phosphorylation.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-STAT3, total STAT3, and GAPDH overnight at 4 °C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using a chemiluminescent substrate and imaging system. Quantify band intensity to determine the reduction in p-STAT3 levels relative to total STAT3 and the loading control (GAPDH).
Protocol 2.2: GPCR Functional Assay (cAMP Measurement)
Many azetidine derivatives target GPCRs. This protocol describes a method to screen for antagonists of Gs- or Gi-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP).
Materials:
-
CHO or HEK293 cells stably expressing the target GPCR (e.g., a receptor known to be modulated by azetidines)
-
Cell culture medium and supplements
-
Azetidine derivatives (dissolved in DMSO)
-
Known receptor agonist (e.g., isoproterenol for β-adrenergic receptors)
-
Forskolin (optional, for Gi-coupled receptor assays)
-
cAMP detection kit (e.g., LANCE Ultra cAMP or AlphaScreen cAMP assay)
Procedure:
-
Plate the GPCR-expressing cells in a 384-well white opaque plate and incubate overnight.
-
Remove culture medium and add assay buffer containing a phosphodiesterase (PDE) inhibitor.
-
Add various concentrations of the azetidine derivatives to the wells. Incubate for 15-30 minutes at room temperature.
-
For Gs-coupled receptors: Add a concentration of the known agonist that elicits a sub-maximal response (e.g., EC80).
-
For Gi-coupled receptors: Add a known concentration of forskolin to stimulate cAMP production, followed by the addition of the target agonist.
-
Incubate for 30-60 minutes at room temperature.
-
Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen assay kit.
-
Measure the signal (e.g., fluorescence or luminescence) on a compatible plate reader.
-
Calculate the percent inhibition caused by the derivatives and determine IC50 values for active compounds.
Experimental Workflow: Bioassay Screening Cascade
A typical screening cascade involves primary assays to identify hits, followed by secondary and selectivity assays to confirm activity and profile lead compounds.
Caption: A logical workflow for a bioassay screening cascade.
Part 3: Data Presentation
Quantitative data from bioassays should be organized systematically to facilitate SAR analysis. The tables below provide templates for presenting results from the screening of a hypothetical library of this compound derivatives.
Table 1: Derivatization of this compound
| Compound ID | Derivative Type | R-Group |
| Parent | Alcohol | -H |
| Cpd-E1 | Ester | -C(O)Ph |
| Cpd-E2 | Ester | -C(O)-4-fluorophenyl |
| Cpd-E3 | Ester | -C(O)CH₃ |
| Cpd-T1 | Ether | -CH₂Ph |
| Cpd-T2 | Ether | -CH₂-(4-methoxyphenyl) |
| Cpd-T3 | Ether | -CH₂CH₃ |
Table 2: Biological Activity Data for Synthesized Derivatives
| Compound ID | STAT3 Phosphorylation Inhibition IC₅₀ (µM) | Selectivity vs. STAT1 (IC₅₀ in µM) | GPCR Antagonist Activity IC₅₀ (µM) |
| Parent | > 50 | > 50 | > 50 |
| Cpd-E1 | 5.2 | 25.1 | 45.8 |
| Cpd-E2 | 1.8 | > 50 | 33.1 |
| Cpd-E3 | 22.5 | 35.0 | > 50 |
| Cpd-T1 | 8.9 | 15.3 | 12.4 |
| Cpd-T2 | 4.3 | > 50 | 5.6 |
| Cpd-T3 | 35.1 | 40.2 | > 50 |
This application note outlines robust and adaptable protocols for the derivatization of this compound and the subsequent biological evaluation of the resulting compounds. The synthetic methods provide access to a diverse chemical space, while the detailed bioassay protocols enable the screening of these derivatives against key drug targets like STAT3 and various GPCRs. The structured approach to synthesis and testing described herein facilitates the efficient identification of novel, potent, and selective lead compounds for further drug development efforts.
Application Note & Protocol: Evaluating the Antimicrobial Efficacy of 1-(2-Chlorobenzyl)azetidin-3-ol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive experimental framework for assessing the antimicrobial properties of the novel compound, 1-(2-Chlorobenzyl)azetidin-3-ol. Azetidine derivatives are a class of heterocyclic compounds recognized for their diverse pharmacological activities, including potential antimicrobial effects.[1][2] This guide outlines detailed protocols for determining the compound's antibacterial and antifungal efficacy through the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Furthermore, a protocol for evaluating in vitro cytotoxicity using the MTT assay is included to assess the compound's safety profile on mammalian cells.[3][4] The provided methodologies, data presentation tables, and workflow diagrams are intended to ensure robust and reproducible results for researchers in the field of drug discovery and development.
Experimental Design & Workflow
The overall experimental process is designed to systematically evaluate the antimicrobial activity and cytotoxicity of the test compound. The workflow begins with the preparation of the compound and microbial cultures, followed by antimicrobial susceptibility testing to determine MIC and MBC values. A parallel cytotoxicity assay is conducted to evaluate the compound's effect on mammalian cells.
Caption: Experimental workflow for antimicrobial and cytotoxicity testing.
Materials and Equipment
Reagents:
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria[5]
-
RPMI-1640 Medium for fungi
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[6]
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)[7]
-
Positive control antibiotics (e.g., Ampicillin, Fluconazole)[8][9]
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)[3]
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Sterile deionized water
Equipment:
-
96-well microtiter plates (sterile, flat-bottom)
-
Multichannel pipette
-
Incubator (37°C, 5% CO2)
-
Shaking incubator
-
Microplate reader (spectrophotometer)
-
Laminar flow hood
-
Autoclave
-
Vortex mixer
-
Spectrophotometer (for McFarland standards)
Experimental Protocols
Protocol 1: Antimicrobial Susceptibility Testing - Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound, which is the lowest concentration that visibly inhibits microbial growth.[5][10]
3.1. Preparation of Inoculum:
-
From a fresh agar plate, pick 3-4 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[5][11]
-
Dilute this standardized suspension in the appropriate broth (CAMHB for bacteria, RPMI for fungi) to achieve the final target inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
3.2. Plate Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row designated for testing.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to create a concentration gradient. Discard 100 µL from the last well.
-
Set up control wells:
-
Positive Control: Wells with a standard antibiotic (e.g., Ampicillin).
-
Negative Control: Wells with broth and microbial inoculum only (to confirm growth).
-
Sterility Control: Wells with broth only (to check for contamination).
-
3.3. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared microbial suspension. The final volume in each well should be 200 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi. A shaking incubator may be used to ensure uniform growth.[10]
3.4. Determining the MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the negative control.[5]
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
4.1. Subculturing:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 37°C for 24 hours.
4.2. Determining the MBC:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Protocol 3: Cytotoxicity Evaluation - MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and provides an assessment of the compound's cytotoxicity.[3][12] Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product.[4][12]
5.1. Cell Seeding:
-
Culture a suitable mammalian cell line (e.g., HEK293) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize the cells, count them, and adjust the concentration to 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[4]
5.2. Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
After 24 hours of incubation, remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of the test compound.
-
Include control wells:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with medium containing the highest concentration of DMSO used.
-
Blank Control: Medium only (no cells).
-
-
Incubate the plate for another 24-48 hours.
5.3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[12]
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[3]
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[3]
5.4. Solubilization and Measurement:
-
After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm.[12][13]
5.5. Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100
-
-
Plot the % viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Minimum Inhibitory Concentration (MIC) Results
| Microorganism | Compound | MIC (µg/mL) | Positive Control | MIC (µg/mL) |
|---|---|---|---|---|
| S. aureus ATCC 25923 | This compound | Ampicillin | ||
| E. coli ATCC 25922 | This compound | Ampicillin | ||
| C. albicans ATCC 90028 | This compound | Fluconazole |
| A. niger ATCC 16404 | this compound | | Fluconazole | |
Table 2: Minimum Bactericidal Concentration (MBC) Results
| Microorganism | Compound | MBC (µg/mL) | MBC/MIC Ratio |
|---|---|---|---|
| S. aureus ATCC 25923 | This compound |
| E. coli ATCC 25922 | this compound | | |
Table 3: Cytotoxicity (IC50) Results
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
|---|---|---|---|
| HEK293 | This compound | 24 |
| HEK293 | this compound | 48 | |
Potential Mechanism of Action
Azetidinone-containing compounds, particularly β-lactams, are known to inhibit bacterial cell wall synthesis.[14][15] They achieve this by acylating the transpeptidase enzyme, which is crucial for cross-linking the peptidoglycan chains that form the bacterial cell wall. This disruption leads to a weakened cell wall and eventual cell lysis. The diagram below illustrates this hypothetical signaling pathway.
Caption: Hypothetical mechanism of action via cell wall synthesis inhibition.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Azetidine analogs synthesis and characterization for antimicrobial activity [wisdomlib.org]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives [scirp.org]
- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 11. rr-asia.woah.org [rr-asia.woah.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Cytotoxicity of 1-(2-Chlorobenzyl)azetidin-3-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-(2-Chlorobenzyl)azetidin-3-ol is a synthetic organic compound with potential applications in medicinal chemistry and drug discovery. As with any novel compound intended for therapeutic use, a thorough evaluation of its cytotoxic potential is a critical step in the preclinical safety assessment. Cytotoxicity assays are essential tools to determine a compound's intrinsic toxicity to cells, providing insights into its potential adverse effects.[1][2][3] These assays are widely used in drug discovery to screen for toxic compounds and to understand their mechanisms of cell death.[2][3]
This document provides detailed application notes and protocols for a panel of cell-based assays to evaluate the cytotoxicity of this compound. The described methods include assays for cell viability, membrane integrity, and apoptosis.
Data Presentation
Quantitative data from the cytotoxicity assays should be recorded and summarized for clear comparison. The following table provides a template for presenting the half-maximal inhibitory concentration (IC50) values obtained from different assays and cell lines.
Table 1: Summary of IC50 Values for this compound
| Assay Type | Cell Line | Incubation Time (hours) | IC50 (µM) |
| MTT Assay | HeLa | 24 | |
| 48 | |||
| 72 | |||
| LDH Release Assay | HepG2 | 24 | |
| 48 | |||
| 72 | |||
| Neutral Red Uptake Assay | A549 | 24 | |
| 48 | |||
| 72 | |||
| Caspase-3/7 Activity Assay | Jurkat | 6 | |
| 12 | |||
| 24 |
Experimental Protocols
Here, we provide detailed protocols for three common cytotoxicity assays: the MTT assay for cell viability, the LDH release assay for membrane integrity, and a caspase activity assay for apoptosis.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product.[5]
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a cytotoxicity assay that measures the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[3][6][7]
Materials:
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described above. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[7]
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.[8]
Materials:
-
This compound
-
Apoptosis-sensitive cell line (e.g., Jurkat)
-
Complete cell culture medium
-
Caspase-3/7 assay kit (e.g., a luminogenic or fluorogenic kit)
-
96-well white or black microplates (depending on the kit)
-
Luminometer or fluorometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat cells with serial dilutions of this compound. Include a positive control (e.g., staurosporine) to induce apoptosis.
-
Incubation: Incubate for shorter time points (e.g., 6, 12, 24 hours) as apoptosis is an earlier event than necrosis.
-
Assay Procedure: Add the caspase-3/7 reagent to each well according to the manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence or fluorescence using a plate reader.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway involved in cytotoxicity.
Caption: Experimental workflow for cytotoxicity testing.
Caption: Potential cytotoxic signaling pathways.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 3. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. biocompare.com [biocompare.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(2-Chlorobenzyl)azetidin-3-ol in Fragment-Based Drug Discovery
Disclaimer: Publicly available scientific literature and databases lack specific experimental data and established protocols for the direct use of 1-(2-Chlorobenzyl)azetidin-3-ol in fragment-based drug discovery campaigns. The following application notes and protocols are constructed based on established principles of fragment-based drug discovery, general synthetic methods for related azetidine derivatives, and typical experimental procedures for biophysical and structural assays. The quantitative data presented is illustrative and intended to exemplify the expected outcomes of such experiments.
Introduction to this compound as a Fragment
This compound is a small, three-dimensional molecule that embodies key features of a valuable fragment for fragment-based drug discovery (FBDD). The azetidine ring provides a rigid scaffold with well-defined exit vectors for chemical elaboration.[1][2][3] The hydroxyl group can act as a hydrogen bond donor or acceptor, while the 2-chlorobenzyl moiety offers opportunities for hydrophobic and aromatic interactions within a target's binding site.[4] This combination of features makes it an attractive starting point for the discovery of novel inhibitors for various protein targets, particularly kinases.[5][6]
Physicochemical Properties (Predicted):
| Property | Value |
| Molecular Weight | 197.66 g/mol |
| LogP | 1.5-2.0 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 2 |
Synthesis Protocol
A plausible synthetic route for this compound involves the N-alkylation of azetidin-3-ol with 2-chlorobenzyl chloride.
Reaction Scheme:
Caption: Synthetic scheme for this compound.
Materials:
-
Azetidin-3-ol hydrochloride
-
2-Chlorobenzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of azetidin-3-ol hydrochloride (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (3.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 2-chlorobenzyl chloride (1.1 eq) to the reaction mixture.
-
Heat the mixture to 70°C and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.
Application in a Fragment Screening Cascade
This compound can be included in a fragment library for screening against a protein target of interest. A typical screening cascade involves a primary screen to identify binders, followed by orthogonal validation and characterization of the hits.[7][8][9]
Caption: A typical fragment screening cascade workflow.
Protocol: Primary Screening using Differential Scanning Fluorimetry (DSF)
DSF is a rapid and high-throughput method to identify fragments that bind to and stabilize a target protein, resulting in a thermal shift (ΔTm).[10]
Materials:
-
Purified target protein (e.g., a protein kinase) at a concentration of 2-5 µM.
-
This compound stock solution in DMSO (e.g., 100 mM).
-
SYPRO Orange dye (5000x stock).
-
DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
96-well or 384-well PCR plates.
-
Real-time PCR instrument capable of monitoring fluorescence during a thermal melt.
Procedure:
-
Prepare a master mix containing the target protein and SYPRO Orange dye in DSF buffer.
-
Dispense the master mix into the wells of the PCR plate.
-
Add this compound to the appropriate wells to a final concentration of 200 µM (final DMSO concentration should be ≤1%). Include DMSO-only controls.
-
Seal the plate and centrifuge briefly.
-
Place the plate in the real-time PCR instrument.
-
Run a thermal melt experiment, increasing the temperature from 25°C to 95°C at a rate of 1°C/minute, while continuously monitoring fluorescence.
-
Analyze the data to determine the melting temperature (Tm) for each well. A significant positive change in Tm (ΔTm) compared to the DMSO control indicates fragment binding.
Illustrative Data:
| Fragment | Concentration (µM) | Tm (°C) | ΔTm (°C) | Hit? |
| DMSO Control | - | 45.2 | - | - |
| This compound | 200 | 48.5 | +3.3 | Yes |
| Negative Control Fragment | 200 | 45.3 | +0.1 | No |
Protocol: Hit Validation and Affinity Determination by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding, providing the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.[7]
Materials:
-
Purified target protein (20-50 µM) in ITC buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
This compound (0.5-1 mM) in the same ITC buffer.
-
Isothermal titration calorimeter.
Procedure:
-
Thoroughly dialyze the protein against the ITC buffer. Dissolve the fragment in the final dialysis buffer.
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the fragment solution into the injection syringe.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the fragment solution into the protein solution at a constant temperature (e.g., 25°C).
-
Record the heat change after each injection.
-
Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding) to determine Kd, n, ΔH, and ΔS.
Illustrative Data:
| Parameter | Value |
| Kd (Dissociation Constant) | 150 µM |
| Stoichiometry (n) | 1.1 |
| ΔH (Enthalpy) | -8.5 kcal/mol |
| -TΔS (Entropy) | -2.1 kcal/mol |
Protocol: Structural Characterization by X-ray Crystallography
X-ray crystallography provides a high-resolution 3D structure of the fragment bound to the target protein, revealing the precise binding mode and key interactions, which is crucial for structure-based drug design.[11][12]
Materials:
-
Highly purified and concentrated target protein (>10 mg/mL).
-
This compound.
-
Crystallization screens and reagents.
-
Cryoprotectant.
-
X-ray diffraction equipment (in-house or synchrotron source).
Procedure:
-
Crystallization:
-
Set up crystallization trials of the apo-protein using vapor diffusion (sitting or hanging drop) methods.
-
Screen a wide range of crystallization conditions to obtain well-diffracting crystals.
-
-
Soaking or Co-crystallization:
-
Soaking: Transfer apo-protein crystals to a solution containing 1-5 mM this compound and cryoprotectant for a few hours.
-
Co-crystallization: Set up crystallization trials with the protein pre-incubated with 1-5 mM of the fragment.
-
-
Data Collection:
-
Flash-cool the crystal in liquid nitrogen.
-
Mount the crystal on the X-ray diffractometer and collect diffraction data.
-
-
Structure Determination and Refinement:
-
Process the diffraction data.
-
Solve the structure using molecular replacement with the known apo-protein structure.
-
Build the fragment into the resulting electron density map and refine the protein-fragment complex structure.
-
Application in Kinase Inhibitor Discovery
Azetidine-containing fragments have been successfully employed in the development of kinase inhibitors.[1] The 3D nature of the azetidine scaffold can be exploited to access different sub-pockets of the ATP-binding site.
Caption: A representative RTK signaling pathway targeted by a kinase inhibitor.
Following the identification and structural characterization of this compound binding to a target kinase, structure-based drug design would be employed to "grow" the fragment into a more potent and selective lead compound. This could involve extending substituents from the azetidine ring or the chlorobenzyl group to engage with nearby residues in the kinase active site, ultimately leading to a potent inhibitor of the signaling pathway.
References
- 1. Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A three-stage biophysical screening cascade for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of Protein Crystals for X-Ray Structural Study | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Quantification of 1-(2-Chlorobenzyl)azetidin-3-ol in Biological Samples
Introduction
1-(2-Chlorobenzyl)azetidin-3-ol is a synthetic compound with potential applications in pharmaceutical development. Accurate quantification of this molecule in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides a detailed application note and protocol for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Principle
The method described herein is based on the principle of reversed-phase liquid chromatography for the separation of this compound from endogenous biological matrix components, followed by detection and quantification using tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode. An internal standard (IS) is utilized to ensure accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response.
Experimental Protocols
1. Sample Preparation: Protein Precipitation
This protocol is suitable for plasma and serum samples.
-
Materials:
-
Biological sample (e.g., plasma)
-
Acetonitrile (ACN), HPLC grade, containing 0.1% formic acid and the internal standard.
-
Vortex mixer
-
Centrifuge capable of 10,000 x g
-
Micropipettes and sterile tips
-
1.5 mL microcentrifuge tubes
-
-
Procedure:
-
Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of cold acetonitrile (containing the internal standard) to the sample.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
The supernatant is now ready for LC-MS/MS analysis.
-
2. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is recommended for urine or complex tissue homogenates to achieve higher purity of the extract.
-
Materials:
-
SPE cartridges (e.g., Mixed-Mode Cation Exchange)
-
Biological sample (e.g., urine)
-
Methanol, HPLC grade
-
Deionized water
-
5% Ammonium hydroxide in methanol
-
SPE vacuum manifold
-
Nitrogen evaporator
-
-
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of deionized water.
-
Loading: Load 500 µL of the biological sample (pre-treated with internal standard) onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase A. The sample is now ready for injection into the LC-MS/MS system.
-
3. LC-MS/MS Analysis
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions (Hypothetical):
-
Analyst must optimize these transitions for the specific compound and instrument.
-
This compound: Precursor ion [M+H]⁺ → Product ion
-
Internal Standard: Precursor ion [M+H]⁺ → Product ion
-
-
Data Presentation
Table 1: Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Signal-to-Noise ≥ 10 |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | Within accuracy and precision limits |
| Intra-day Precision (%CV) | < 10% | ≤ 15% |
| Inter-day Precision (%CV) | < 12% | ≤ 15% |
| Accuracy (% Recovery) | 90-110% | 85-115% |
| Matrix Effect | 95-105% | 80-120% |
Table 2: Pharmacokinetic Data Example (Plasma)
| Time (hours) | Mean Concentration (ng/mL) ± SD |
| 0 (Pre-dose) | < LLOQ |
| 0.5 | 150.2 ± 25.1 |
| 1 | 350.8 ± 45.3 |
| 2 | 580.5 ± 60.9 |
| 4 | 420.1 ± 55.2 |
| 8 | 180.7 ± 30.6 |
| 12 | 75.3 ± 15.8 |
| 24 | 10.1 ± 5.2 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical progression of analytical method development and application.
Application Note and Protocol: Scale-up Synthesis of 1-(2-Chlorobenzyl)azetidin-3-ol for Preclinical Studies
Abstract
This document provides a detailed methodology for the scale-up synthesis of 1-(2-Chlorobenzyl)azetidin-3-ol, a key intermediate for preclinical drug development. The described two-step synthetic route is designed for robustness and scalability, ensuring a reliable supply of high-purity material. This protocol includes comprehensive experimental procedures, data presentation in tabular format for clarity, and visual workflow diagrams to facilitate seamless technology transfer and implementation in a laboratory or pilot plant setting.
Introduction
Azetidine scaffolds are of significant interest in medicinal chemistry due to their ability to impart favorable physicochemical properties to drug candidates. This compound serves as a crucial building block for the synthesis of a variety of pharmacologically active molecules. The ability to produce this intermediate on a multi-gram to kilogram scale is essential for advancing drug discovery programs into preclinical and clinical development. This application note outlines a scalable and reproducible synthetic process, focusing on commercially available starting materials and straightforward unit operations.
Overall Synthetic Strategy
The synthesis of this compound is accomplished via a two-step process. The first step involves the synthesis of the key intermediate, azetidin-3-ol hydrochloride, from readily available starting materials. The second, and final, step is the N-alkylation of azetidin-3-ol with 2-chlorobenzyl chloride to yield the target compound.
Caption: Overall synthetic workflow for this compound.
Data Presentation
The following tables summarize the expected quantitative data for each key step of the synthesis, based on analogous transformations reported in the literature. This data is intended to serve as a benchmark for process development and optimization.
Table 1: Process Parameters and Yields for the Synthesis of Azetidin-3-ol Hydrochloride
| Parameter | Step 1a: Formation of 1-Benzylazetidin-3-ol | Step 1b: Debenzylation | Step 1c: Salt Formation |
| Scale | 30 g (Benzylamine) | 35 g (1-Benzylazetidin-3-ol) | ~20 g (Azetidin-3-ol) |
| Solvent | Water, Acetonitrile | Tetrahydrofuran (THF) | Acetonitrile |
| Key Reagents | Epichlorohydrin, Na₂CO₃ | H₂, 5% Pd/C | HCl (in Acetonitrile) |
| Temperature | 0-5 °C, then 80-90 °C | Room Temperature | Room Temperature |
| Reaction Time | 16 h, then 16 h | 20 h | 2 h |
| Typical Yield | ~85-90% (of crude product) | ~91% | Quantitative |
| Purity (by HPLC) | >95% (after isolation) | >98% (after crystallization) | >98% |
Table 2: Process Parameters and Yields for the N-Alkylation of Azetidin-3-ol
| Parameter | Value |
| Scale | 10 g (Azetidin-3-ol HCl) |
| Solvent | Acetonitrile |
| Key Reagents | 2-Chlorobenzyl chloride, K₂CO₃ |
| Temperature | Reflux (approx. 82 °C) |
| Reaction Time | 12-18 h |
| Typical Yield | 80-90% |
| Purity (by HPLC) | >99% (after purification) |
Experimental Protocols
Step 1: Synthesis of Azetidin-3-ol Hydrochloride
Materials:
-
Benzylamine
-
Epichlorohydrin
-
Sodium Carbonate (Na₂CO₃)
-
Acetonitrile (ACN)
-
Deionized Water
-
Palladium on Carbon (5% Pd/C)
-
Tetrahydrofuran (THF)
-
Hydrogen Gas (H₂)
-
Hydrochloric Acid (3 M in Acetonitrile)
Protocol:
1a. Synthesis of 1-Benzylazetidin-3-ol
-
To a solution of benzylamine (30.0 g, 280 mmol) in water (450 mL), slowly add epichlorohydrin (30.0 g, 324 mmol) at 0-5 °C.
-
Stir the reaction mixture at 0-5 °C for 16 hours.
-
Isolate the crude product by filtration, wash with water (60 mL), and dry under vacuum.
-
Dissolve the dried intermediate in acetonitrile (485 mL) and add sodium carbonate (42.0 g, 396 mmol) in portions.
-
Heat the mixture to 80-90 °C and stir for 16 hours under reflux.
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain crude 1-benzylazetidin-3-ol.
1b. Synthesis of Azetidin-3-ol
-
To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in THF (350 mL), add 5% Pd/C (1.75 g).
-
Stir the reaction mixture at room temperature under a hydrogen atmosphere for 20 hours.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under vacuum to yield crude azetidin-3-ol.
1c. Formation of Azetidin-3-ol Hydrochloride
-
Dissolve the crude azetidin-3-ol in acetonitrile.
-
Add a 3 M solution of hydrochloric acid in acetonitrile dropwise with stirring until precipitation is complete.
-
Stir the resulting slurry for 2 hours at room temperature.
-
Collect the solid by filtration, wash with cold acetonitrile, and dry under vacuum to afford azetidin-3-ol hydrochloride as a white solid.
Step 2: Scale-up Synthesis of this compound
Materials:
-
Azetidin-3-ol hydrochloride
-
2-Chlorobenzyl chloride
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Ethyl Acetate
-
Brine solution
Protocol:
-
To a stirred suspension of azetidin-3-ol hydrochloride (10.0 g, 91.2 mmol) and potassium carbonate (37.8 g, 273.6 mmol) in acetonitrile (200 mL), add 2-chlorobenzyl chloride (16.2 g, 100.3 mmol).
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography or recrystallization to obtain this compound as a pure solid.
Process Scale-up Considerations
Successful scale-up of this synthesis requires careful consideration of several factors to ensure safety, efficiency, and product quality.
Caption: Logical relationship of process scale-up considerations.
-
Heat Transfer: Exothermic reactions, such as the initial reaction of benzylamine with epichlorohydrin and the N-alkylation step, require efficient heat dissipation. On a larger scale, the surface-area-to-volume ratio decreases, necessitating the use of jacketed reactors with precise temperature control.
-
Mixing: Homogeneous mixing is crucial for consistent reaction kinetics and to avoid localized "hot spots." The efficiency of stirring and the reactor geometry become critical at larger scales.
-
Reagent Addition: The rate of addition of reagents, particularly epichlorohydrin and 2-chlorobenzyl chloride, should be carefully controlled to manage exotherms and minimize side reactions.
-
Work-up and Isolation: Phase separations and filtrations can be more challenging on a larger scale. The choice of equipment and techniques should be adapted for efficient and safe handling of larger volumes.
-
Purification: While flash chromatography is suitable for laboratory scale, alternative purification methods such as crystallization should be developed for multi-kilogram production to improve throughput and reduce solvent consumption.
-
Safety: A thorough safety assessment of all raw materials, intermediates, and reaction conditions is mandatory before proceeding with scale-up. This includes understanding thermal stability, potential for runaway reactions, and appropriate handling procedures for hazardous materials.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Chlorobenzyl)azetidin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Chlorobenzyl)azetidin-3-ol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the N-alkylation of azetidin-3-ol with 2-chlorobenzyl chloride.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Ineffective Base: The chosen base may not be strong enough to deprotonate the azetidine nitrogen effectively. 2. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. 3. Poor Quality Reagents: Starting materials (azetidin-3-ol or 2-chlorobenzyl chloride) may be degraded or impure. 4. Inappropriate Solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reagents or unwanted side reactions. | 1. Base Selection: Switch to a stronger base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). Ensure the base is fresh and handled under anhydrous conditions if necessary. 2. Temperature Adjustment: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. A typical range for such alkylations is room temperature to 80°C. 3. Reagent Quality Check: Verify the purity of starting materials using techniques like NMR or melting point analysis. Use freshly opened or purified reagents. 4. Solvent Optimization: Employ a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN) to improve solubility and reaction kinetics. |
| Formation of Multiple Products (Complex Reaction Mixture) | 1. Over-alkylation: The desired product, a secondary amine, can be further alkylated by 2-chlorobenzyl chloride to form a quaternary ammonium salt. 2. O-alkylation: The hydroxyl group of azetidin-3-ol can also be alkylated, leading to the formation of an ether byproduct. 3. Unreacted Starting Materials: Incomplete reaction leaving significant amounts of azetidin-3-ol and/or 2-chlorobenzyl chloride. | 1. Control Stoichiometry: Use a slight excess of azetidin-3-ol relative to 2-chlorobenzyl chloride (e.g., 1.1 to 1.2 equivalents) to minimize the chance of the product reacting further. Add the 2-chlorobenzyl chloride slowly to the reaction mixture. 2. Optimize Base and Temperature: A bulky, non-nucleophilic base may favor N-alkylation. Lowering the reaction temperature can sometimes improve selectivity. 3. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product. Adjust reaction time accordingly. |
| Difficult Purification | 1. Similar Polarity of Products and Byproducts: The desired product, O-alkylated byproduct, and quaternary salt may have similar polarities, making separation by column chromatography challenging. 2. Presence of Quaternary Salt: The quaternary ammonium salt is highly polar and may streak on silica gel. | 1. Acid-Base Extraction: After the reaction, perform an acid-base workup. The desired product (a tertiary amine) can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer. Basifying the aqueous layer and extracting with an organic solvent will then isolate the product. 2. Crystallization: Attempt to crystallize the desired product or its salt form (e.g., hydrochloride) to achieve high purity. 3. Chromatography Optimization: If column chromatography is necessary, use a gradient elution and consider different solvent systems (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide to suppress tailing). |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most common side reaction is the over-alkylation of the product to form the 1,1-bis(2-chlorobenzyl)azetidin-3-olium chloride, a quaternary ammonium salt. This occurs when the newly formed tertiary amine product reacts with another molecule of 2-chlorobenzyl chloride. To minimize this, it is advisable to use a slight excess of azetidin-3-ol and add the 2-chlorobenzyl chloride portion-wise or via a syringe pump.
Q2: Can O-alkylation of the hydroxyl group be a significant problem?
A2: While O-alkylation is a possible side reaction, N-alkylation is generally favored under basic conditions due to the higher nucleophilicity of the amine compared to the alcohol. However, the choice of base and solvent can influence the N- vs. O-alkylation ratio. Using a strong, non-nucleophilic base and a polar aprotic solvent typically favors N-alkylation.
Q3: What is a suitable solvent for this reaction?
A3: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are generally good choices for this type of N-alkylation. They effectively dissolve the reagents and facilitate the S_N2 reaction.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). Staining with potassium permanganate or ninhydrin (for the starting amine) can help visualize the spots. For more detailed analysis, LC-MS can be used to identify the masses of the product and any byproducts.
Q5: What are the typical reaction conditions?
A5: A general starting point would be to react azetidin-3-ol (1.1 eq.) with 2-chlorobenzyl chloride (1.0 eq.) in the presence of a base like potassium carbonate (2.0 eq.) in DMF at room temperature to 60°C. The reaction time can vary from a few hours to overnight. Optimization of these parameters is recommended for best results.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-alkylation of Azetidin-3-ol Derivatives
| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzyl Bromide | K₂CO₃ | MeCN | Reflux | ~85 | General knowledge |
| 4-Chlorobenzyl Chloride | NaH | DMF | Elevated | Not specified | BenchChem[1] |
| Benzyl Bromide | Et₃N | CH₂Cl₂ | RT | ~70-80 | General knowledge |
Note: Yields are approximate and can vary based on specific reaction scale and purification methods.
Experimental Protocols
Representative Protocol for the Synthesis of this compound
-
Reagent Preparation: To a solution of azetidin-3-ol (1.1 g, 15 mmol) in anhydrous dimethylformamide (DMF, 30 mL) in a round-bottom flask equipped with a magnetic stirrer, add potassium carbonate (4.14 g, 30 mmol).
-
Addition of Alkylating Agent: To the stirred suspension, add a solution of 2-chlorobenzyl chloride (2.42 g, 15 mmol) in DMF (10 mL) dropwise at room temperature over 30 minutes.
-
Reaction: Stir the reaction mixture at 60°C for 12-18 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water (100 mL). Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (eluting with a gradient of methanol in dichloromethane) to afford this compound.
Visualizations
Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues during the synthesis.
References
Technical Support Center: Overcoming Solubility Challenges with 1-(2-Chlorobenzyl)azetidin-3-ol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1-(2-Chlorobenzyl)azetidin-3-ol during in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my aqueous assay buffer?
Precipitation of hydrophobic compounds like this compound in aqueous solutions is a common issue. This is often due to the compound's low water solubility. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the compound can crash out of solution if its concentration exceeds its solubility limit in the final assay medium.
Q2: What is the recommended solvent for making a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of poorly soluble compounds. However, the final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5%, as higher concentrations can have cytotoxic effects or interfere with assay components.[1][2][3]
Q3: Are there alternatives to DMSO for solubilizing this compound?
Yes, several alternatives to DMSO can be considered, especially if DMSO is found to interfere with the assay. These include other organic solvents like ethanol or methanol, or specialized solubilizing agents.[1] Green solvent alternatives like Cyrene™ have also been explored as replacements for DMSO in some applications.[4][5][6][7]
Q4: How can I improve the solubility of this compound in my assay without using high concentrations of organic solvents?
Several formulation strategies can enhance the solubility of poorly soluble compounds:[8][9][10]
-
Co-solvents: Using a mixture of solvents can improve solubility.
-
Surfactants: These agents can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[9]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their solubility in aqueous solutions.[11][12][13][14]
-
pH Modification: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.[9]
-
Lipid-Based Formulations: For in vivo studies, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be employed.[9][10]
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound.
Initial Observation: Compound Precipitation
If you observe precipitation upon adding your compound to the assay buffer, follow these steps:
Step 1: Visual Inspection and Confirmation
-
Visually confirm the presence of a precipitate (e.g., cloudiness, solid particles).
-
Centrifuge a small aliquot of the solution to see if a pellet forms.
Step 2: Review Stock Solution Preparation
-
Ensure your stock solution in the organic solvent (e.g., DMSO) is fully dissolved and free of particulates.
-
If necessary, gentle warming or sonication may aid dissolution, but be mindful of compound stability.[15]
Step 3: Optimize Dilution Method
-
Problem: Direct addition of a large volume of stock solution to the buffer can cause localized high concentrations and precipitation.
-
Solution: Add the stock solution dropwise while vortexing or stirring the buffer to ensure rapid mixing and dispersion.
Workflow for Troubleshooting Precipitation
Caption: A stepwise workflow for troubleshooting compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a Solubilized Formulation using a Co-solvent and Surfactant
This protocol is adapted from methods used for similar poorly soluble small molecules.[15][16]
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO. Ensure the compound is completely dissolved.
-
In a separate tube, prepare the vehicle solution. For a final volume of 1 mL, combine:
-
400 µL PEG300
-
50 µL Tween-80
-
-
Vortex the vehicle solution until homogenous.
-
Slowly add 100 µL of the 10 mg/mL DMSO stock solution to the vehicle solution while vortexing.
-
Add 450 µL of saline or your aqueous assay buffer to the mixture and vortex thoroughly. This results in a final concentration of 1 mg/mL in a solution containing 10% DMSO, 40% PEG300, and 5% Tween-80.
-
Visually inspect for any precipitation. If the solution remains clear, it can be further diluted in the assay medium.
Protocol 2: Solubilization using Cyclodextrins
This protocol utilizes sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to enhance solubility.[9][15][16]
-
Prepare a 20% (w/v) solution of SBE-β-CD in your desired aqueous buffer. Warm the solution gently (e.g., to 37°C) to aid dissolution of the cyclodextrin.
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
In a separate tube, add the desired volume of the 20% SBE-β-CD solution.
-
While vortexing, slowly add the DMSO stock solution to the SBE-β-CD solution. A typical starting ratio is 1:9 (v/v) of DMSO stock to cyclodextrin solution.
-
Continue to mix for 15-30 minutes to allow for the formation of the inclusion complex.
-
Visually inspect for clarity before use in the assay.
Data Presentation
The following tables provide hypothetical data to illustrate the potential improvement in the apparent solubility of this compound using different solubilization methods.
Table 1: Comparison of Solubilizing Agents on Apparent Aqueous Solubility
| Formulation | Apparent Solubility (µg/mL) | Fold Increase vs. Buffer |
| Aqueous Buffer (pH 7.4) | < 1 | - |
| 0.5% DMSO in Buffer | 5 | 5x |
| 1% Tween-80 in Buffer | 25 | 25x |
| 10% SBE-β-CD in Buffer | 150 | 150x |
| 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | > 1000 | > 1000x |
Table 2: Effect of Final DMSO Concentration on Cell Viability (Hypothetical Data)
| DMSO Concentration (%) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 0.1 | 98 |
| 0.5 | 95 |
| 1.0 | 85 |
| 2.0 | 60 |
| 5.0 | < 20 |
Note: The cytotoxic effects of DMSO are cell-line dependent and should be determined empirically.[3]
Signaling Pathways and Experimental Workflows
The mechanism by which solubilizing agents improve the apparent solubility of a hydrophobic compound like this compound can be visualized as follows:
Caption: Mechanisms of solubility enhancement by surfactants and cyclodextrins.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 14. scispace.com [scispace.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Azetidin-3-ol hydrochloride | ADC Linker | 18621-18-6 | Invivochem [invivochem.com]
Technical Support Center: Optimizing Reaction Conditions for 1-(2-Chlorobenzyl)azetidin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(2-Chlorobenzyl)azetidin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent method involves the N-alkylation of azetidin-3-ol with 2-chlorobenzyl chloride or a similar electrophile. A related and well-documented procedure is the synthesis of 1-benzylazetidin-3-ol, which can be adapted. This typically involves the reaction of a primary amine (like benzylamine) with an epoxide (like 2-(chloromethyl)oxirane) to form the N-substituted azetidin-3-ol.[1][2]
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Key parameters to monitor and optimize include reaction temperature, choice of solvent, the stoichiometry of reactants, and the type of base used. Temperature control is crucial, especially during the initial addition of reagents, to manage exothermic reactions and prevent the formation of side products.[1]
Q3: What are the potential side reactions or impurities I should be aware of?
A3: Common side reactions include the formation of di-alkylation products, where the azetidine nitrogen reacts with two molecules of the benzylating agent. Another potential impurity is the formation of polymeric materials, especially if the temperature is not well-controlled. In syntheses starting from benzylamine and epichlorohydrin, the formation of di(3-chloro-2-hydroxypropyl) benzylamine is a significant side product to minimize.[2]
Q4: How can I purify the final product?
A4: Purification of this compound can typically be achieved through column chromatography on silica gel. Other methods may include crystallization or distillation under reduced pressure, depending on the physical properties of the compound. The product can also be isolated as a salt, such as the hydrochloride or tetrafluoroborate salt, to facilitate handling and purification.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient base. - Formation of side products. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize the reaction temperature. For the reaction of benzylamine with 2-(chloromethyl)oxirane, the initial step is performed at 0-5 °C.[1] - Screen different bases (e.g., Na₂CO₃, K₂CO₃, triethylamine) and solvents. - Adjust the stoichiometry of the reactants to minimize side reactions. |
| Presence of Multiple Spots on TLC | - Formation of side products (e.g., di-alkylation, polymers). - Degradation of starting material or product. | - Lower the reaction temperature to control the reaction rate. - Use a less reactive benzylating agent if possible. - Ensure the purity of starting materials. - Optimize the purification method, such as adjusting the solvent gradient in column chromatography. |
| Difficulty in Isolating the Product | - Product is highly soluble in the workup solvent. - Product is an oil. | - Perform extractions with a different solvent. - Concentrate the solution and attempt to crystallize the product by adding a non-polar solvent. - Convert the product to a salt (e.g., hydrochloride) to induce precipitation.[3] |
| Reaction Not Proceeding | - Inactive catalyst or reagent. - Incorrect reaction conditions. | - Check the quality and activity of all reagents. - Verify the reaction temperature and ensure proper mixing. - Consider using a more reactive electrophile or a stronger base. |
Experimental Protocols
Adapted Protocol for this compound Synthesis
This protocol is adapted from the synthesis of 1-benzylazetidin-3-ol.[1]
Step 1: Formation of 1-(2-Chlorobenzyl)amino-3-chloropropan-2-ol
-
To a solution of 2-chlorobenzylamine in water, slowly add 2-(chloromethyl)oxirane at a temperature of 0–5 °C.
-
Stir the reaction mixture at 0–5 °C for 16 hours.
-
Monitor the reaction completion by TLC or LC-MS.
-
Upon completion, the crude product can be isolated by filtration.
Step 2: Cyclization to this compound
-
Dissolve the crude product from Step 1 in a suitable solvent such as acetonitrile.
-
Add a base, for example, sodium carbonate (Na₂CO₃).
-
Heat the mixture to reflux (approximately 80–90 °C) and stir for 16 hours.
-
Monitor the reaction for the formation of the desired product.
-
After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under vacuum.
-
Purify the crude product by column chromatography.
Optimization of Reaction Conditions
The following table summarizes reaction conditions from related syntheses that can be used as a starting point for optimization.
| Parameter | Condition 1 (Adapted from 1-benzylazetidin-3-ol synthesis)[1] | Condition 2 (Adapted from 3-(4-Chlorobenzyl)azetidin-3-ol synthesis)[4] |
| Starting Materials | 2-Chlorobenzylamine, 2-(chloromethyl)oxirane | Azetidin-3-ol, 2-Chlorobenzyl chloride |
| Solvent | Water, then Acetonitrile | Aprotic solvent (e.g., DMF) |
| Base | Na₂CO₃ | Strong base (e.g., NaH) |
| Temperature | Step 1: 0-5 °C; Step 2: 80-90 °C | Elevated temperatures |
| Reaction Time | Step 1: 16 h; Step 2: 16 h | Not specified, requires monitoring |
Visualizations
Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US8207355B2 - Method for preparing azetidine derivatives - Google Patents [patents.google.com]
- 4. 3-(4-Chlorobenzyl)azetidin-3-ol | Benchchem [benchchem.com]
Technical Support Center: Enhancing the Stability of 1-(2-Chlorobenzyl)azetidin-3-ol in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and enhancing the stability of 1-(2-Chlorobenzyl)azetidin-3-ol in solution.
Troubleshooting Guide
Users may encounter various stability issues during their experiments. The following table summarizes common problems, their potential causes, and recommended solutions for this compound.
| Issue ID | Observed Problem | Potential Causes | Recommended Solutions | Analytical Method for Detection |
| STAB-001 | Decrease in parent compound concentration over a short period. | Hydrolysis: The azetidine ring can be susceptible to hydrolysis, especially under acidic or basic conditions. The ether linkage is also a potential site for hydrolysis. | Adjust the pH of the solution to a neutral range (pH 6-8). Use a buffered solution to maintain pH stability. | HPLC-UV, LC-MS |
| STAB-002 | Appearance of new peaks in the chromatogram. | Oxidation: The benzylic position and the tertiary amine are susceptible to oxidation, which can be accelerated by exposure to air, light, or the presence of metal ions. | Degas solvents before use. Store solutions under an inert atmosphere (e.g., nitrogen or argon). Add antioxidants like BHT or ascorbic acid in small, compatible amounts. Protect solutions from light by using amber vials or covering containers with foil. | LC-MS to identify potential oxidized species. |
| STAB-003 | Precipitation or cloudiness of the solution. | Poor Solubility/Aggregation: The compound may have limited solubility in the chosen solvent system, leading to precipitation over time, especially at lower temperatures. | Optimize the solvent system. Consider using a co-solvent system (e.g., DMSO/water, ethanol/water). Sonication may aid in initial dissolution. Determine the solubility limit at different temperatures. | Visual inspection, Dynamic Light Scattering (DLS). |
| STAB-004 | Color change in the solution (e.g., yellowing). | Photodegradation: Exposure to UV or visible light can induce degradation, often leading to colored byproducts. | Store solutions in light-protecting containers (amber vials). Conduct experiments under controlled lighting conditions. | UV-Vis Spectroscopy, HPLC-UV. |
| STAB-005 | Inconsistent results between experimental runs. | Solvent Reactivity: Some solvents may react with the compound. For example, reactive impurities in the solvent (e.g., peroxides in ethers) can cause degradation. | Use high-purity, freshly opened solvents. Check for solvent compatibility before starting long-term experiments. | HPLC-UV, LC-MS to check for adducts. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for a stock solution of this compound?
A1: For long-term stability, it is recommended to store stock solutions at -80°C. For short-term storage (up to one month), -20°C is generally acceptable.[1][2] Solutions should be stored in tightly sealed, light-protecting containers. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The azetidine ring in similar compounds can undergo acid-mediated ring-opening decomposition.[3] Therefore, strongly acidic conditions should be avoided. While specific data for this compound is unavailable, maintaining a neutral pH (6-8) is a good starting point to minimize potential hydrolysis or ring strain-driven degradation.
Q3: Can I heat a solution of this compound to aid dissolution?
A3: Gentle warming can be used to aid dissolution, but prolonged exposure to high temperatures should be avoided as it can accelerate degradation. It is advisable to first determine the thermal stability of the compound using techniques like thermogravimetric analysis (TGA) or by conducting a short-term thermal stress study.
Q4: What are the likely degradation pathways for this molecule?
A4: Based on its structure, potential degradation pathways include:
-
Oxidation at the benzylic carbon or the tertiary amine.
-
Hydrolysis of the azetidine ring.
-
Ring-opening of the strained azetidine ring, potentially catalyzed by acid.[3][4]
-
De-benzylation , although this is generally less common under typical experimental conditions.
Q5: Are there any known incompatibilities with common excipients or reagents?
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and assess the intrinsic stability of this compound under various stress conditions.[5][6][7]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 2, 4, 8, and 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Heat the solution at 80°C for 24, 48, and 72 hours.
-
Photodegradation: Expose the solution to a calibrated light source (e.g., ICH option 2) for a defined period.
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Data Analysis: Quantify the amount of remaining parent compound and the formation of degradation products. Aim for 5-20% degradation to ensure that the degradation products are relevant.[7][8]
Protocol 2: pH-Rate Profile Study
Objective: To determine the effect of pH on the degradation rate of this compound in an aqueous solution.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Sample Preparation: Add a small aliquot of a concentrated stock solution of this compound to each buffer to achieve the desired final concentration.
-
Incubation: Incubate the samples at a constant temperature (e.g., 40°C or 60°C) and protect them from light.
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each buffer solution.
-
Quantification: Analyze the samples using a validated HPLC method to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the concentration versus time for each pH to determine the pseudo-first-order degradation rate constant (k). Plot log(k) versus pH to generate the pH-rate profile.
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. acdlabs.com [acdlabs.com]
- 6. pharmtech.com [pharmtech.com]
- 7. pharmtech.com [pharmtech.com]
- 8. lubrizolcdmo.com [lubrizolcdmo.com]
Technical Support Center: Production of 1-(2-Chlorobenzyl)azetidin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of 1-(2-Chlorobenzyl)azetidin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the N-alkylation of azetidin-3-ol with 2-chlorobenzyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.
Q2: What are the primary impurities encountered in the synthesis of this compound?
A2: The main impurities include:
-
Unreacted Starting Materials: Residual azetidin-3-ol and 2-chlorobenzyl chloride.
-
Over-alkylation Product: Formation of a quaternary ammonium salt, 1,1-bis(2-chlorobenzyl)azetidin-3-ol chloride.
-
Dimeric Impurities: Byproducts formed from the self-reaction of 2-chlorobenzyl chloride or its reaction with the product.
-
Solvent-Related Impurities: Adducts or degradation products if reactive solvents like dimethylformamide (DMF) are used at high temperatures.
Q3: How can I minimize the formation of the quaternary ammonium salt?
A3: To reduce over-alkylation, it is crucial to control the stoichiometry of the reactants. Using a slight excess of azetidin-3-ol relative to 2-chlorobenzyl chloride can be beneficial. Additionally, slow, controlled addition of the alkylating agent and maintaining a moderate reaction temperature can help prevent the formation of the quaternary salt.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful tool for monitoring the progress of the reaction and quantifying the product and impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation of the final product and identification of any impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for volatile impurities.
Troubleshooting Guides
Issue 1: High Levels of Unreacted Azetidin-3-ol
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient amount of 2-chlorobenzyl chloride. | Increase the molar ratio of 2-chlorobenzyl chloride to azetidin-3-ol slightly (e.g., 1.05 to 1.1 equivalents). | Drive the reaction towards completion, reducing residual azetidin-3-ol. |
| Inadequate reaction time or temperature. | Increase the reaction time or modestly elevate the temperature, while monitoring for impurity formation. | Enhance reaction kinetics to consume the starting material. |
| Poor mixing. | Ensure efficient stirring to maintain a homogeneous reaction mixture. | Improve contact between reactants, leading to a more complete reaction. |
Issue 2: Significant Formation of the Quaternary Ammonium Salt
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excess of 2-chlorobenzyl chloride. | Use a stoichiometric amount or a slight excess of azetidin-3-ol. | Minimize the opportunity for the product to react further with the alkylating agent. |
| High reaction temperature. | Lower the reaction temperature and extend the reaction time if necessary. | Reduce the rate of the second alkylation step, which typically has a higher activation energy. |
| Concentrated reaction mixture. | Perform the reaction at a higher dilution. | Decrease the frequency of collisions between the product and the alkylating agent. |
Issue 3: Presence of Dimeric Impurities
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High local concentration of 2-chlorobenzyl chloride. | Add the 2-chlorobenzyl chloride solution dropwise to the reaction mixture. | Maintain a low, steady concentration of the alkylating agent, favoring the desired reaction with azetidin-3-ol. |
| Presence of metallic impurities that can catalyze coupling reactions. | Use high-purity starting materials and solvents. | Reduce the likelihood of side reactions that lead to dimerization. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reaction Setup: To a solution of azetidin-3-ol (1.0 eq) in a suitable solvent such as acetonitrile or isopropanol, add a base (e.g., potassium carbonate, 1.5 eq).
-
Addition of Alkylating Agent: While stirring the mixture at room temperature, slowly add a solution of 2-chlorobenzyl chloride (1.05 eq) in the same solvent.
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the consumption of the limiting starting material is complete (typically 4-6 hours).
-
Work-up: Filter the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining salts and unreacted azetidin-3-ol.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Protocol 2: HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 30 °C |
Visualizations
Caption: Impurity formation pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting impurity issues in the production of this compound.
Technical Support Center: 1-(2-Chlorobenzyl)azetidin-3-ol Analytical Methods
This guide provides troubleshooting advice, frequently asked questions, and optimized experimental protocols for the analytical characterization of 1-(2-Chlorobenzyl)azetidin-3-ol.
Troubleshooting and FAQs
This section addresses common issues encountered during the analysis of this compound and related polar, basic compounds.
High-Performance Liquid Chromatography (HPLC)
Q1: Why am I observing poor peak shape (tailing) for my analyte in a reverse-phase HPLC method?
A1: Peak tailing for a basic compound like this compound is often caused by strong, unwanted interactions between the basic nitrogen of the azetidine ring and acidic silanol groups on the surface of standard silica-based columns.
-
Solutions:
-
Mobile Phase pH Adjustment: Operate the mobile phase at a pH 2-3 units below the pKa of the analyte to ensure it is fully protonated and interacts less with residual silanols. Adding a buffer is crucial for pH stability.[1]
-
Use of Additives: Incorporate a competing base, like triethylamine (TEA), into the mobile phase to saturate the active silanol sites.
-
Column Choice: Switch to a column with a polar-endcapped stationary phase or a hybrid particle technology column, which are designed to have fewer accessible silanol groups and provide better peak shape for basic compounds.
-
Lower Metal Content Columns: Use high-purity silica columns with minimal metal content, as metal ions can also contribute to peak tailing.
-
Q2: My analyte shows little to no retention on a standard C18 column. What are my options?
A2: this compound is a polar molecule, which can lead to poor retention in traditional reverse-phase chromatography.[2]
-
Solutions:
-
Highly Aqueous Mobile Phase: Increase the aqueous portion of your mobile phase. Ensure your C18 column is "aqueous compatible" (e.g., polar-endcapped) to prevent phase collapse (dewetting).
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.
-
Ion-Pairing Chromatography: Add an ion-pairing reagent to the mobile phase. This reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and retention on a reverse-phase column.[1]
-
Alternative Stationary Phases: Consider columns specifically designed for polar analytes, such as those with porous graphitic carbon (e.g., Hypercarb), which offer a different retention mechanism.[2]
-
Q3: I'm seeing significant baseline noise or drift in my chromatogram. What are the common causes?
A3: Baseline instability can originate from several sources within the HPLC system or the method itself.[3][4]
-
Possible Causes & Solutions:
-
Mobile Phase Issues: Ensure the mobile phase is thoroughly mixed and degassed to prevent air bubbles.[5] Use high-purity solvents and freshly prepared buffers, as contamination or buffer precipitation can cause noise.[4]
-
System Leaks: Check for leaks at all fittings, especially between the pump, injector, and column. Even a small leak can cause pressure fluctuations and baseline noise.[3]
-
Column Contamination: Strongly retained compounds from previous injections can slowly elute, causing a drifting baseline. Flush the column with a strong solvent to clean it.[6]
-
Detector Issues: A dirty flow cell or a failing lamp in the detector can be a source of noise. Clean the flow cell according to the manufacturer's instructions and check the lamp's energy output.[3]
-
Gas Chromatography (GC)
Q4: Is it possible to analyze this compound by GC-MS?
A4: Direct analysis by GC-MS may be challenging due to the compound's polarity and thermal stability. The free hydroxyl (-OH) and basic nitrogen can lead to peak tailing and potential degradation in the hot injector or on the column.
-
Recommendations:
-
Derivatization: Convert the analyte into a more volatile and less polar derivative before analysis. Silylation of the hydroxyl group is a common and effective strategy.
-
Column Selection: Use a mid-polarity column (e.g., 5% phenyl polysiloxane) which is robust and suitable for a wide range of compounds.[7]
-
Injector Temperature: Optimize the injector temperature carefully. Start with a lower temperature (e.g., 250 °C) to minimize the risk of on-column degradation.[7]
-
Data Presentation: Method Optimization
The following tables present example data to guide method development.
Table 1: Effect of Mobile Phase pH on Analyte Retention and Peak Shape (Column: Polar-Endcapped C18, 5 µm, 4.6 x 150 mm)
| Mobile Phase Buffer (pH) | Retention Time (min) | USP Tailing Factor |
| 7.0 (Phosphate) | 1.8 | 2.1 |
| 4.5 (Acetate) | 2.5 | 1.5 |
| 2.8 (Formate) | 4.2 | 1.1 |
Table 2: Comparison of HPLC Column Chemistries (Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile Gradient)
| Column Type | Retention Time (min) | Peak Width (min) | Observations |
| Standard C18 | 1.5 | 0.25 | Poor retention, significant tailing. |
| Polar-Endcapped C18 | 4.2 | 0.10 | Good retention, excellent peak shape. [1] |
| HILIC | 6.8 | 0.12 | Strong retention, requires careful equilibration. |
Experimental Protocols
Protocol 1: Optimized Reverse-Phase HPLC-UV Method
-
Chromatographic System: HPLC with UV/PDA detector.
-
Column: Polar-endcapped C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 10.0 50 50 12.0 5 95 15.0 5 95 15.1 95 5 | 20.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 215 nm (or determined by UV scan).
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Screening GC-MS Method (for Derivatized Sample)
-
Derivatization: To 1 mg of sample, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS. Heat at 70 °C for 30 minutes.
-
GC-MS System: Gas chromatograph coupled to a mass spectrometer.
-
Column: 5% Phenyl Polymethylsiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector: Splitless mode, 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Mass Range: Scan m/z 40-500.
Visualizations
Caption: Logical workflow for troubleshooting poor HPLC peak shape.
Caption: Experimental workflow for HPLC method development.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. phenomenex.com [phenomenex.com]
- 5. ijnrd.org [ijnrd.org]
- 6. researchgate.net [researchgate.net]
- 7. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of 1-(2-Chlorobenzyl)azetidin-3-ol Derivatives
Welcome to the technical support center for researchers working with 1-(2-Chlorobenzyl)azetidin-3-ol derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to poor cell permeability in your experiments.
Troubleshooting Guide
This guide is designed to help you systematically identify and resolve common issues leading to poor cell permeability of your this compound derivatives.
Question: My this compound derivative shows low permeability in my cell-based assays. What are the potential causes and how can I improve it?
Answer:
Poor cell permeability of small molecules like this compound derivatives can stem from several physicochemical properties. The primary factors to investigate are lipophilicity, hydrogen bonding capacity, and molecular size. Additionally, the compound may be subject to active efflux from the cells.
Here is a stepwise approach to troubleshoot and address low permeability:
Step 1: Characterize the Physicochemical Properties
The first step is to understand the key properties of your derivative that influence its ability to cross the cell membrane.
-
Lipophilicity (LogP/LogD): This is a critical parameter. A compound that is too hydrophilic (low LogP) will not readily partition into the lipid bilayer of the cell membrane. Conversely, a compound that is excessively lipophilic (high LogP) may get trapped within the membrane and exhibit poor aqueous solubility.[1][2][3][] The ideal LogP range for passive diffusion is typically between 1 and 3.
-
Hydrogen Bonding: The number of hydrogen bond donors (HBDs) and acceptors (HBAs) significantly impacts permeability.[5][6][7] A high number of HBDs, in particular, can hinder membrane permeation due to the energetic cost of breaking hydrogen bonds with water.[5]
-
Polar Surface Area (PSA): PSA is related to the hydrogen bonding capacity and is a good predictor of membrane permeability. A PSA greater than 140 Ų is often associated with poor permeability.
-
Aqueous Solubility: Poor solubility can lead to artificially low permeability measurements, as the compound may not be sufficiently dissolved in the assay buffer.
Step 2: Assess Permeability Using In Vitro Models
To quantify the permeability of your compound, it is recommended to use standard in vitro assays.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[8][9][10] It is a cost-effective way to assess a compound's intrinsic ability to cross a lipid barrier without the complexities of cellular transporters.[8][10][11]
-
Caco-2 Cell Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[12][13][14] It provides a more comprehensive assessment of permeability by accounting for both passive diffusion and active transport mechanisms, including efflux.[10][13]
The following table summarizes hypothetical data for a series of this compound derivatives with varying substituents, illustrating how physicochemical properties can correlate with permeability.
| Compound | R-group | LogP | HBD Count | PSA (Ų) | PAMPA Pe (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |
| Derivative 1 | -H | 1.8 | 1 | 45.5 | 5.2 | 2.1 | 1.2 |
| Derivative 2 | -COOH | 1.5 | 2 | 82.7 | 0.8 | 0.3 | 1.5 |
| Derivative 3 | -CONH₂ | 1.2 | 2 | 88.6 | 1.5 | 0.7 | 4.8 |
| Derivative 4 | -COOCH₃ | 2.1 | 1 | 71.3 | 8.9 | 5.5 | 1.1 |
| Derivative 5 | -OH | 1.6 | 2 | 65.7 | 2.3 | 1.0 | 1.3 |
Step 3: Strategies for Improving Permeability
Based on the data from your characterization and permeability assays, you can employ several strategies to enhance the cell permeability of your derivatives.
Chemical Modification Strategies
-
Modify Lipophilicity:
-
Increase Lipophilicity: If your compound is too hydrophilic (like Derivative 2), consider masking polar functional groups. For example, converting a carboxylic acid to an ester (as in Derivative 4) can significantly increase LogP and permeability.[15][16][17]
-
Decrease Lipophilicity: If your compound is too lipophilic, it may have poor solubility or get stuck in the cell membrane. Introducing a moderately polar group can sometimes improve overall permeability.
-
-
Reduce Hydrogen Bonding:
-
Masking Hydrogen Bond Donors: The hydroxyl group on the azetidine ring is a key hydrogen bond donor. Masking this group as an ether or an ester can improve permeability. This is a common strategy for improving the permeability of molecules with exposed hydroxyl or amine groups.[5][15]
-
Intramolecular Hydrogen Bonding: Introducing a nearby hydrogen bond acceptor can sometimes promote the formation of an intramolecular hydrogen bond, which masks the polar groups from the solvent and reduces the energy penalty for entering the lipid membrane.[7][18][19]
-
-
Prodrug Approach:
-
A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body.[16][17][20] This is a powerful strategy to temporarily mask polar functional groups that are essential for biological activity but hinder cell permeability.[15][16][21] For example, the hydroxyl group of this compound could be esterified to create a more lipophilic prodrug. This ester would then be cleaved by intracellular esterases to release the active compound.[15][22]
-
Formulation Strategies
If chemical modification is not feasible or desirable, formulation strategies can be employed to improve the apparent permeability of a compound.
-
Use of Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the cell membrane.[23]
-
Nanoformulations: Encapsulating the compound in lipid-based nanoparticles or polymeric nanoparticles can facilitate its transport across the cell membrane.[24][25]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal tract.[26] This can improve the dissolution and absorption of poorly soluble compounds.
Step 4: Iterative Design and Testing
The process of improving cell permeability is often iterative. After making modifications, it is crucial to re-evaluate the physicochemical properties and permeability of the new derivatives to determine if the changes had the desired effect.
Frequently Asked Questions (FAQs)
Q1: My compound has a high PAMPA permeability but low Caco-2 permeability. What does this indicate?
A1: This discrepancy often suggests that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which are present in Caco-2 cells but not in the PAMPA system.[10] The efflux transporters actively pump your compound out of the cell, leading to a lower net permeability in the apical-to-basolateral direction. You can confirm this by performing the Caco-2 assay in the presence of a known efflux inhibitor, like verapamil.[27] A significant increase in permeability in the presence of the inhibitor would confirm that your compound is an efflux substrate.
Q2: How can I reduce the efflux of my compound?
A2: If your compound is identified as an efflux substrate, you can try to modify its structure to reduce its affinity for the transporter. This often involves subtle changes to the molecule's shape, charge distribution, or hydrogen bonding pattern. Alternatively, co-administration with an efflux inhibitor can be considered, though this can lead to potential drug-drug interactions.
Q3: Can I use computational models to predict the permeability of my derivatives before synthesizing them?
A3: Yes, in silico models can be very useful for predicting physicochemical properties like LogP and PSA. There are also more sophisticated computational methods that can predict permeability. While these models may not always be perfectly accurate, they are valuable tools for prioritizing which derivatives to synthesize and test, saving time and resources.
Q4: What is an acceptable level of permeability for a drug candidate?
A4: The required permeability depends on the therapeutic target and the intended route of administration. For orally administered drugs targeting intracellular proteins, a high Caco-2 permeability (Papp > 10 x 10⁻⁶ cm/s) is generally desirable. However, for some targets, moderate or even low permeability may be acceptable, especially if the compound is highly potent.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
Objective: To determine the passive permeability of a test compound.
Materials:
-
96-well PAMPA plate (e.g., Millipore MultiScreen-IP, p/n MSSS4B12)
-
Acceptor sink buffer (e.g., PBS with 5% DMSO)
-
Donor solution: Test compound dissolved in acceptor sink buffer (e.g., at 10 µM)
-
Lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)
-
96-well UV plate for analysis
-
Plate reader
Procedure:
-
Prepare the Donor Plate: Add 5 µL of the lipid solution to the membrane of each well of the donor plate and allow it to impregnate for 5 minutes.
-
Prepare the Acceptor Plate: Add 300 µL of the acceptor sink buffer to each well of the acceptor plate.
-
Add Donor Solution: Add 150 µL of the donor solution (containing the test compound) to each well of the donor plate.
-
Assemble the PAMPA Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor wells makes contact with the buffer in the acceptor wells.
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[10]
-
Disassemble and Collect Samples: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantify Compound Concentration: Determine the concentration of the test compound in the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Permeability (Pe): The effective permeability (Pe) is calculated using the following equation:
Where:
-
V_D = Volume of the donor well
-
V_A = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C_A] = Concentration in the acceptor well
-
[C_eq] = Equilibrium concentration
-
Caco-2 Cell Permeability Assay Protocol
Objective: To determine the permeability of a test compound across a Caco-2 cell monolayer and assess active transport.
Materials:
-
Caco-2 cells
-
24-well Transwell plates with permeable supports
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound solution in HBSS
-
Lucifer yellow solution (for monolayer integrity check)
-
LC-MS/MS for compound quantification
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the permeable supports of the Transwell plates at an appropriate density. Culture the cells for 21-28 days to allow them to differentiate and form a confluent monolayer.[14]
-
Monolayer Integrity Check: Before the assay, measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²).[14][27] Additionally, perform a Lucifer yellow rejection assay to confirm the integrity of the tight junctions.
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound solution to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.
-
-
Permeability Assay (Basolateral to Apical - B-A):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound solution to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
Incubate and collect samples as described for the A-B direction.
-
-
Quantify Compound Concentration: Analyze the concentration of the test compound in the samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): The apparent permeability (Papp) is calculated using the following equation:
Where:
-
dQ/dt = Rate of appearance of the compound in the receiver chamber
-
A = Surface area of the membrane
-
C0 = Initial concentration in the donor chamber
-
-
Calculate Efflux Ratio: The efflux ratio is calculated as:
An efflux ratio greater than 2 is generally considered indicative of active efflux.[27]
Visualizations
Caption: Troubleshooting workflow for addressing poor cell permeability.
Caption: Experimental workflow for the PAMPA assay.
Caption: Transport pathways across a Caco-2 cell monolayer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. High lipophilicity decreases drug transport across intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipophilicity & Solubility - Creative Bioarray [dda.creative-bioarray.com]
- 5. chembites.org [chembites.org]
- 6. researchgate.net [researchgate.net]
- 7. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09995C [pubs.rsc.org]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 9. Random Page - Lokey Lab Protocols [lokeylab.wikidot.com]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. enamine.net [enamine.net]
- 14. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability | Semantic Scholar [semanticscholar.org]
- 21. mdpi.com [mdpi.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Formulation strategies to improve the efficacy of intestinal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. "Formulation Strategies To Enhance Solubility And Permeability Of Small" by Pradeep Kumar Bolla [scholarworks.utep.edu]
- 25. pharmaexcipients.com [pharmaexcipients.com]
- 26. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Optimizing the Pharmacokinetic Profile of 1-(2-Chlorobenzyl)azetidin-3-ol Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the pharmacokinetic (PK) profile of 1-(2-Chlorobenzyl)azetidin-3-ol analogs.
I. Frequently Asked Questions (FAQs)
1. What are the common pharmacokinetic challenges associated with this compound analogs?
Based on the structural features of this compound analogs, researchers may encounter the following pharmacokinetic challenges:
-
Metabolic Instability: The N-benzyl group is susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to N-dealkylation. The aromatic ring of the chlorobenzyl group and the azetidine ring itself can also be sites of oxidation.
-
Poor Aqueous Solubility: The relatively rigid and hydrophobic nature of the molecule can lead to low aqueous solubility, which in turn can limit oral absorption.
-
Low Permeability: While the small size of the molecule may suggest good permeability, factors such as hydrogen bonding capacity and potential for P-glycoprotein (P-gp) efflux can result in poor membrane permeability.[1]
-
hERG Channel Inhibition: The presence of a basic nitrogen atom and a lipophilic aromatic ring can be a pharmacophore for the hERG potassium channel, leading to potential cardiotoxicity concerns.
2. What are the initial in vitro assays recommended for profiling the pharmacokinetic properties of new analogs?
A tiered approach to in vitro profiling is recommended to efficiently characterize new analogs. The following assays are crucial in the early stages of drug discovery:
-
Aqueous Solubility: To determine the intrinsic solubility of the compound.
-
Lipophilicity (LogD): To assess the compound's partitioning between aqueous and lipid environments, which influences permeability and metabolism.
-
Metabolic Stability (Liver Microsomes or Hepatocytes): To evaluate the intrinsic clearance of the compound and identify potential metabolic liabilities.
-
Cell Permeability (e.g., Caco-2 or PAMPA): To predict intestinal absorption and identify potential for active efflux.
-
Plasma Protein Binding: To determine the fraction of unbound drug available to exert its pharmacological effect and be cleared.
-
hERG Channel Binding/Functional Assay: To assess the potential for cardiotoxicity early in the discovery process.
3. How can I improve the metabolic stability of my this compound analogs?
Improving metabolic stability often involves blocking or reducing the rate of metabolism at labile sites. Consider the following strategies:
-
Blocking N-Debenzylation:
-
Introduce steric hindrance near the benzylic position.
-
Replace the benzyl group with a less metabolically labile bioisostere.
-
-
Modifying the Chlorobenzyl Ring:
-
Introduce electron-withdrawing groups to deactivate the ring towards oxidation.
-
Replace the chlorobenzyl group with a heterocyclic ring to alter the metabolic profile.
-
-
Azetidine Ring Modification: While generally more stable than larger rings, modifications can be explored if ring metabolism is identified.
4. What strategies can be employed to enhance the aqueous solubility of these analogs?
Enhancing solubility is critical for improving oral bioavailability. The following approaches can be considered:
-
Introduce Polar Functional Groups: Incorporate groups such as hydroxyls, amides, or small polar heterocycles.
-
Salt Formation: If the molecule has a basic nitrogen, forming a salt with a pharmaceutically acceptable acid can significantly increase aqueous solubility.
-
Reduce Lipophilicity: Decrease the overall LogD of the molecule by removing or replacing lipophilic moieties.
-
Formulation Strategies: For preclinical studies, formulation approaches like using co-solvents, cyclodextrins, or lipid-based formulations can be employed to increase the apparent solubility.[2][3][4][5]
5. How can I address poor permeability and/or high efflux in my analogs?
Low permeability and high efflux are significant hurdles for oral drug candidates. Consider these strategies:
-
Reduce Hydrogen Bond Donors: Intramolecular hydrogen bonding or replacing hydrogen bond donors can improve passive permeability.
-
Optimize Lipophilicity: There is often an optimal LogD range for good permeability; both highly lipophilic and highly polar compounds can have poor permeability.
-
Mitigate P-gp Efflux:
II. Troubleshooting Guides
This section provides guidance on how to interpret and troubleshoot common issues encountered during in vitro pharmacokinetic profiling.
1. Issue: High Clearance in Liver Microsomal Stability Assay
| Potential Cause | Troubleshooting Steps |
| Rapid N-Debenzylation | - Perform metabolite identification studies to confirm N-dealkylation as the major metabolic pathway.- Synthesize analogs with modifications to the benzyl group (e.g., steric hindrance, bioisosteric replacement). |
| Aromatic Hydroxylation | - Identify the site of hydroxylation on the chlorobenzyl ring through metabolite ID.- Block the metabolic hotspot with a metabolically stable group (e.g., fluorine). |
| Azetidine Ring Oxidation | - Confirm azetidine ring metabolism through metabolite ID.- Consider modifications to the azetidine ring, though this may significantly impact other properties. |
| Non-CYP Mediated Metabolism | - Conduct stability assays in the presence of specific CYP inhibitors to determine the contribution of different CYP isozymes.- If clearance is not inhibited, consider the involvement of other enzymes like FMOs or UGTs (if appropriate cofactors are present). |
2. Issue: Low Permeability in Caco-2 Assay
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | - Ensure the compound is fully dissolved in the assay buffer.- If solubility is limiting, consider using a lower concentration or adding a small percentage of a co-solvent (e.g., DMSO). |
| High P-gp Efflux | - Determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio > 2 suggests active efflux.- Run the Caco-2 assay in the presence of a P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement.[6]- Synthesize analogs with reduced P-gp substrate potential (e.g., lower basicity, fewer H-bond acceptors).[1] |
| Low Passive Permeability | - Assess the physicochemical properties (LogD, polar surface area, number of hydrogen bond donors/acceptors).- Synthesize analogs with optimized lipophilicity and reduced hydrogen bonding capacity. |
| Compound Adsorption to Assay Plate | - Perform a mass balance study to quantify compound recovery.- If recovery is low, consider using low-binding plates or adding a small amount of a non-ionic surfactant to the assay buffer.[7] |
3. Issue: High hERG Inhibition
| Potential Cause | Troubleshooting Steps |
| Lipophilic Basic Amine Pharmacophore | - Reduce the basicity of the azetidine nitrogen by introducing electron-withdrawing groups nearby.[8][9]- Decrease the overall lipophilicity (LogD) of the molecule.[9] |
| Specific Binding Interactions with the hERG Channel | - Explore alternative substitutions on the chlorobenzyl ring to disrupt key binding interactions.- Consider bioisosteric replacement of the entire N-benzyl moiety. |
III. Experimental Protocols
1. Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a test compound in liver microsomes.
Methodology:
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled liver microsomes (human, rat, or other species).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
-
Incubation:
-
Pre-warm a solution of liver microsomes in phosphate buffer at 37°C.
-
Add the test compound to the microsomal solution to a final concentration (e.g., 1 µM).
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Sample Processing:
-
Immediately add the aliquot to the quenching solution to stop the reaction and precipitate proteins.
-
Vortex and centrifuge the samples to pellet the precipitated protein.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the slope of the line.
-
2. Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of a test compound using a Caco-2 cell monolayer.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.
-
Alternatively, assess the permeability of a paracellular marker like Lucifer Yellow.
-
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Add the test compound solution to the apical (A) side of the monolayer.
-
At various time points, collect samples from the basolateral (B) side.
-
At the end of the experiment, collect samples from the apical side for mass balance calculation.
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
Repeat the experiment in the reverse direction by adding the test compound to the basolateral side and sampling from the apical side.
-
-
Analysis:
-
Quantify the concentration of the test compound in the collected samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
-
Calculate the efflux ratio (Papp (B-A) / Papp (A-B)).
-
IV. Data Presentation
Table 1: Example In Vitro ADME Profile of this compound Analogs
| Analog | Solubility (µM) at pH 7.4 | LogD at pH 7.4 | Human Liver Microsomal CLint (µL/min/mg) | Caco-2 Papp (A-B) (10-6 cm/s) | Efflux Ratio | hERG IC50 (µM) |
| Parent | 15 | 3.2 | 150 | 2.5 | 5.8 | 8.2 |
| Analog A | 50 | 2.8 | 80 | 5.1 | 2.1 | >30 |
| Analog B | 10 | 3.5 | 25 | 1.8 | 8.5 | 5.5 |
| Analog C | 120 | 2.5 | 140 | 8.2 | 1.5 | >30 |
V. Visualizations
Diagram 1: General Workflow for Pharmacokinetic Optimization
Caption: A general workflow for the iterative optimization of pharmacokinetic properties.
Diagram 2: Decision Tree for Troubleshooting High Microsomal Clearance
Caption: A decision tree to guide troubleshooting efforts for high microsomal clearance.
References
- 1. Strategies to lower the Pgp efflux liability in a series of potent indole azetidine MCHR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New formulation approaches to improve solubility and drug release from fixed dose combinations: case examples pioglitazone/glimepiride and ezetimibe/simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies to address low drug solubility in discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Strategies to Address Low Drug Solubility in Discovery and Development | Semantic Scholar [semanticscholar.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. researchgate.net [researchgate.net]
- 9. drughunter.com [drughunter.com]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with azetidine-based compounds, particularly those targeting the STAT3 signaling pathway.
Troubleshooting Guides
This section provides solutions to common problems that may arise during your experiments.
Issue 1: Reduced Compound Efficacy or Suspected Resistance
| Symptom | Possible Cause | Suggested Solution |
| Gradual or sudden loss of compound activity in long-term cell culture experiments. | Target-based Resistance: Mutation in the drug-binding site. For covalent inhibitors that target cysteine residues in STAT3 (e.g., Cys426, Cys468), mutations at these sites can prevent drug binding.[1][2][3] | - Sequence the target protein (e.g., STAT3) in your resistant cell line to identify potential mutations. - If a mutation is confirmed, consider using an alternative inhibitor with a different binding mode or target. - Perform site-directed mutagenesis to introduce the identified mutation into a wild-type background to confirm its role in resistance.[1][2][3] |
| No significant inhibition of downstream signaling pathways despite evidence of target engagement. | Activation of Bypass Signaling Pathways: Cells may compensate for the inhibition of one pathway by upregulating another. For example, inhibition of STAT3 can sometimes lead to the activation of parallel survival pathways. | - Perform a phosphoproteomic or transcriptomic analysis to identify upregulated pathways in resistant cells. - Consider combination therapy. For example, combining a STAT3 inhibitor with an inhibitor of a compensatory pathway (e.g., PI3K/Akt or MEK/ERK) may restore sensitivity.[4][5] |
| The compound shows good in vitro activity (e.g., in biochemical assays) but poor cellular activity. | Poor Cell Permeability or Efflux: The compound may not be effectively entering the cells or may be actively pumped out by efflux pumps like P-glycoprotein. | - Modify the compound to improve its physicochemical properties, such as lipophilicity, to enhance cell permeability.[4][5] - Co-administer the compound with an efflux pump inhibitor (e.g., verapamil) to see if cellular activity is restored. |
Issue 2: Experimental Variability and Inconsistent Results
| Symptom | Possible Cause | Suggested Solution |
| High variability in cell viability or signaling readouts between replicate wells or experiments. | Compound Solubility and Stability: Azetidine-based compounds may have limited solubility in aqueous cell culture media, leading to precipitation and inconsistent effective concentrations. | - Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) before each experiment. - Avoid repeated freeze-thaw cycles of stock solutions. - After diluting in media, visually inspect for any precipitation under a microscope. - Consider using a salt form of the compound (e.g., hydrochloric acid salt) to improve solubility.[1] |
| Unexpected cellular phenotypes or toxicity in control cells that do not express the target at high levels. | Off-Target Effects: The compound may be interacting with other cellular proteins in addition to the intended target. | - Test the compound on a panel of cell lines with varying expression levels of the target protein. Weaker effects should be observed in cells that do not harbor an aberrantly active target.[1][4][5] - Perform kinome profiling or other target engagement assays to identify potential off-target interactions. - Review the literature for known off-target effects of the compound class. For example, some STAT3 inhibitors have been shown to have STAT3-independent effects. |
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of resistance to azetidine-based STAT3 inhibitors?
A1: Resistance to azetidine-based STAT3 inhibitors can arise through several mechanisms:
-
Target Alteration: Mutations in the STAT3 protein, particularly at the cysteine residues (Cys426 and Cys468) where covalent inhibitors bind, can prevent the drug from interacting with its target.[1][2][3][6]
-
Activation of Bypass Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for STAT3 inhibition, thereby maintaining cell survival and proliferation.
-
Drug Efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of the azetidine compound, diminishing its efficacy.
Q2: How can I overcome resistance to an azetidine-based compound in my cancer cell line?
A2: A common strategy is to use combination therapy. Combining an azetidine-based STAT3 inhibitor with conventional chemotherapy (e.g., docetaxel, cisplatin) or inhibitors of other signaling pathways has been shown to enhance anti-tumor effects and potentially overcome resistance.[5][7] Additionally, using epigenetic modifiers like 5-azacytidine can sometimes re-sensitize cells to STAT3 inhibition by upregulating negative regulators of the STAT3 pathway.
Q3: My azetidine compound has low solubility in my cell culture medium. What can I do?
A3: To address solubility issues, you can try the following:
-
Ensure your DMSO stock concentration is sufficiently high to minimize the final DMSO concentration in the culture medium (typically <0.5%).
-
Prepare fresh dilutions from a concentrated stock for each experiment.
-
After diluting in the medium, gently vortex and visually inspect for any precipitate.
-
If available, try using a more soluble salt form of the compound.[1]
Q4: Are there known off-target effects for azetidine-based STAT3 inhibitors?
A4: While many newer azetidine-based STAT3 inhibitors are designed for high selectivity, off-target effects are always a possibility.[4][5] It is crucial to include proper controls in your experiments, such as cell lines that do not have constitutively active STAT3, to assess for non-specific effects.[1][4][5] For example, some studies have shown that certain STAT3 inhibitors can have effects on histone acetylation that are independent of STAT3.[8]
Data Presentation
Table 1: In Vitro Potency of Selected Azetidine-Based STAT3 Inhibitors
| Compound | Target | Assay | IC50 (µM) | Reference |
| H182 | STAT3 | EMSA (DNA binding) | 0.66 | [1] |
| H172 | STAT3 | EMSA (DNA binding) | 0.98 | [1] |
| H120 | STAT3 | EMSA (DNA binding) | 1.75 | [1] |
| H105 | STAT3 | EMSA (DNA binding) | 2.07 | [1] |
| 5a | STAT3 | EMSA (DNA binding) | 0.55 | [4][5] |
| 5o | STAT3 | EMSA (DNA binding) | 0.38 | [4][5] |
| 8i | STAT3 | EMSA (DNA binding) | 0.34 | [4][5] |
Table 2: Cellular Activity of Selected Azetidine-Based STAT3 Inhibitors
| Compound | Cell Line | Assay | EC50 (µM) | Reference |
| 7e | MDA-MB-231/468 | Cell Viability | 0.9 - 1.9 | [4][5] |
| 7f | MDA-MB-231/468 | Cell Viability | 0.9 - 1.9 | [4][5] |
| 7g | MDA-MB-231/468 | Cell Viability | 0.9 - 1.9 | [4][5] |
| 9k | MDA-MB-231/468 | Cell Viability | 0.9 - 1.9 | [4][5] |
Table 3: Binding Affinity of Selected Azetidine-Based STAT3 Inhibitors
| Compound | Target | Assay | K_D_ (nM) | Reference |
| 7g | STAT3 | ITC | 880 | [4][5] |
| 9k | STAT3 | ITC | 960 | [4][5] |
| H169 | STAT3 | Not Specified | 0.001 | [7] |
| H174 | STAT3 | Not Specified | 3.7 | [7] |
Experimental Protocols
1. Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA Binding
This protocol is adapted from standard procedures to assess the inhibition of STAT3 DNA-binding activity.
-
Reagents:
-
Nuclear extraction buffer
-
Bicinchoninic acid (BCA) protein assay kit
-
32P-labeled high-affinity sis-inducible element (hSIE) probe
-
5x EMSA binding buffer
-
Poly(dI-dC)
-
Azetidine-based compound stock solution (in DMSO)
-
Native polyacrylamide gel (4.5%)
-
0.5x TBE buffer
-
-
Procedure:
-
Prepare nuclear extracts from cells with activated STAT3.
-
Determine the protein concentration of the nuclear extracts using the BCA assay.
-
In a final volume of 20 µL, pre-incubate 5-10 µg of nuclear extract with varying concentrations of the azetidine-based compound or DMSO vehicle control for 30 minutes at room temperature.
-
Add 1 µg of poly(dI-dC) as a non-specific competitor.
-
Add the 32P-labeled hSIE probe and incubate for an additional 20 minutes at room temperature.
-
Resolve the protein-DNA complexes on a native 4.5% polyacrylamide gel in 0.5x TBE buffer.
-
Dry the gel and expose it to a phosphor screen or X-ray film.
-
Quantify the band intensities to determine the IC50 of the compound.
-
2. Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Reagents:
-
Cells of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Azetidine-based compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the azetidine-based compound for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
-
Visualizations
Caption: STAT3 signaling pathway and point of inhibition.
Caption: Workflow for EMSA-based inhibitor screening.
Caption: Key mechanisms of drug resistance.
References
- 1. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo [escholarship.org]
- 3. scholar9.com [scholar9.com]
- 4. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 1-(2-Chlorobenzyl)azetidin-3-ol
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions (FAQs) for the refinement of crystallization methods for 1-(2-Chlorobenzyl)azetidin-3-ol.
Troubleshooting Guide
This section addresses common issues encountered during the crystallization of this compound and its salts.
| Problem | Potential Cause | Recommended Solution |
| Failure to Crystallize | - Solution is not saturated (too much solvent).- Compound is highly soluble in the chosen solvent at all temperatures.- Presence of impurities inhibiting crystal nucleation. | - Concentrate the solution by carefully evaporating a portion of the solvent and allow it to cool again.- Try a different solvent or a mixed-solvent system. A good starting point is a solvent in which the compound is soluble when hot but sparingly soluble when cold.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired compound.- Consider converting the free base to a salt (e.g., hydrochloride or hydrobromide) to facilitate crystallization, as salts often have more favorable crystallization properties. |
| Oiling Out | - The compound is coming out of solution at a temperature above its melting point.- The cooling rate is too fast.- High concentration of impurities. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Insulate the flask to slow down the cooling process.[1] - If impurities are suspected, consider a preliminary purification step such as column chromatography or treatment with activated charcoal. |
| Low Crystal Yield | - Too much solvent was used, leading to significant loss of product in the mother liquor.- The solution was not cooled to a low enough temperature.- Premature filtration before crystallization was complete. | - Reduce the amount of solvent used to the minimum required to dissolve the compound at high temperature.- Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.- Check for complete crystallization before filtering by observing if more crystals form upon further cooling of the mother liquor. |
| Impure Crystals | - Crystallization occurred too rapidly, trapping impurities within the crystal lattice.- The chosen solvent did not effectively separate the impurities from the desired compound. | - Redissolve the crystals in a minimal amount of hot solvent and allow them to recrystallize slowly.- Wash the filtered crystals with a small amount of cold, fresh solvent to remove surface impurities.- If colored impurities are present, consider treating the hot solution with activated charcoal before filtration. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the crystallization of this compound?
A1: Based on the purification of structurally similar compounds, a good starting point for the free base is a mixed solvent system like petroleum ether and ethyl acetate. For the crystallization of a salt form, such as the hydrochloride or hydrobromide, toluene is a promising solvent.[1] The salt can be formed in situ by adding the corresponding acid to a toluene solution of the free base.
Q2: How can I form the hydrochloride or hydrobromide salt for crystallization?
A2: To form the hydrochloride salt, you can add a stoichiometric amount of concentrated hydrochloric acid to a solution of this compound in a suitable solvent like toluene.[1] Similarly, for the hydrobromide salt, aqueous hydrobromic acid can be used.[1] The salt will typically precipitate from the solution upon stirring.
Q3: My compound is an oil at room temperature. Can I still crystallize it?
A3: Yes, it is often possible to crystallize compounds that are oils at room temperature. Converting the oily free base to a salt is a highly effective strategy, as the resulting ionic compound will have a higher melting point and be more likely to form a crystalline solid.
Q4: How can I improve the purity of my crystals?
A4: To improve purity, ensure a slow cooling rate during crystallization to allow for the formation of well-ordered crystals and the exclusion of impurities. Washing the filtered crystals with a small amount of cold solvent is also crucial. If impurities persist, a second recrystallization step (recrystallization) is recommended.
Experimental Protocols
Protocol 1: Crystallization of this compound Hydrochloride from Toluene
This protocol is adapted from methods used for analogous compounds and provides a starting point for optimization.[1]
-
Dissolution: Dissolve the crude this compound in toluene. The exact volume will depend on the amount of crude material, but a starting concentration of 50-100 mg/mL can be tested.
-
Salt Formation: While stirring the toluene solution at room temperature (20-25 °C), slowly add a stoichiometric equivalent of concentrated hydrochloric acid.
-
Crystallization: The hydrochloride salt should begin to precipitate. Continue stirring for at least one hour to ensure complete precipitation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the filtered crystals with a small volume of cold toluene to remove any soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Quantitative Data Summary (Hypothetical Example)
The following table presents hypothetical data for the crystallization of this compound hydrochloride to illustrate expected outcomes. Actual results may vary.
| Parameter | Value |
| Starting Material | 5.0 g (crude free base) |
| Solvent | Toluene |
| Solvent Volume | 75 mL |
| Precipitating Agent | 12 M Hydrochloric Acid |
| Volume of HCl | ~2.1 mL (1.0 eq) |
| Crystallization Time | 1 hour |
| Washing Solvent | Cold Toluene (2 x 10 mL) |
| Yield of Hydrochloride Salt | 4.8 g |
| Purity (by HPLC) | >99% |
Visualizations
Experimental Workflow for Crystallization
Caption: Workflow for the crystallization of the hydrochloride salt.
Troubleshooting Logic for Crystallization Failure
Caption: Decision tree for troubleshooting common crystallization problems.
References
Debugging failed reactions in the synthesis of 1-(2-Chlorobenzyl)azetidin-3-ol derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-chlorobenzyl)azetidin-3-ol and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Reaction Failure: Why am I getting low to no yield of my target product, this compound?
Several factors can contribute to a low or non-existent yield of the desired product. Consider the following potential issues and troubleshooting steps:
-
Poor Quality of Starting Materials: Ensure the azetidin-3-ol and 2-chlorobenzyl chloride are pure. Impurities in the starting materials can interfere with the reaction.
-
Inactive Alkylating Agent: 2-Chlorobenzyl chloride can degrade over time. It is advisable to use a fresh bottle or purify the reagent before use.
-
Inappropriate Base: The choice and amount of base are critical. A weak base may not be sufficient to deprotonate the azetidine nitrogen, while a very strong or sterically hindered base might lead to side reactions.
-
Suboptimal Reaction Temperature: The N-alkylation of azetidin-3-ol is temperature-sensitive. Too low a temperature may result in a sluggish or incomplete reaction, while excessive heat can promote side reactions and decomposition.
-
Solvent Effects: The polarity and nature of the solvent can significantly influence the reaction rate and selectivity.
Troubleshooting Workflow for Low/No Yield:
Caption: Troubleshooting workflow for low to no yield reactions.
2. Multiple Products: My reaction mixture shows multiple spots on TLC/peaks in LC-MS. What are the likely side products?
The formation of multiple products is a common issue. The primary side products in the N-alkylation of azetidin-3-ol are typically:
-
N,N-Dialkylation Product: The secondary amine product can be further alkylated by 2-chlorobenzyl chloride to form a quaternary ammonium salt. This is more likely if an excess of the alkylating agent is used.
-
O-Alkylation Product: The hydroxyl group of azetidin-3-ol can also be alkylated, leading to the formation of 1-(2-chlorobenzyl)-3-(2-chlorobenzyloxy)azetidine. The choice of base and solvent can influence the N- vs. O-alkylation selectivity.[1]
-
Ring-Opened Products: Due to the inherent strain of the four-membered ring, azetidines can undergo nucleophilic ring-opening, especially under harsh reaction conditions.[2]
-
Unreacted Starting Materials: Incomplete conversion will result in the presence of azetidin-3-ol and 2-chlorobenzyl chloride in the final mixture.
Mitigation Strategies for Side Product Formation:
| Side Product | Mitigation Strategy |
| N,N-Dialkylation | Use a stoichiometric amount or slight excess (1.0-1.2 equivalents) of 2-chlorobenzyl chloride. Add the alkylating agent slowly to the reaction mixture. |
| O-Alkylation | Use a non-nucleophilic, sterically hindered base. Polar aprotic solvents like DMF or acetonitrile generally favor N-alkylation.[3] |
| Ring-Opening | Maintain a moderate reaction temperature and avoid strongly acidic or basic conditions during work-up. |
Visualizing N- vs. O-Alkylation:
Caption: Competing N- and O-alkylation pathways.
3. Purification Challenges: How can I effectively purify this compound from the reaction mixture?
The target compound is a polar amine, which can present challenges during purification.
-
Column Chromatography:
-
Tailing: Basic amines often tail on silica gel. To mitigate this, a small amount of a volatile base like triethylamine (0.1-1%) can be added to the eluent.
-
Eluent System: A gradient of dichloromethane/methanol or ethyl acetate/methanol is often effective.
-
Alternative Stationary Phases: Amine-functionalized silica or alumina can be used to improve separation and reduce tailing.
-
-
Crystallization as a Salt: A highly effective method for purifying amines is to form a salt, which can then be crystallized.
-
Procedure: Dissolve the crude product in a suitable solvent (e.g., toluene, isopropanol) and add an acid such as hydrochloric acid (in isopropanol or ether) or hydrobromic acid to precipitate the corresponding salt.[4] The salt can then be recrystallized to high purity.
-
Liberation of the Free Base: The pure salt can be dissolved in water and treated with a base (e.g., NaOH, K₂CO₃) to regenerate the free amine, which can then be extracted with an organic solvent.
-
Purification Strategy Flowchart:
Caption: Purification strategies for this compound.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on the synthesis of similar 1-substituted azetidin-3-ol derivatives. Optimization of specific parameters may be required.
-
Reaction Setup: To a solution of azetidin-3-ol (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF, or THF) is added a base (1.5-2.0 eq) (e.g., K₂CO₃, Na₂CO₃, or DIPEA).
-
Addition of Alkylating Agent: The mixture is stirred at room temperature, and a solution of 2-chlorobenzyl chloride (1.1 eq) in the same solvent is added dropwise over 30 minutes.
-
Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS. The reaction is typically stirred at room temperature or gently heated (40-60 °C) for 4-24 hours until completion.
-
Work-up: The reaction mixture is filtered to remove the inorganic base. The filtrate is concentrated under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane) and washed with water and brine.
-
Purification: The crude product is purified by column chromatography on silica gel (using a mobile phase containing a small percentage of triethylamine) or by crystallization as a hydrochloride or hydrobromide salt.[4]
Table of Recommended Reaction Conditions:
| Parameter | Recommended Conditions | Notes |
| Solvent | Acetonitrile, DMF, THF | Acetonitrile and DMF are often preferred for their ability to dissolve the reactants and promote N-alkylation. |
| Base | K₂CO₃, Na₂CO₃, DIPEA | Inorganic bases are easily removed by filtration. DIPEA is a non-nucleophilic organic base. |
| Temperature | Room Temperature to 60 °C | Start at room temperature and gently heat if the reaction is slow. |
| Equivalents of Alkylating Agent | 1.0 - 1.2 | A slight excess can help drive the reaction to completion, but a large excess increases the risk of dialkylation. |
Note: The specific conditions should be optimized for each scale and specific derivative being synthesized.
References
Technical Support Center: Improving the In Vivo Safety Profile of 1-(2-Chlorobenzyl)azetidin-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing 1-(2-Chlorobenzyl)azetidin-3-ol in in vivo studies. The aim is to help anticipate and mitigate potential safety and toxicity issues, ensuring more reliable and successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the potential metabolic liabilities of this compound that could contribute to in vivo toxicity?
A1: Based on the metabolism of structurally related compounds, the following metabolic pathways are of potential concern for this compound:
-
N-Debenzylation: The bond between the azetidine nitrogen and the benzyl group is susceptible to cleavage. This metabolic route is common for N-benzyl compounds and is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1][2] The resulting 2-chlorobenzyl fragment can then undergo further metabolism.
-
Aromatic Hydroxylation: The 2-chlorobenzyl ring can be hydroxylated by CYP enzymes. The position of hydroxylation can influence the pharmacological and toxicological properties of the resulting metabolites.
-
N-Oxidation: The nitrogen atom in the azetidine ring can be oxidized, another common metabolic pathway for secondary amines.[1]
-
Azetidine Ring Opening: The strained azetidine ring may be susceptible to opening. For some azetidine-containing compounds, this can be catalyzed by glutathione S-transferases (GSTs), leading to the formation of glutathione conjugates.
Q2: What are the likely off-target pharmacological activities of this compound?
A2: While specific off-target screening data for this compound is not publicly available, compounds with similar structural motifs (N-benzyl, azetidine) may interact with various biological targets, including:
-
G-Protein Coupled Receptors (GPCRs): The N-benzyl moiety is a common feature in many GPCR ligands. Off-target interactions with GPCRs can lead to a wide range of physiological effects.[3][4]
-
Kinases: Small molecule inhibitors often exhibit off-target kinase activity due to the conserved nature of the ATP-binding site.
-
Ion Channels: The lipophilic nature of the benzyl group could facilitate interaction with ion channels.
It is highly recommended to perform a broad in vitro pharmacology screen (e.g., a safety panel) to identify potential off-target interactions early in development.
Q3: My in vivo study with this compound is showing unexpected toxicity. What are the common troubleshooting steps?
A3: Unexpected in vivo toxicity can arise from multiple factors. A systematic troubleshooting approach is crucial.
-
Confirm Compound Identity and Purity: Ensure the identity and purity of your test compound. Impurities from the synthesis can have their own toxicological profiles.
-
Evaluate Formulation: Poor solubility is a common issue for N-benzyl compounds and can lead to precipitation at the injection site (causing irritation and inflammation) or variable and unpredictable exposure.[5][6][7][8] Consider the possibility of vehicle-related toxicity.
-
Dose-Response Assessment: If not already done, conduct a dose-range finding study to establish the maximum tolerated dose (MTD).[9]
-
Clinical Observations: Carefully document all clinical signs of toxicity. The nature of these signs can provide clues to the target organs of toxicity.[9]
-
Pharmacokinetic Analysis: Measure the plasma and tissue concentrations of the parent compound and any suspected major metabolites. High exposure in a particular organ may correlate with toxicity.
-
Histopathology: Conduct a thorough histopathological examination of major organs from a subset of animals to identify any microscopic changes.[10]
Troubleshooting Guides
Issue 1: Poor Solubility and Formulation-Related Toxicity
Symptoms:
-
Precipitation of the compound in the formulation upon standing.
-
Skin irritation, inflammation, or necrosis at the injection site (for parenteral administration).
-
High variability in plasma exposure between animals.
-
Unexpected mortality at lower than anticipated doses.
Possible Causes:
-
The compound has low aqueous solubility.
-
The chosen vehicle is not appropriate for the compound or the route of administration.
-
The concentration of the compound in the formulation is too high.
Solutions:
| Strategy | Detailed Methodology | Considerations |
| Co-solvents | Use a mixture of a non-aqueous, water-miscible solvent (e.g., DMSO, ethanol, PEG400) and an aqueous vehicle (e.g., saline, PBS). | The final concentration of the co-solvent should be minimized to avoid vehicle-related toxicity. For example, a common vehicle for rodent studies is 10% DMSO, 40% PEG400, and 50% saline.[11] |
| Surfactants | Add a non-ionic surfactant (e.g., Tween 80, Cremophor EL) to the formulation to increase solubility and stability. | Surfactants can have their own biological effects and potential for toxicity. The concentration should be kept as low as possible. |
| Cyclodextrins | Use cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, sulfobutylether-β-cyclodextrin) to form inclusion complexes with the compound, enhancing its aqueous solubility. | The type and concentration of cyclodextrin need to be optimized for the specific compound. |
| Particle Size Reduction | For oral formulations, micronization or nanosizing of the solid compound can increase the surface area for dissolution. | This requires specialized equipment and may not be suitable for all compounds. |
| pH Adjustment | If the compound has an ionizable group, adjusting the pH of the formulation can increase its solubility. | The final pH must be physiologically compatible with the route of administration. |
Issue 2: Suspected Off-Target Toxicity
Symptoms:
-
Unexpected pharmacological effects not related to the intended target.
-
Adverse events in specific organ systems (e.g., cardiovascular, central nervous system).
-
In vitro activity at unintended targets identified in a safety panel.
Possible Causes:
-
The compound interacts with other receptors, enzymes, or ion channels.
-
A metabolite of the compound has off-target activity.
Solutions:
| Strategy | Detailed Methodology | Considerations |
| In Vitro Safety Panel | Screen the compound against a broad panel of known biological targets (e.g., GPCRs, kinases, ion channels). | This can help to identify potential off-target liabilities early and guide medicinal chemistry efforts. |
| Structural Modification | If a specific off-target is identified, use medicinal chemistry to modify the structure of the compound to reduce its affinity for the off-target while maintaining on-target activity. | This is an iterative process that requires significant medicinal chemistry resources. |
| Dose Reduction | Lower the dose to a level that maintains efficacy but is below the threshold for significant off-target effects. | This may not always be feasible if the therapeutic window is narrow. |
| Co-administration of a Specific Antagonist | If the off-target effect is well-characterized and mediated by a specific receptor, co-administration of an antagonist for that receptor could be considered in preclinical studies to prove the mechanism of toxicity. | This is generally not a viable long-term strategy for drug development but can be a useful research tool. |
Experimental Protocols
Protocol 1: General In Vivo Toxicity Screen in Rodents
This protocol provides a general framework for an acute or sub-acute toxicity study in rodents.
-
Animal Model: Use healthy, young adult rodents (e.g., C57BL/6 mice or Sprague-Dawley rats) of both sexes.[10][12][13]
-
Dose Formulation: Prepare the test compound in a suitable vehicle. Include a vehicle control group.
-
Dose Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection, intravenous injection).
-
Dose Groups: Include a vehicle control group and at least three dose levels (low, mid, high). The high dose should be a potential maximum tolerated dose.
-
Clinical Observations: Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily. Record any changes in appearance, behavior, and activity.[9]
-
Body Weights: Record the body weight of each animal before dosing and at regular intervals throughout the study.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals. Collect major organs and tissues for histopathological analysis.[10]
-
Histopathology: Tissues should be fixed, processed, and examined by a qualified veterinary pathologist.[10]
Protocol 2: Zebrafish Larvae Toxicity Screen
Zebrafish larvae can be a useful in vivo model for early-stage toxicity screening, requiring a small amount of compound.[14][15]
-
Animal Model: Use wild-type zebrafish larvae at 3-7 days post-fertilization (dpf).[14]
-
Compound Exposure: Add the test compound directly to the embryo medium in a multi-well plate. Include a vehicle control (e.g., DMSO).
-
Concentration Range: Test a range of concentrations to determine the lethal concentration 50 (LC50).
-
Endpoints: Observe the larvae for mortality, morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature), and behavioral changes (e.g., reduced touch response).[14]
-
Data Analysis: Quantify the incidence and severity of the observed toxicities at each concentration.
Data Presentation
Table 1: Example of In Vivo Toxicity Study Summary
| Dose Group (mg/kg) | Number of Animals (M/F) | Mortality | Key Clinical Signs | Change in Body Weight (%) | Key Histopathological Findings |
| Vehicle Control | 5/5 | 0/10 | No abnormalities observed | +5.2 | No significant findings |
| 10 | 5/5 | 0/10 | No abnormalities observed | +4.8 | No significant findings |
| 30 | 5/5 | 1/10 | Lethargy, piloerection | -2.1 | Minimal hepatocellular vacuolation |
| 100 | 5/5 | 5/10 | Severe lethargy, ataxia, hypothermia | -15.7 | Moderate to severe hepatocellular necrosis, renal tubular degeneration |
Visualizations
Caption: Experimental workflow for assessing the in vivo safety of a novel compound.
Caption: Potential metabolic pathways and associated toxicities of this compound.
References
- 1. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical and metabolic studies on N-benzyl-tert-butylamine and its potential metabolites. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Recent advances in multitarget-directed ligands targeting G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. researchgate.net [researchgate.net]
- 9. Toxicology | MuriGenics [murigenics.com]
- 10. fda.gov [fda.gov]
- 11. youtube.com [youtube.com]
- 12. Issues in the design, analysis, and application of rodent developmental neurotoxicology studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Small Molecule Screening and Toxicity Testing in Early-stage Zebrafish Larvae [pubmed.ncbi.nlm.nih.gov]
- 15. blog.biobide.com [blog.biobide.com]
Validation & Comparative
A Comparative Analysis of 1-(2-Chlorobenzyl)azetidin-3-ol's Efficacy Against Known Monoamine Oxidase and Lysine-Specific Demethylase 1 Inhibitors
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the potential efficacy of the novel compound 1-(2-Chlorobenzyl)azetidin-3-ol with established inhibitors of Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).
The structural motif of an azetidine ring coupled with a substituted benzyl group, as seen in this compound, is a recurring feature in inhibitors of both MAO and LSD1. This suggests that this compound may exhibit inhibitory activity against these key enzymes, which are significant targets in the treatment of neurological disorders and cancer. This guide synthesizes available data on known inhibitors and presents a hypothetical, yet plausible, efficacy profile for this compound based on established structure-activity relationships.
Quantitative Comparison of Inhibitory Potency
To contextualize the potential of this compound, its hypothetical inhibitory constants (IC50) are compared with experimentally determined values for well-characterized MAO and LSD1 inhibitors. The hypothetical values for the target compound are derived from the analysis of structure-activity relationship studies of similar azetidine and benzyl-containing compounds.
Table 1: Comparison of IC50 Values for MAO-A and MAO-B Inhibition
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (MAO-A/MAO-B) |
| This compound (Hypothetical) | 5.2 | 0.8 | 6.5 |
| Tranylcypromine | 2.84 | 0.73 | 3.9 |
| Phenelzine | 0.42 | 0.83 | 0.5 |
| Pargyline | 3.84 | 0.24 | 16 |
| Selegiline | >100 | 0.014 | >7142 |
| Rasagiline | 0.412 | 0.004 | 103 |
| Safinamide | 80 | 0.079 | 1013 |
Table 2: Comparison of IC50 Values for LSD1 Inhibition
| Compound | LSD1 IC50 (nM) | Selectivity over MAO-A/B |
| This compound (Hypothetical) | 85 | Moderate |
| Tranylcypromine (TCP) | 5600 | Low |
| ORY-1001 (Iadademstat) | 18 | High |
| GSK2879552 | <10 | High |
| SP-2577 (Seclidemstat) | 13 | High (No MAO activity) |
| IMG-7289 (Bomedemstat) | 56.8 | High |
| INCB059872 | 2.1 | High |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the inhibitory activity of compounds against MAO and LSD1.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the potency of a test compound in inhibiting the activity of the two MAO isoforms, MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Test compound (e.g., this compound)
-
Reference inhibitors (e.g., Tranylcypromine, Selegiline)
-
Phosphate buffer (pH 7.4)
-
96-well microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in phosphate buffer.
-
In a 96-well plate, add the MAO-A or MAO-B enzyme to each well.
-
Add the diluted test compounds or reference inhibitors to the wells and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate, kynuramine.
-
Incubate the plate for 20 minutes at 37°C.
-
Stop the reaction by adding a suitable stop solution (e.g., NaOH).
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a fluorometric plate reader (excitation ~320 nm, emission ~380 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Lysine-Specific Demethylase 1 (LSD1) Inhibition Assay
This assay measures the ability of a compound to inhibit the demethylase activity of LSD1.
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3 peptide (H3K4me2) substrate
-
Test compound (e.g., this compound)
-
Reference inhibitors (e.g., Tranylcypromine, GSK2879552)
-
Assay buffer
-
Detection antibody specific for monomethylated histone H3 (H3K4me1)
-
Secondary antibody conjugated to a fluorescent reporter
-
96-well microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.
-
Coat a 96-well plate with the H3K4me2 peptide substrate.
-
Add the LSD1 enzyme and the diluted test compounds or reference inhibitors to the wells.
-
Incubate the plate for 1 hour at 37°C to allow the demethylation reaction to occur.
-
Wash the plate to remove the enzyme and unbound compounds.
-
Add the primary antibody (anti-H3K4me1) and incubate for 1 hour at room temperature.
-
Wash the plate and add the fluorescently labeled secondary antibody. Incubate for 1 hour at room temperature in the dark.
-
Wash the plate and measure the fluorescence using a fluorometric plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate the relevant biological pathways and experimental workflows.
Caption: Monoamine Oxidase Inhibition Pathway.
Caption: LSD1 Inhibition Pathway.
Caption: General In Vitro Inhibition Assay Workflow.
Comparative Cross-Reactivity Analysis of Azetidine-Based Compounds for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold is a valuable component in modern medicinal chemistry, offering a unique three-dimensional structure that can be exploited for developing targeted therapeutics.[1][2] However, like any pharmacophore, the potential for off-target interactions and cross-reactivity must be thoroughly investigated to ensure selectivity and minimize adverse effects. This guide provides a comparative overview of the cross-reactivity profiles of representative azetidine-based compounds, with a focus on kinase inhibition, and outlines the experimental protocols used for their assessment. While specific data for 1-(2-Chlorobenzyl)azetidin-3-ol is not publicly available, this guide leverages data from structurally related azetidine derivatives to provide a representative analysis.
Data Summary of Azetidine Derivatives
The following table summarizes the inhibitory activities and cross-reactivity of various classes of azetidine-containing compounds against different biological targets. This data is compiled from multiple studies and is intended to be representative of the potential interaction profiles of this compound class.
| Compound Class | Primary Target(s) | IC50 (nM) | Cross-Reactivity Profile | Reference |
| Azetidine-based Kinase Inhibitors | MARK, GSK3β | 4,200 (MARK) | Inhibits both MARK and GSK3β. Shows minor effects on SAD-B. | [3] |
| MARK | Specific | Specific for MARK with moderate effects on other kinases like Cdc2. | [3] | |
| Azetidine-based STAT3 Inhibitors | STAT3 | 380 - 980 | Highly selective for STAT3 over STAT1 and STAT5 (IC50 > 15,800 nM). No significant inhibition of JAK2, EGFR, Src, or Akt. | [4][5] |
| Azetidin-2-one Derivatives | Human Leukocyte Elastase (HLE) | - | Known to inhibit serine proteases. Some derivatives show anti-proliferative effects on breast cancer cells. Susceptible to off-target reactions with plasma and liver enzymes. | [6] |
| Bicyclic Azetidine Derivatives | β-tubulin | - | Molecular docking studies suggest good binding affinity to β-tubulin. | [7] |
Experimental Protocols
Accurate assessment of cross-reactivity is crucial for the development of selective drug candidates. The following are detailed methodologies for key experiments commonly employed in the characterization of azetidine-based compounds.
Kinase Profiling Assay (Radiometric)
This method is considered the gold standard for quantifying kinase activity and inhibition.
Objective: To determine the inhibitory activity of a test compound against a panel of kinases.
Materials:
-
Kinase enzymes
-
Peptide or protein substrates
-
³³P-γ-ATP (radiolabeled ATP)
-
Test compound (e.g., this compound)
-
Kinase reaction buffer
-
Filter papers
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a reaction plate, incubate the kinase, substrate, and test compound in the kinase reaction buffer.
-
Initiate the kinase reaction by adding ³³P-γ-ATP.
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
Stop the reaction and spot the reaction mixture onto filter papers.
-
Wash the filter papers to remove unincorporated ³³P-γ-ATP.
-
Measure the radioactivity on the filter papers using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[8]
Cellular Thermal Shift Assay (CETSA)
Objective: To assess the target engagement of a compound within a cellular environment.
Procedure:
-
Treat cultured cells with the test compound at various concentrations.
-
Heat the cell lysates to a range of temperatures.
-
Centrifuge the samples to separate aggregated (denatured) proteins from the soluble fraction.
-
Analyze the soluble protein fraction by Western blotting or mass spectrometry to quantify the amount of the target protein that remains soluble at each temperature.
-
Target engagement by the compound will stabilize the protein, leading to a higher melting temperature.
In Vitro STAT3 DNA-Binding Assay (EMSA)
Objective: To measure the ability of a compound to inhibit the binding of STAT3 to its DNA response element.
Materials:
-
Recombinant STAT3 protein
-
Radiolabeled or fluorescently labeled DNA probe containing the STAT3 binding site
-
Test compound
-
Binding buffer
-
Polyacrylamide gel
Procedure:
-
Incubate the STAT3 protein with the test compound in the binding buffer.
-
Add the labeled DNA probe to the mixture and allow binding to occur.
-
Separate the protein-DNA complexes from free DNA using native polyacrylamide gel electrophoresis.
-
Visualize the bands using autoradiography or fluorescence imaging.
-
Quantify the amount of protein-DNA complex to determine the inhibitory effect of the compound.[4]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a representative signaling pathway that could be modulated by an azetidine-based kinase inhibitor and a typical experimental workflow for assessing cross-reactivity.
Caption: Hypothetical signaling pathway inhibited by an azetidine derivative.
Caption: Workflow for assessing compound cross-reactivity.
References
- 1. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azetidines - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medwinpublishers.com [medwinpublishers.com]
- 8. reactionbiology.com [reactionbiology.com]
Validation of 1-(2-Chlorobenzyl)azetidin-3-ol as a Chemical Probe: A Comparative Guide
Initial investigations into the biological activity and potential utility of 1-(2-Chlorobenzyl)azetidin-3-ol as a chemical probe are currently limited within publicly accessible scientific literature. Extensive searches have not identified a specific biological target or detailed pharmacological data for this compound, which is a prerequisite for its validation and comparison against established chemical probes.
A chemical probe is a small molecule used to study and manipulate a biological target, such as a protein or a signaling pathway. For a compound to be considered a validated chemical probe, it must demonstrate high potency and selectivity for its intended target, and its mechanism of action should be well-characterized. This guide outlines the necessary experimental framework for such a validation, should preliminary activity for this compound be identified in future screening efforts.
Hypothetical Validation Workflow
Should a biological target for this compound be discovered, a rigorous validation process would be essential. The following diagram illustrates a standard workflow for characterizing a novel chemical probe.
Caption: Experimental workflow for validating a novel chemical probe.
Data Presentation: A Template for Comparison
Once a target is identified and initial data is collected, the performance of this compound would be compared against other known probes for the same target. The data would be summarized in a table similar to the template below.
| Parameter | This compound | Alternative Probe 1 | Alternative Probe 2 |
| Target(s) | To be determined | ||
| Binding Affinity (Kd/Ki) | Data not available | ||
| In Vitro Potency (IC50/EC50) | Data not available | ||
| Cellular Potency (EC50) | Data not available | ||
| Selectivity (Fold-selectivity) | Data not available | ||
| Mechanism of Action | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and verification of experimental findings. The following are examples of standard protocols that would be employed in the validation of a new chemical probe.
Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Culture cells expressing the target protein to 80-90% confluency.
-
Compound Treatment: Treat cells with varying concentrations of this compound or a vehicle control for a specified time.
-
Heat Shock: Heat the cell suspensions at a range of temperatures for 3 minutes, followed by immediate cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation. Analyze the soluble fraction by Western blotting or mass spectrometry to quantify the amount of target protein that remains soluble at each temperature.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
In Vitro Potency Assay: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Target Immobilization: Coat a 96-well plate with the purified target protein.
-
Compound Incubation: Add serial dilutions of this compound to the wells and incubate.
-
Substrate Addition: Add the substrate for the target protein and incubate for a time that allows for a measurable reaction in the absence of the inhibitor.
-
Detection: Add a detection reagent that produces a colorimetric or fluorescent signal proportional to the amount of product formed.
-
Data Analysis: Measure the signal using a plate reader. Calculate the IC50 value by fitting the dose-response curve to a suitable pharmacological model.
Illustrative Signaling Pathway
To provide context for the potential application of a chemical probe, understanding the signaling pathway in which the target is involved is essential. The diagram below depicts a generic kinase signaling pathway, which is a common target for chemical probes.
Caption: A generic kinase signaling pathway inhibited by a chemical probe.
Conclusion
The validation of this compound as a chemical probe is contingent upon the identification of its biological target and subsequent rigorous experimental characterization. The frameworks and protocols outlined in this guide provide a roadmap for the systematic evaluation of this and other novel compounds. Researchers in drug discovery and chemical biology are encouraged to utilize such structured approaches to ensure the development of high-quality, well-validated chemical probes that can reliably interrogate biological systems. Without foundational data on its biological activity, a comparative analysis of this compound remains speculative.
Comparative Analysis of 1-(2-Chlorobenzyl)azetidin-3-ol Analogs: A Guide to Structure-Activity Relationships in Monoamine Transporter Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 1-(2-chlorobenzyl)azetidin-3-ol analogs and their activity as monoamine transporter inhibitors. The following sections detail the structure-activity relationships (SAR), present quantitative data in structured tables, outline experimental protocols, and visualize key concepts through diagrams.
The azetidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. In the context of neuroscience, N-substituted azetidin-3-ol analogs have garnered significant interest as ligands for monoamine transporters—specifically the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters play a crucial role in regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders. This guide focuses on the structure-activity relationships of this compound analogs, exploring how modifications to this core structure influence their binding affinity and selectivity for DAT, SERT, and NET.
Structure-Activity Relationship (SAR) Insights
The binding affinity and selectivity of this compound analogs for monoamine transporters are influenced by several structural features. Key insights from available studies on related azetidine derivatives indicate the following:
-
Substitution on the N-Benzyl Ring: The position and nature of substituents on the benzyl ring are critical determinants of activity and selectivity. While direct data on the 2-chloro substitution is limited, studies on related 3-aryl-3-arylmethoxyazetidines show that electron-withdrawing groups on the aromatic rings can significantly impact binding affinity. For instance, dichloro-substitution on the 3-aryl ring of 3-aryl-3-arylmethoxyazetidines resulted in high affinity for SERT.[1] This suggests that the 2-chloro substitution in the title compounds likely plays a significant role in modulating transporter affinity.
-
The Azetidin-3-ol Core: The hydroxyl group at the 3-position of the azetidine ring is a potential hydrogen bond donor, which can contribute to binding at the transporter. The stereochemistry at this position can also influence potency and selectivity.
-
The Azetidine Ring: The four-membered azetidine ring serves as a rigid scaffold that orients the N-benzyl and 3-hydroxyl groups in a specific spatial arrangement. This constrained conformation is crucial for optimal interaction with the binding pockets of the monoamine transporters.
Comparative Biological Data
The following table summarizes the binding affinities (Ki, nM) of selected 3-aryl-3-arylmethoxyazetidine analogs for the dopamine and serotonin transporters. This data, from a study on a closely related scaffold, provides a valuable reference for understanding the potential activity profile of this compound analogs.
| Compound | 3-Aryl Substituent | 3-Arylmethoxy Substituent | DAT K_i (nM) | SERT K_i (nM) |
| 7c | Phenyl | 3,4-Dichlorophenylmethoxy | >1000 | 1.0 |
| 7g | 3,4-Dichlorophenyl | Phenylmethoxy | 150 | 35 |
| 7i | 3,4-Dichlorophenyl | 3,4-Dichlorophenylmethoxy | >1000 | 1.3 |
Data extracted from a study on 3-aryl-3-arylmethoxyazetidines, which provides insights into the effects of aryl substitution on DAT and SERT binding.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Monoamine Transporter Binding Assays
Objective: To determine the in vitro binding affinity of test compounds for the dopamine, serotonin, and norepinephrine transporters.
Materials:
-
Rat brain tissue (striatum for DAT, cortex for SERT and NET)
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), and [³H]nisoxetine (for NET)
-
Test compounds (this compound analogs)
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Non-specific binding inhibitors (e.g., 10 µM cocaine for DAT, 10 µM fluoxetine for SERT, 10 µM desipramine for NET)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Tissue Preparation: Homogenize rat brain tissue in ice-cold incubation buffer. Centrifuge the homogenate and resuspend the resulting pellet in fresh buffer.
-
Binding Reaction: In a final volume of 500 µL, combine the tissue homogenate, the respective radioligand at a concentration near its K_d value, and varying concentrations of the test compound. For determining non-specific binding, a separate set of tubes will contain the radioligand, tissue homogenate, and a high concentration of the appropriate non-specific binding inhibitor.
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixtures through glass fiber filters using a cell harvester. Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ values (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Convert IC₅₀ values to K_i (inhibition constant) values using the Cheng-Prusoff equation.[1]
Visualizing Methodologies and Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow for the monoamine transporter binding assay and the key structural components influencing the SAR of these analogs.
Caption: Workflow for Monoamine Transporter Binding Assay.
Caption: Key Structural Determinants of SAR.
References
In Vivo Validation of 1-(2-Chlorobenzyl)azetidin-3-ol's Therapeutic Potential as a Novel GABA Reuptake Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo validation of 1-(2-Chlorobenzyl)azetidin-3-ol, a novel azetidine derivative with hypothesized therapeutic potential as a Gamma-Aminobutyric Acid (GABA) reuptake inhibitor. Due to the absence of direct in vivo data for this specific compound, this document serves as a blueprint for its evaluation. We will draw comparisons with a structurally related azetidine compound, NNC-05-2045, and a well-established GAT-1 inhibitor, Tiagabine, to contextualize its potential efficacy and guide future preclinical development. The primary therapeutic indication explored is epilepsy, a condition where enhancing GABAergic inhibition is a clinically validated strategy.
Comparative Analysis of Therapeutic Candidates
The following table summarizes the key characteristics and available data for our compound of interest, a relevant research compound, and a marketed drug. This comparative approach is essential for benchmarking the therapeutic potential of this compound.
| Feature | This compound (Hypothetical) | NNC-05-2045 (Research Compound) | Tiagabine (Marketed Drug) |
| Structure | Substituted N-benzylazetidin-3-ol | 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative | Derivative of nipecotic acid |
| Primary Target | GABA Transporter 1 (GAT-1) (Hypothesized) | GABA Transporters (GAT-1 and GAT-3) | Selective GAT-1 inhibitor |
| Therapeutic Indication | Epilepsy, Anxiety (Hypothesized) | Epilepsy, Neuropathic Pain (Research) | Partial Seizures in Epilepsy |
| In Vitro Potency | Data not available | Moderate affinity for GAT-1 (IC50 = 26.6 µM) and GAT-3 (IC50 = 31.0 µM)[1] | High-affinity GAT-1 inhibitor |
| In Vivo Efficacy | Data not available | Protected against PTZ-induced tonic convulsions in mice[2] | Potent anticonvulsant effects in amygdala- and hippocampal-kindled rats (2.5-40 mg/kg, i.p.)[3] |
| Reported Side Effects | Data not available | Data not available | Dizziness, somnolence, asthenia[4] |
Experimental Protocols for In Vivo Validation
A critical step in validating the therapeutic potential of this compound is to assess its efficacy in established animal models of epilepsy. The Pentylenetetrazol (PTZ)-induced seizure model is a widely used screening tool for identifying compounds with anticonvulsant activity.
Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice
This model mimics generalized seizures and is sensitive to drugs that enhance GABAergic neurotransmission.
Materials:
-
Male ICR mice (20-25 g)
-
This compound, NNC-05-2045, Tiagabine
-
Pentylenetetrazol (PTZ), Sigma-Aldrich
-
Vehicle (e.g., saline, 0.5% carboxymethylcellulose)
-
Intraperitoneal (i.p.) injection supplies
Procedure:
-
Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, 22±2°C) for at least one week before the experiment, with free access to food and water.
-
Grouping and Administration: Divide mice into treatment groups (n=8-12 per group): Vehicle control, this compound (various doses), NNC-05-2045 (reference compound), and Tiagabine (positive control).[5][6] Administer the test compounds or vehicle via intraperitoneal (i.p.) injection.[7]
-
Seizure Induction: After a predetermined pretreatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.).[8][9][10][11][12]
-
Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and record seizure activity for 30 minutes.
-
Scoring: Score the severity of seizures based on a standardized scale (e.g., 0: no response; 1: facial and ear twitching; 2: myoclonic jerks; 3: clonic forelimb convulsions; 4: generalized clonic-tonic seizures; 5: death).[8]
-
Data Analysis: Analyze the latency to the first seizure, the percentage of animals protected from tonic-clonic seizures, and the mean seizure score in each group. Statistical analysis can be performed using appropriate tests (e.g., ANOVA followed by Dunnett's test).
Visualizing the Mechanism and Workflow
Understanding the underlying biological pathways and the experimental process is crucial for drug development professionals. The following diagrams, created using Graphviz, illustrate the GABA reuptake mechanism and a typical in vivo experimental workflow.
Caption: GABAergic Synapse and Reuptake Mechanism.
The diagram above illustrates the release of GABA from a presynaptic neuron into the synaptic cleft, its binding to postsynaptic receptors to produce an inhibitory signal, and its subsequent removal from the synapse by GAT-1 (on presynaptic neurons) and GAT-3 (on astrocytes).[13][14][15][16][17] GABA reuptake inhibitors like Tiagabine block GAT-1, thereby increasing the concentration of GABA in the synapse and enhancing inhibitory neurotransmission.[18][19][20][21]
Caption: Experimental Workflow for In Vivo Anticonvulsant Testing.
This flowchart outlines the key steps in conducting an in vivo experiment to evaluate the anticonvulsant properties of a test compound.[22][23] A well-structured workflow ensures the generation of reliable and reproducible data.
Conclusion
While direct in vivo data for this compound is not yet available, this guide provides a clear and structured path for its preclinical validation. By leveraging established in vivo models like the PTZ-induced seizure assay and comparing its performance against both a known research compound (NNC-05-2045) and a clinically approved drug (Tiagabine), researchers can effectively assess its therapeutic potential. The provided experimental protocols and visual aids are intended to facilitate the design and execution of these crucial next steps in the drug development process. Successful validation in these models would provide strong evidence for the continued development of this compound as a potential new treatment for epilepsy and other neurological disorders.
References
- 1. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA-level increasing and anticonvulsant effects of three different GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiepileptic effects of tiagabine, a selective GABA uptake inhibitor, in the rat kindling model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tiagabine: efficacy and safety in partial seizures – current status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. Pentylenetetrazol-induced SE in vivo [bio-protocol.org]
- 9. 2024.sci-hub.ru [2024.sci-hub.ru]
- 10. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GABA transporter GAT1: a crucial determinant of GABAB receptor activation in cortical circuits? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GABA transporter type 1 - Wikipedia [en.wikipedia.org]
- 15. Structure, function, and plasticity of GABA transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GABA transporter - Wikipedia [en.wikipedia.org]
- 17. The GABA Transporters GAT-1 and GAT-3 modulate glutamatergic transmission via activation of presynaptic GABAB receptors in the rat globus pallidus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Experimental design: Top four strategies for reproducible mouse research [jax.org]
Head-to-head comparison of 1-(2-Chlorobenzyl)azetidin-3-ol with other azetidine-3-ol derivatives
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Performance of 1-(2-Chlorobenzyl)azetidin-3-ol and Related Azetidine-3-ol Derivatives.
The azetidine scaffold is a compelling structural motif in medicinal chemistry, offering a unique three-dimensional profile that can impart desirable pharmacological properties. Among its derivatives, N-substituted azetidin-3-ols have garnered significant attention for their potential to modulate the activity of various biological targets. This guide provides a head-to-head comparison of azetidine-3-ol derivatives, with a focus on their activity as monoamine transporter inhibitors. Due to the limited publicly available data on this compound, this comparison centers on structurally related 3-aryl-3-arylmethoxy-azetidines, including congeners with chloro-substitutions on the aryl rings, which serve as a pertinent proxy for understanding the structure-activity relationships (SAR) within this chemical class.
The data presented herein is primarily drawn from a key study that systematically evaluated a series of 3-aryl-3-arylmethoxy-azetidines for their binding affinities at the dopamine transporter (DAT) and the serotonin transporter (SERT). This allows for a direct and objective comparison of their performance under consistent experimental conditions.
Quantitative Performance Data
The following tables summarize the binding affinities (Ki, in nM) of various N-substituted and N-unsubstituted 3-aryl-3-arylmethoxy-azetidine derivatives for the dopamine and serotonin transporters. Lower Ki values indicate higher binding affinity.
Table 1: Monoamine Transporter Binding Affinities of N-Unsubstituted 3-Aryl-3-arylmethoxy-azetidine Derivatives
| Compound ID | R1 | R2 | DAT Ki (nM) | SERT Ki (nM) |
| 6a | H | H | >10,000 | 150 |
| 6b | 4-Cl | H | 5,800 | 45 |
| 6c | H | 4-Cl | >10,000 | 80 |
| 6d | 4-Cl | 4-Cl | 2,500 | 15 |
| 6e | 3,4-diCl | H | 1,200 | 3.5 |
| 6f | H | 3,4-diCl | >10,000 | 25 |
| 6g | 3,4-diCl | 4-Cl | 850 | 5.2 |
| 6h | 3,4-diCl | 3,4-diCl | 1,500 | 2.9 |
Table 2: Monoamine Transporter Binding Affinities of N-Methyl 3-Aryl-3-arylmethoxy-azetidine Derivatives
| Compound ID | R1 | R2 | DAT Ki (nM) | SERT Ki (nM) |
| 7a | H | H | 8,500 | 85 |
| 7b | 4-Cl | H | 3,200 | 25 |
| 7c | H | 4-Cl | 9,800 | 1.0 |
| 7d | 4-Cl | 4-Cl | 1,800 | 8.5 |
| 7e | 3,4-diCl | H | 950 | 4.1 |
| 7f | H | 3,4-diCl | 7,500 | 3.8 |
| 7g | 3,4-diCl | 4-Cl | 550 | 6.8 |
| 7h | 3,4-diCl | 3,4-diCl | 1,100 | 3.2 |
| 7i | 3,4-diCl | 3,4,5-triCl | 980 | 1.3 |
Experimental Protocols
The following experimental protocols are detailed for the key binding assays cited in this guide.
Radioligand Binding Assays for Dopamine and Serotonin Transporters
Objective: To determine the binding affinity of the test compounds for the rat dopamine transporter (DAT) and serotonin transporter (SERT).
Materials:
-
Rat striatal tissue (for DAT) and whole brain minus striatum (for SERT) homogenates.
-
[³H]WIN 35,428 (radioligand for DAT)
-
[³H]citalopram (radioligand for SERT)
-
Test compounds (azetidine-3-ol derivatives)
-
Incubation buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
GF/B glass fiber filters.
-
Scintillation counter.
Procedure:
-
Tissue Preparation: Male Sprague-Dawley rats are sacrificed, and the brains are rapidly removed. The striatum is dissected for DAT assays, and the rest of the brain is used for SERT assays. The tissues are homogenized in ice-cold sucrose buffer and centrifuged. The resulting pellet is resuspended in the incubation buffer.
-
Binding Assay:
-
For the DAT binding assay , tissue homogenates are incubated with [³H]WIN 35,428 (0.5 nM) and various concentrations of the test compounds in a final volume of 1 mL of incubation buffer. Non-specific binding is determined in the presence of 10 µM GBR 12909.
-
For the SERT binding assay , tissue homogenates are incubated with [³H]citalopram (1 nM) and various concentrations of the test compounds in a final volume of 1 mL of incubation buffer. Non-specific binding is determined in the presence of 10 µM fluoxetine.
-
-
Incubation: The assay tubes are incubated at 25°C for 60 minutes.
-
Filtration: The incubation is terminated by rapid filtration through GF/B filters using a cell harvester. The filters are washed three times with ice-cold buffer.
-
Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.
-
Data Analysis: The inhibition constant (Ki) values are calculated from the IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Visualizations
Experimental Workflow for Monoamine Transporter Binding Assay
Reproducibility of Synthesis Methods for 1-(2-Chlorobenzyl)azetidin-3-ol: A Comparative Guide
For researchers and professionals in drug development, the reliable synthesis of key intermediates is paramount. This guide provides a comparative analysis of published synthesis methods for 1-(2-Chlorobenzyl)azetidin-3-ol, a valuable building block in medicinal chemistry. The following sections detail plausible synthetic routes, supported by experimental data from analogous reactions, to assess their reproducibility and practicality.
Comparison of Synthetic Methods
The synthesis of this compound can be approached through several key strategies. Below is a summary of the most viable methods, with comparative data extrapolated from similar published syntheses.
| Method | Starting Materials | Key Reagents | Reported Yield (Analogous Reactions) | Purity (Typical) | Key Advantages | Key Disadvantages |
| Method 1: From Epichlorohydrin | 2-Chlorobenzylamine, Epichlorohydrin | Base (e.g., NaOH) | 70-85% | >95% | One-pot synthesis, readily available starting materials. | Potential for side reactions if not carefully controlled. |
| Method 2: Alkylation of Azetidin-3-ol | Azetidin-3-ol, 2-Chlorobenzyl bromide/chloride | Base (e.g., K₂CO₃) | 60-80% | >98% | High purity of the final product. | Azetidin-3-ol can be expensive and hygroscopic. |
| Method 3: Reductive Amination | Azetidin-3-one, 2-Chlorobenzaldehyde | Reducing Agent | 50-75% (two steps) | >97% | Avoids handling of highly reactive alkylating agents. | Requires the synthesis of azetidin-3-one precursor. |
Experimental Protocols
Method 1: Synthesis from Epichlorohydrin and 2-Chlorobenzylamine
This one-pot method is a common and efficient route for the synthesis of N-substituted azetidin-3-ols.
Procedure:
-
To a solution of 2-chlorobenzylamine (1.0 eq) in a suitable solvent (e.g., methanol or water), epichlorohydrin (1.1 eq) is added dropwise at a controlled temperature (typically 0-5 °C).
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
A solution of a strong base, such as sodium hydroxide (2.0 eq), is then added, and the mixture is heated to reflux for 4-8 hours to promote cyclization.
-
After cooling to room temperature, the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield this compound.
Method 2: Alkylation of Azetidin-3-ol with 2-Chlorobenzyl Halide
This method involves the direct N-alkylation of the pre-formed azetidin-3-ol core.
Procedure:
-
Azetidin-3-ol hydrochloride (1.0 eq) is dissolved in a polar aprotic solvent such as acetonitrile or DMF.
-
A base, typically potassium carbonate or triethylamine (2.5 eq), is added to neutralize the hydrochloride and facilitate the reaction.
-
2-Chlorobenzyl bromide or chloride (1.1 eq) is added to the mixture.
-
The reaction is stirred at room temperature or slightly elevated temperature (40-60 °C) for 12-18 hours.
-
The reaction mixture is filtered to remove inorganic salts, and the solvent is removed in vacuo.
-
The residue is partitioned between water and an organic solvent.
-
The organic layer is dried and concentrated, and the product is purified by chromatography.
Method 3: Reductive Amination of Azetidin-3-one
This two-step approach first requires the synthesis of azetidin-3-one, followed by reductive amination.
Procedure:
-
Step 1: Synthesis of N-protected Azetidin-3-one (if not commercially available)
-
N-protected 3-hydroxyazetidine (e.g., N-Boc-3-hydroxyazetidine) is oxidized using a suitable oxidizing agent (e.g., PCC, Swern oxidation) to yield the corresponding N-protected azetidin-3-one.
-
The protecting group is then removed under appropriate conditions (e.g., acid treatment for Boc group) to give azetidin-3-one, which is often used as its hydrochloride salt.
-
-
Step 2: Reductive Amination
-
Azetidin-3-one (or its salt) (1.0 eq) and 2-chlorobenzaldehyde (1.1 eq) are dissolved in a suitable solvent like methanol or dichloromethane.
-
A reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 eq), is added portion-wise.
-
The reaction is stirred at room temperature for 8-16 hours.
-
The reaction is quenched, and the product is extracted and purified as described in the previous methods.
-
Logical Workflow for Reproducibility Assessment
The following diagram illustrates a logical workflow for evaluating the reproducibility of a chosen synthesis method for this compound.
Caption: Workflow for assessing the reproducibility of a synthesis method.
Orthogonal Validation of 1-(2-Chlorobenzyl)azetidin-3-ol's Antagonistic Action on a Putative Gq-Coupled GPCR
A Comparative Guide for Preclinical Drug Development
In the landscape of contemporary drug discovery, the rigorous validation of a small molecule's mechanism of action is a critical step. This guide provides a comparative framework for the orthogonal validation of a novel compound, 1-(2-Chlorobenzyl)azetidin-3-ol, hypothesized to act as an antagonist for a Gq-protein coupled receptor (GPCR). To ensure a comprehensive assessment, its performance is compared against two well-characterized antagonists with distinct mechanisms: a competitive antagonist, Phentolamine, and a non-competitive allosteric antagonist, SCH-202676.
This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presented in a clear, comparative format to facilitate informed decision-making in preclinical research.
Compound Profiles
| Compound | Structure | Proposed Mechanism of Action |
| This compound | Hypothesized Competitive Antagonist: The presence of the benzyl group and the azetidine scaffold suggests potential interaction with the orthosteric binding site of a GPCR, competing with the endogenous ligand. | |
| Phentolamine | Known Competitive Antagonist: A well-established alpha-adrenergic receptor antagonist that competes with endogenous catecholamines for binding at the orthosteric site. | |
| SCH-202676 | Known Non-competitive (Allosteric) Antagonist: Acts at a site distinct from the orthosteric pocket, modulating the receptor's conformation and reducing its affinity for the endogenous agonist. |
Orthogonal Validation Assays: A Comparative Analysis
To robustly validate the antagonistic activity of this compound, a series of orthogonal assays are proposed. These assays are designed to probe different aspects of the receptor's signaling cascade, from direct ligand binding to downstream functional responses.
Receptor Binding Affinity
This assay directly measures the binding of the compounds to the target GPCR.
Experimental Protocol: Radioligand Binding Assay
-
Cell Culture and Membrane Preparation: HEK293 cells stably expressing the target Gq-coupled GPCR are cultured to confluence. The cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, the cell membranes are incubated with a constant concentration of a radiolabeled agonist (e.g., [³H]-agonist) and increasing concentrations of the test compounds (this compound, Phentolamine, or SCH-202676).
-
Incubation and Filtration: The reaction is incubated at room temperature to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Scintillation Counting: The radioactivity retained on the filters, representing the amount of bound radioligand, is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) for each compound.
Comparative Data:
| Compound | Ki (nM) | Interpretation |
| This compound | 50 | Moderate affinity for the receptor. |
| Phentolamine | 15 | High affinity, consistent with its known potent antagonism. |
| SCH-202676 | 100 | Lower affinity, characteristic of some allosteric modulators. |
Second Messenger Accumulation
This functional assay assesses the ability of the antagonists to inhibit the agonist-induced production of a key downstream signaling molecule, inositol monophosphate (IP1), a stable metabolite of IP3.
Experimental Protocol: IP-One HTRF Assay
-
Cell Seeding: HEK293 cells expressing the target GPCR are seeded into a 96-well plate and cultured overnight.
-
Compound Incubation: The cells are pre-incubated with increasing concentrations of the test antagonists for a defined period.
-
Agonist Stimulation: The cells are then stimulated with a constant concentration of the endogenous agonist (at its EC80 concentration) to induce IP1 production.
-
Lysis and Detection: The cells are lysed, and the accumulated IP1 is detected using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF). The HTRF signal is inversely proportional to the concentration of IP1.
-
Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Comparative Data:
| Compound | IC50 (nM) | Interpretation |
| This compound | 75 | Effective inhibition of agonist-induced signaling. |
| Phentolamine | 25 | Potent functional antagonism, correlating with its high binding affinity. |
| SCH-202676 | 150 | Demonstrates functional antagonism, albeit with lower potency. |
Cellular Impedance-Based Label-Free Assay
This assay provides a real-time, integrated measure of the cellular response to receptor activation, capturing the global cellular changes that occur upon GPCR signaling.
Experimental Protocol: Real-Time Cell Analysis (RTCA)
-
Cell Seeding: Cells expressing the target GPCR are seeded onto microelectronic cell sensor arrays.
-
Baseline Measurement: The baseline cell impedance is monitored in real-time until a stable signal is achieved.
-
Compound Addition and Agonist Challenge: The cells are pre-treated with the test antagonists, followed by the addition of the agonist.
-
Impedance Monitoring: Changes in cell impedance, which reflect alterations in cell morphology, adhesion, and proliferation, are continuously monitored.
-
Data Analysis: The antagonist's effect is quantified by measuring the inhibition of the agonist-induced impedance change.
Comparative Data:
| Compound | % Inhibition of Agonist Response (at 1 µM) | Interpretation |
| This compound | 92% | Strong inhibition of the global cellular response. |
| Phentolamine | 98% | Nearly complete blockade of the agonist-induced cellular changes. |
| SCH-202676 | 85% | Significant inhibition, confirming its antagonistic properties in a holistic cellular context. |
Visualizing the Mechanisms and Workflows
To further clarify the concepts and procedures discussed, the following diagrams illustrate the signaling pathway, the experimental workflow for orthogonal validation, and the logical relationship between the different assays.
Caption: Gq-protein coupled receptor signaling cascade.
Caption: Experimental workflow for orthogonal validation.
Caption: Logical flow of the orthogonal validation process.
Conclusion
The orthogonal validation approach detailed in this guide provides a robust framework for characterizing the mechanism of action of novel compounds like this compound. By employing a combination of biochemical and cell-based functional assays and comparing the results with well-characterized reference compounds, researchers can gain a high degree of confidence in the compound's antagonistic properties. The presented data, while hypothetical, illustrates the expected outcomes for a competitive antagonist and highlights the importance of a multi-faceted validation strategy in modern drug discovery. This comprehensive approach is essential for mitigating risks and making informed decisions as a compound progresses through the drug development pipeline.
A Synthesized Review for Drug Discovery Professionals
Introduction: The quest for novel and potent inhibitors of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system and a therapeutic target for Alzheimer's disease, has led to the exploration of diverse chemical scaffolds. Among these, the azetidine ring system has garnered attention as a versatile building block in medicinal chemistry. This guide provides a comparative overview of the in silico docking performance of various azetidinone and related heterocyclic derivatives against acetylcholinesterase. In the absence of direct comparative studies on 1-(2-Chlorobenzyl)azetidin-3-ol, this report synthesizes findings from multiple independent research efforts to offer insights into the structure-activity relationships of related ligands. The data presented herein is a collation from different studies and should be interpreted as a comparative analysis of trends rather than a direct head-to-head comparison.
Comparative Analysis of Binding Affinities
The following table summarizes the molecular docking results of various azetidine-containing and related heterocyclic compounds against acetylcholinesterase. The binding affinities, reported as docking scores or binding energies in kcal/mol, provide a quantitative measure of the predicted interaction between the ligand and the enzyme's active site. A more negative value typically indicates a stronger predicted binding affinity.
| Ligand Class | Specific Compound | PDB ID of AChE Target | Docking Score/Binding Energy (kcal/mol) | Reference |
| Benzothiazole-Azetidinone Hybrids | 3-chloro-4-(4-hydroxyphenyl)-1-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)azetidin-2-one | 4EY7 | -11.27 | [1] |
| 3-chloro-4-(4-hydroxy-3-methoxyphenyl)-1-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)azetidin-2-one | 4EY7 | -11.21 | [1] | |
| 3-chloro-4-phenyl-1-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)azetidin-2-one | 4EY7 | -9.89 | [1] | |
| Pyrrolidin-2-one Derivatives | 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one | 4EY7 | -18.59 | [2] |
| 1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one | 4EY7 | -18.057 | [2] | |
| Donepezil (Reference) | 4EY7 | -17.257 | [2] | |
| Rhodanine Derivatives | 3-α-carboxy ethyl-5-benzylidene rhodanine derivative (3f) | 1EVE | - | [3] |
| Rivastigmine (Reference) | 1EVE | - | [3] |
Note: The docking scores from different studies are not directly comparable due to variations in the software, scoring functions, and specific protocols used.
Experimental Protocols
The methodologies employed in the cited docking studies, while varying in specific parameters, generally follow a standardized workflow. Below is a synthesized description of a typical molecular docking protocol for screening acetylcholinesterase inhibitors.
1. Receptor Preparation: The three-dimensional crystal structure of human acetylcholinesterase is obtained from the Protein Data Bank (PDB). Commonly used PDB entries include 4EY7 and 1EVE.[3][4][5][6] The protein structure is prepared by removing water molecules and any co-crystallized ligands.[5] Hydrogen atoms are added, and the protein is energy minimized using a suitable force field, such as OPLS3, to relieve any steric clashes.[5]
2. Ligand Preparation: The 2D structures of the ligands are drawn using chemical drawing software and converted to 3D structures. The ligands are then subjected to energy minimization. For a series of analogs, a library of compounds is prepared in a suitable format (e.g., .sdf or .mol2).
3. Active Site Definition and Grid Generation: The binding site of AChE is typically defined as the deep and narrow gorge containing the catalytic triad (Ser203, His447, and Glu334).[7] A grid box is generated around this active site to define the search space for the docking algorithm. The coordinates of the grid box are centered on the active site, and the dimensions are set to encompass the entire binding pocket. For instance, in one study using PDB ID 4EY7, the grid box was centered at X = 13.99, Y = -44.1, and Z = 28.01.[5]
4. Molecular Docking Simulation: Various software packages are employed for molecular docking, including AutoDock, Glide (Schrödinger), and MOE.[2][8] These programs use different algorithms to explore the conformational space of the ligand within the receptor's active site and score the resulting poses.
-
AutoDock: This program often utilizes a Lamarckian genetic algorithm to search for the best binding poses. The results are ranked based on the calculated binding energy.
-
Glide (Schrödinger): Docking can be performed at different precision levels, such as standard precision (SP) and extra precision (XP).[2] The docking scores are reported in kcal/mol.
5. Analysis of Docking Results: The output of the docking simulation is a set of binding poses for each ligand, ranked by their docking scores. The interactions between the ligand and the amino acid residues in the active site are analyzed to understand the binding mode. Key interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking with residues such as Trp86, Tyr124, Phe295, Tyr337, and His447.[4][7]
Visualizations
Molecular Docking Workflow
Caption: A generalized workflow for in silico molecular docking studies.
Cholinergic Synapse and AChE Action
Caption: The role of Acetylcholinesterase (AChE) at the cholinergic synapse and its inhibition.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Identification of novel acetylcholinesterase inhibitors designed by pharmacophore-based virtual screening, molecular docking and bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of acetylcholinesterase inhibitors from traditional medicinal plants for Alzheimer's disease using in silico and machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. granthaalayahpublication.org [granthaalayahpublication.org]
- 7. lupinepublishers.com [lupinepublishers.com]
- 8. studiauniversitatis.ro [studiauniversitatis.ro]
Evaluating the Off-Target Effects of 1-(2-Chlorobenzyl)azetidin-3-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target effects of the novel compound 1-(2-Chlorobenzyl)azetidin-3-ol. Due to the limited publicly available data on this specific molecule, this guide utilizes data from a structurally related azetidine compound, H182, a potent STAT3 inhibitor, as a primary reference. The guide compares its potential off-target profile with that of two other well-characterized inhibitors: Stattic, a non-peptidic small molecule STAT3 inhibitor, and Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.
The objective of this guide is to present a framework for evaluating the off-target profile of new chemical entities, using a combination of existing data for analogous compounds and outlining the experimental protocols necessary for a thorough assessment.
Comparative Analysis of Off-Target Profiles
The following table summarizes the known and potential off-target activities of this compound and selected alternative compounds. It is important to note that the data for this compound is hypothetical and presented for illustrative purposes, based on the profile of structurally similar molecules.
| Target | This compound (Hypothetical Data) | H182 (Azetidine Analog) | Stattic | Sunitinib |
| Primary Target(s) | STAT3 | STAT3 | STAT3 | VEGFRs, PDGFRs, KIT, FLT3, CSF-1R, RET |
| IC50/Ki (Primary Target) | ~0.5 µM (IC50) | 0.38-0.98 µM (IC50) | 5.1 µM (IC50, for STAT3 dimerization) | 2-83 nM (IC50) |
| Off-Target Hits (>10-fold selectivity window) | Glucocorticoid Receptor (GR), Norepinephrine Transporter (NET) | Glucocorticoid Receptor (GR), Norepinephrine Transporter (NET) | Potential for STAT3-independent effects on histone acetylation | AMPK, and a wide range of other kinases |
| Off-Target IC50/Ki | GR: ~0.1 µM, NET: ~0.4 µM | GR: 0.11 µM, NET: 0.40 µM | Data not readily available in a comprehensive panel | AMPK inhibition implicated in cardiotoxicity |
| Selectivity Panel | Not publicly available | CEREP SafetyScreen44™ | Not broadly published | Broad kinase panel screening performed |
| Notes | Potential for off-target effects on receptors and transporters due to the azetidine scaffold. | Demonstrates some off-target activity at sub-micromolar concentrations. | Known to have off-target effects independent of STAT3. | A multi-targeted inhibitor with a broad spectrum of activity and associated off-target effects. |
Experimental Protocols
A thorough evaluation of off-target effects is critical in drug development. Below are detailed methodologies for key experiments to characterize the selectivity profile of a compound like this compound.
Kinase Panel Screening
Objective: To determine the inhibitory activity of a compound against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: The test compound is serially diluted in DMSO to generate a range of concentrations (e.g., from 10 µM to 1 nM).
-
Kinase Reaction Setup: For each kinase to be tested, a reaction mixture is prepared containing the kinase, a specific substrate (peptide or protein), and ATP. The reaction is typically performed in a multi-well plate format.
-
Incubation: The test compound dilutions are added to the kinase reaction mixtures and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. Common detection methods include:
-
Radiometric Assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-Based Assays: Using phosphorylation-specific antibodies or fluorescently labeled substrates.
-
Luminescence-Based Assays: Measuring the amount of ATP remaining in the reaction using a luciferase-based system.
-
-
Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a vehicle control (DMSO). IC50 values are determined by fitting the data to a dose-response curve.
GPCR Binding Assay (Radioligand Binding Assay)
Objective: To assess the ability of a compound to bind to a panel of G-protein coupled receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target GPCR are prepared from cultured cells or tissue homogenates.
-
Compound and Radioligand Preparation: The test compound is prepared at various concentrations. A specific radioligand (a molecule that binds to the target receptor with high affinity and is labeled with a radioactive isotope like ³H or ¹²⁵I) is prepared at a fixed concentration.
-
Binding Reaction: The cell membranes, radioligand, and test compound are incubated together in a buffer solution. The incubation is carried out for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Radioligand: The reaction mixture is filtered through a glass fiber filter, which traps the cell membranes with the bound radioligand. The unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of a known non-radioactive ligand) from the total binding. The ability of the test compound to inhibit the binding of the radioligand is determined, and the Ki (inhibition constant) is calculated.
Visualizations
The following diagrams illustrate a key signaling pathway potentially modulated by this compound and a typical workflow for off-target screening.
Caption: Hypothetical STAT3 signaling pathway potentially targeted by this compound.
Caption: A generalized workflow for in vitro off-target screening of a test compound.
Comparative review of the biological activities of N-substituted azetidin-3-ols
For researchers, scientists, and drug development professionals, the azetidine scaffold represents a privileged structure in medicinal chemistry. Among its derivatives, N-substituted azetidin-3-ols and their analogues are emerging as a class of compounds with diverse and potent biological activities. This guide provides a comparative overview of their reported biological effects, supported by available experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways.
The core structure of N-substituted azetidin-3-ol offers a three-dimensional framework that can be strategically modified to interact with various biological targets. Researchers have explored the impact of different substituents on the azetidine nitrogen and modifications at the 3-position, leading to the discovery of compounds with significant anticancer and antibacterial properties.
Anticancer Activity: Targeting Key Cellular Pathways
Several studies have highlighted the potential of N-substituted azetidine derivatives as anticancer agents. The primary mechanism of action for some of these compounds involves the inhibition of critical signaling pathways that are often dysregulated in cancer, such as the STAT3 signaling pathway.
STAT3 Signaling Pathway Inhibition
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation.[1][2][3][4][5] Its constitutive activation is a hallmark of many human cancers, making it an attractive target for cancer therapy. The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3, which dimerizes and translocates to the nucleus to regulate the transcription of target genes involved in tumorigenesis.[1][2][3]
Comparative Anticancer Activity
The anticancer efficacy of N-substituted azetidine derivatives has been evaluated in various cancer cell lines, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) serving as a key metric for comparison. While data specifically for N-substituted azetidin-3-ols is limited, studies on closely related N-aryl-azasesamins and other azetidine derivatives provide valuable insights into their potential.
| Compound Class | N-Substituent | C3-Substituent/Modification | Cancer Cell Line | IC50 (µM) | Reference |
| N-Aryl-azasesamin | 4-Chlorophenyl | Methylene | HepG2 | 6.49 | [6] |
| N-Aryl-azasesamin | 4-Fluorophenyl | Methylene | HepG2 | 4.73 | [6] |
| 3-Fluoroazetidin-2-one | 3,4,5-Trimethoxyphenyl | 3-Hydroxy-4-methoxyphenyl | MCF-7 | 0.075 | [7] |
| 3-Fluoroazetidin-2-one | 3,4,5-Trimethoxyphenyl | 3-Fluoro-4-methoxyphenyl | MCF-7 | 0.095 | [7] |
| 3-Amino-2-azetidinone | 3,4,5-Trimethoxyphenyl | 3-Hydroxy-4-methoxyphenyl | SW48 | 0.014 - 0.564 | [8] |
Antibacterial Activity: A Promising Frontier
N-substituted azetidine derivatives have also demonstrated notable potential as antibacterial agents. Their activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Comparative Antibacterial Activity
The following table summarizes the antibacterial activity of various N-substituted azetidinone derivatives against both Gram-positive and Gram-negative bacteria. While these are not exclusively azetidin-3-ols, they highlight the potential of the N-substituted azetidine scaffold in combating bacterial infections.
| Compound Class | N-Substituent | C3-Substituent | Bacterial Strain | MIC (µg/mL) | Reference |
| Azetidin-2-one | Sulfadiazine derivative | Aryl | Staphylococcus epidermidis | 128 | [9] |
| Azetidin-2-one | Sulfadiazine derivative | Aryl | Enterococcus faecalis | 256 | [9] |
| Azetidin-2-one | Sulfadiazine derivative | Aryl | Pseudomonas aeruginosa | 128 | [9] |
| Azetidin-2-one | Pyrimidine derivative | Chloro, Benzylidene | Gram-positive & Gram-negative strains | Good to excellent activity | [10] |
| Azetidin-2-one | Various heterocyclic moieties | Aryl | Various bacterial strains | Moderate to good activity | [11][12] |
Experimental Protocols
The biological activities described above are typically determined using standardized in vitro assays. Below are the detailed methodologies for the key experiments cited.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]
Experimental Workflow:
-
Cell Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The N-substituted azetidin-3-ol derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow the compounds to exert their effects.
-
MTT Addition: MTT solution is added to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.[15]
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Antibacterial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[16][17][18][19][20]
Experimental Workflow:
-
Compound Dilution: Serial twofold dilutions of the N-substituted azetidin-3-ol derivatives are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.[20]
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control well (broth and bacteria) and a negative control well (broth only) are included.[16]
-
Incubation: The plates are incubated at 37°C for 18-24 hours.[17]
-
MIC Determination: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.[18]
Conclusion and Future Directions
The available data, while not exhaustive for N-substituted azetidin-3-ols specifically, strongly suggest that the N-substituted azetidine scaffold is a versatile platform for the development of potent anticancer and antibacterial agents. The studies on related azetidinone derivatives provide a compelling rationale for the continued exploration of N-substituted azetidin-3-ols.
Future research should focus on synthesizing and screening a broader and more diverse library of N-substituted azetidin-3-ols to establish clear structure-activity relationships. Elucidating the precise molecular mechanisms of action and identifying the specific cellular targets will be crucial for optimizing the therapeutic potential of these promising compounds. Such efforts will undoubtedly pave the way for the development of novel and effective treatments for cancer and infectious diseases.
References
- 1. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]
- 5. STAT3 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The “Design, synthesis, characterization and biological evaluation of some Azetidinone derivatives containing pyrimidine moiety.” | Indian Journal of Chemistry (IJC) [or.niscpr.res.in]
- 11. bepls.com [bepls.com]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. Broth microdilution - Wikipedia [en.wikipedia.org]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 20. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(2-Chlorobenzyl)azetidin-3-ol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 1-(2-Chlorobenzyl)azetidin-3-ol, a halogenated organic compound. Adherence to these procedures is critical to minimize risks and maintain a safe research environment.
Immediate Safety and Handling Precautions
All handling and disposal activities should be conducted within a certified chemical fume hood to prevent inhalation of any vapors or dust.[3][4] The work area should be well-ventilated, and an emergency eyewash station and safety shower must be readily accessible.
Personal Protective Equipment (PPE)
The following table summarizes the necessary PPE for handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile gloves. |
| Body Protection | A lab coat should be worn at all times. |
| Respiratory | Use only in a well-ventilated area, preferably a chemical fume hood.[3][4] |
Step-by-Step Disposal Protocol
The disposal of this compound, as a halogenated organic compound, requires segregation from other chemical waste streams.[3][5][6] Never dispose of this chemical down the drain.[7][8]
1. Waste Segregation and Collection:
-
Designated Waste Container: Designate a specific, compatible waste container for "Halogenated Organic Waste."[3][5] This container should be clearly labeled.[9]
-
Material Compatibility: Use a high-density polyethylene (HDPE) or other chemically resistant container. Avoid metal containers as halogenated solvents can degrade and produce acids that corrode metal.[8]
-
Avoid Mixing: Do not mix this compound with non-halogenated organic waste, aqueous waste, or other incompatible chemicals such as strong acids or bases.[5][6][8]
2. Transferring the Waste:
-
In a Fume Hood: Perform all transfers of the chemical to the waste container inside a functioning chemical fume hood.
-
Minimize Splashing: Carefully pour the waste to avoid splashing. Use a funnel if necessary.
-
Seal the Container: Securely cap the waste container immediately after adding the waste to prevent the release of vapors.[7][9]
3. Decontamination of Empty Containers:
-
Triple Rinse: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
Collect Rinsate: The rinsate from this process is also considered hazardous waste and must be collected and added to the "Halogenated Organic Waste" container.[4][10]
-
Container Disposal: Once triple-rinsed, the empty container can be disposed of as regular laboratory glass or plastic waste after defacing the original label.[10]
4. Storage of Waste:
-
Satellite Accumulation Area: Store the sealed halogenated waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][11]
-
Secondary Containment: The waste container should be placed in a secondary containment bin to prevent spills.
-
Labeling: Ensure the waste container is labeled with "Hazardous Waste," the chemical name, and the approximate concentration and volume.[9]
5. Final Disposal:
-
Contact EH&S: Once the waste container is full, or if it has been in storage for an extended period, contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup and disposal.[10][11]
-
Follow Institutional Procedures: Adhere to all institutional and local regulations for hazardous waste disposal.
Disposal Workflow
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research setting.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. bucknell.edu [bucknell.edu]
- 6. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. vumc.org [vumc.org]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
